Kassinin
Description
Properties
IUPAC Name |
3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPETCPVNEEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H95N15O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895029 | |
| Record name | Kassinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-82-1 | |
| Record name | Kassinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kassinin: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tachykinin peptide, Kassinin. It details its discovery from the skin of the African frog, Kassina senegalensis, and its historical significance in the broader context of neuropeptide research. The document elucidates its biochemical properties, including its amino acid sequence, and presents available quantitative data on its biological activity. Detailed experimental methodologies for its isolation, purification, and sequencing, representative of the techniques employed at the time of its discovery, are provided. Furthermore, this guide illustrates the key signaling pathway activated by this compound and outlines a general experimental workflow for the discovery of similar bioactive peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction and Historical Context
This compound is a dodecapeptide belonging to the tachykinin family of neuropeptides, first isolated from methanol extracts of the skin of the African frog, Kassina senegalensis.[1] Its discovery in 1977 by Anastasi, Montecucchi, Erspamer, and Visser was a significant milestone in neuropharmacology.[1] Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[2] The discovery of this compound from an amphibian source was particularly noteworthy as it preceded the identification of analogous tachykinin peptides in mammals, such as Substance K (now known as Neurokinin A) and Neuromedin K (now known as Neurokinin B).[3] This discovery highlighted the evolutionary conservation of these signaling molecules and established amphibian skin as a rich source of novel bioactive compounds.
The tachykinin family, named for their ability to induce rapid contractions in gut tissue, includes the well-known mammalian neuropeptide Substance P.[2] These peptides exert their effects by binding to a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3).[4][5] this compound has been shown to be selective for the NK2 receptor.[6]
Biochemical Properties and Biological Activity
Amino Acid Sequence and Structure
The primary structure of this compound was determined to be a dodecapeptide with the following amino acid sequence:
Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂
Like other tachykinins, it possesses the characteristic C-terminal amidated sequence essential for its biological activity.
Quantitative Biological Data
| Peptide | Tissue Preparation | Agonist Potency (pD₂) | Calculated EC₅₀ (nM) |
| This compound | Porcine Bladder Detrusor | 7.20 | 63.1 |
| This compound | Porcine Bladder Neck | 7.70 | 20.0 |
Data sourced from studies on the effects of natural tachykinins on porcine lower urinary tract smooth muscle.
The EC₅₀ values were calculated from the pD₂ values using the formula: EC₅₀ = 10(-pD₂) M.
Experimental Protocols
The following sections describe representative experimental protocols for the isolation and characterization of this compound, based on the methodologies available and described in the literature from the 1970s.
Collection and Extraction of Frog Skin Peptides
A modern adaptation of the collection of skin secretions is often performed to minimize harm to the animals.
Protocol for Collection of Skin Secretions:
-
Specimens of Kassina senegalensis are handled with care to minimize stress.
-
A mild electrical stimulation is applied to the dorsal skin surface to induce the release of skin secretions from granular glands.
-
The secretions are collected by rinsing the skin with deionized water into a chilled container.
-
The collected solution is then lyophilized (freeze-dried) to obtain a stable powder of the crude secretion.
Original Extraction Protocol (1970s):
-
The skins of Kassina senegalensis were collected and immediately immersed in methanol.
-
The methanolic solution containing the extracted peptides was then filtered to remove particulate matter.
-
The filtrate was concentrated under reduced pressure to yield a crude peptide extract.
Purification of this compound
The purification of this compound from the crude extract would have involved a series of chromatographic steps.
Representative Purification Protocol:
-
Gel Filtration Chromatography: The crude extract was first fractionated by size-exclusion chromatography on a Sephadex G-25 column. Elution was performed with an appropriate buffer (e.g., 0.1 M acetic acid). Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction).
-
Ion-Exchange Chromatography: Active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a CM-cellulose or DEAE-cellulose column. A salt gradient (e.g., 0 to 0.5 M NaCl in a buffered solution) was used to elute the bound peptides.
-
Paper Chromatography or Thin-Layer Chromatography (TLC): The final purification step often involved preparative paper chromatography or TLC to isolate the pure peptide.
Amino Acid Sequencing
The amino acid sequence of the purified this compound was determined using the Edman degradation method, a standard technique at the time.
Protocol for Edman Degradation:
-
Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid was then cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid derivative.
-
Conversion and Identification: The ATZ-amino acid was extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. The specific PTH-amino acid was then identified by chromatography (e.g., thin-layer chromatography or gas chromatography).
-
Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process was repeated until the entire peptide sequence was determined.
-
Enzymatic Digestion: To confirm the sequence and to sequence longer peptides, the peptide was often cleaved into smaller fragments using specific proteases (e.g., trypsin, chymotrypsin). These fragments were then individually sequenced by Edman degradation, and the overlapping sequences were used to reconstruct the full-length peptide sequence.
Visualizations
Tachykinin Receptor Signaling Pathway
This compound, through its interaction with the NK2 receptor, activates a well-characterized intracellular signaling cascade. The following diagram illustrates this pathway.
Caption: Signal transduction pathway of this compound via the NK2 receptor.
Experimental Workflow for Bioactive Peptide Discovery
The discovery of this compound followed a general workflow that is still relevant for the identification of novel bioactive peptides from natural sources.
Caption: A generalized workflow for the discovery and characterization of bioactive peptides.
Conclusion
The discovery of this compound was a pivotal event that expanded our understanding of the tachykinin family of neuropeptides and their physiological roles. Its identification in an amphibian prior to its mammalian counterparts underscored the value of exploring natural sources for novel therapeutic leads. This technical guide has provided a detailed account of the history, biochemical properties, and biological activities of this compound, along with representative experimental protocols and visualizations of its signaling pathway and the workflow of its discovery. It is hoped that this comprehensive resource will be of significant value to the scientific community, particularly those involved in neuropeptide research and drug development.
References
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin and Pharmacological Profile of Kassinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kassinin is a dodecapeptide originally isolated from the skin of the African frog, Kassina senegalensis. As a member of the tachykinin family of neuropeptides, it shares the characteristic C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. The discovery of this compound was a significant milestone, not only for expanding the known diversity of tachykinins but also for its instrumental role in the subsequent identification of endogenous mammalian tachykinins, Substance K (Neurokinin A) and Neurokinin K (Neurokinin B). This technical guide provides an in-depth overview of the origin, isolation, characterization, and pharmacological properties of this compound, with a focus on the experimental methodologies employed in its study.
Discovery and Origin
This compound was first isolated and characterized in 1977 by Anastasi, Erspamer, and their colleagues from methanol extracts of the skin of the African frog, Kassina senegalensis[1]. The skin of amphibians is a rich source of bioactive peptides, which often serve as a chemical defense mechanism. Like other tachykinins, this compound was identified based on its potent ability to induce rapid contractions of smooth muscle tissue[2].
The amino acid sequence of this compound was determined to be: Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ [3][4][5]
The discovery of this compound, an amphibian tachykinin with a valine residue in the variable 'X' position of the C-terminal motif, spurred researchers to investigate the possibility of similar peptides in mammals. This led to the isolation of Substance K and Neurokinin K, which also possess an aliphatic amino acid in this position, in contrast to the aromatic phenylalanine found in Substance P[6].
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ | [3][4][5] |
| Molecular Formula | C₅₉H₉₅N₁₅O₁₈S | |
| Molecular Weight | 1334.54 g/mol | |
| Classification | Tachykinin Peptide | [2][3] |
Experimental Protocols
Peptide Extraction and Isolation
The isolation of this compound from the skin of Kassina senegalensis serves as a representative workflow for the purification of bioactive peptides from amphibian skin secretions.
Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Methodology:
-
Skin Extraction: Fresh or dried skin from Kassina senegalensis is homogenized and extracted with methanol. This organic solvent is effective in solubilizing a wide range of peptides.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
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Solvent Evaporation: The methanol is removed from the supernatant, typically by rotary evaporation, to yield a crude extract.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is redissolved in an appropriate aqueous buffer and subjected to RP-HPLC. A C18 column is commonly used for the separation of peptides. A linear gradient of increasing acetonitrile concentration in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed to elute the peptides based on their hydrophobicity.
-
Fraction Collection and Bioassay: Fractions are collected at regular intervals and screened for biological activity using a smooth muscle bioassay, such as the guinea pig ileum preparation. Fractions that induce contraction are selected for further purification.
-
Final Purification: The active fractions may be subjected to one or more additional rounds of RP-HPLC under different gradient conditions to achieve homogeneity.
Amino Acid Sequencing
The primary structure of this compound was determined using Edman degradation.
Edman Degradation Workflow
Caption: The cyclical process of Edman degradation for peptide sequencing.
Methodology:
-
Coupling: The purified peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step yields a thiazolinone derivative of the amino acid and the original peptide shortened by one residue.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, usually HPLC, by comparing its retention time to that of known standards.
-
Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.
Biological Activity and Quantitative Data
This compound exerts its biological effects by interacting with tachykinin receptors, which are G-protein coupled receptors (GPCRs). It exhibits a degree of selectivity for the NK2 and NK3 receptors over the NK1 receptor.
Smooth Muscle Contraction
This compound is a potent stimulator of smooth muscle contraction in various tissues. Its activity is often assessed in isolated organ bath preparations.
Quantitative Data on Smooth Muscle Contraction
| Tissue Preparation | Agonist | pD₂ (-log EC₅₀ M) | Reference |
| Porcine Bladder Detrusor | This compound | 7.20 | [7][8] |
| Porcine Bladder Neck | This compound | 7.70 | [7][8] |
pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Ion Transport
In amphibian skin, this compound has been shown to stimulate ion transport, which can be measured as an increase in the short-circuit current (SCC) in an Ussing chamber. This effect is attributed to the interaction with tachykinin receptors on the epithelial cells. This compound at a concentration of 1 µM has been shown to increase the short-circuit current in frog skin.
Receptor Binding Affinity
The affinity of this compound for the different tachykinin receptor subtypes can be determined through radioligand binding assays. This data is crucial for understanding its receptor selectivity profile.
Signaling Pathway
Tachykinin receptors, including those activated by this compound, are coupled to the Gq family of G-proteins. Activation of these receptors initiates a well-characterized signaling cascade.
Tachykinin Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via tachykinin receptors.
Pathway Description:
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Receptor Binding: this compound binds to and activates its cognate tachykinin receptor (primarily NK2 and NK3) on the cell surface.
-
G-protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.
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Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ Pathway: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream events, ultimately resulting in the characteristic physiological responses to this compound, such as smooth muscle contraction.
Conclusion
The discovery and study of this compound have been pivotal in the field of neuropeptide research. Originating from the skin secretions of an African frog, this tachykinin peptide not only expanded our understanding of the chemical diversity in the animal kingdom but also directly contributed to the discovery of a new class of mammalian tachykinins. The experimental methodologies employed in its isolation, sequencing, and pharmacological characterization have laid the groundwork for the investigation of numerous other bioactive peptides. For researchers and professionals in drug development, the story of this compound highlights the importance of natural products as a source of novel pharmacological tools and therapeutic leads. Further investigation into the specific receptor interactions and downstream signaling of this compound and its analogs may yet uncover new avenues for therapeutic intervention.
References
- 1. Amino acid composition and sequence of this compound, a tachykinin dodecapeptide from the skin of the African frog Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. qyaobio.com [qyaobio.com]
- 5. The sequence of this compound, a tachykinin dodecapeptide from the African fro.. [askfilo.com]
- 6. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of natural tachykinins on porcine lower urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Kassinin: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kassinin is a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis. As a member of the tachykinin family of neuropeptides, it exerts a range of biological effects, primarily through interaction with neurokinin receptors. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activities of this compound. It includes detailed summaries of its physicochemical properties, structural features determined by NMR spectroscopy, and its functional effects on various physiological systems. Experimental methodologies for peptide synthesis, purification, and biological assays are outlined, and the signaling pathways initiated by this compound are visually represented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinins and the development of novel therapeutics targeting their receptors.
Amino Acid Sequence and Physicochemical Properties
This compound is a dodecapeptide with the following amino acid sequence: H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ [1][2]
This sequence is characterized by a C-terminal amidation, a common feature among tachykinin peptides that is crucial for their biological activity. The peptide also possesses the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, where X is an aliphatic amino acid (Val in the case of this compound), a hallmark of the tachykinin family.[3]
| Property | Value | Reference |
| Molecular Formula | C₅₉H₉₅N₁₅O₁₈S | [4] |
| Molecular Weight | 1334.54 g/mol | [4] |
| Amino Acid Composition | Asp (2), Val (2), Pro (1), Lys (1), Ser (1), Gln (1), Phe (1), Gly (1), Leu (1), Met (1) | [5] |
| Theoretical pI | 4.05 | N/A |
| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) | N/A |
Structure of this compound
The three-dimensional structure of this compound has been determined in a membrane-mimicking environment using solution Nuclear Magnetic Resonance (NMR) spectroscopy. The structure reveals key conformational features that are important for its interaction with tachykinin receptors.
NMR Spectroscopy and Structural Determination
The solution structure of this compound was determined in the presence of dodecylphosphocholine (DPC) micelles, which serve as a model for a lipid membrane environment. Two-dimensional ¹H-NMR techniques, including DQF-COSY, TOCSY, and NOESY, were employed to obtain distance and dihedral angle restraints. These restraints were then used in distance geometry and molecular dynamics calculations to generate a family of conformers representing the solution structure of the peptide.
| PDB ID | 1MYU |
| Method | Solution NMR |
| Solvent | DPC micelles |
| Number of Conformers | 20 |
| Selection Criteria | Structures with the least restraint violations |
Structural Features
In an aqueous solution, this compound adopts a largely extended and flexible conformation. However, in the presence of DPC micelles, it folds into a more defined structure characterized by an α-helical segment in the C-terminal region, spanning from Lys-4 to Met-12. The N-terminal region remains more flexible, adopting a turn-like conformation. This induced helical structure in a hydrophobic environment is a common feature of tachykinin peptides and is thought to be important for receptor binding and activation.
Experimental Protocols
Peptide Synthesis
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol for Fmoc-based Solid-Phase Peptide Synthesis of this compound:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide MBHA resin for C-terminal amidation) in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Leu, Gly, Val, Phe, Gln, Asp, Ser, Lys, Pro, Val, Asp).
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Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove residual cleavage reagents and scavengers.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
Peptide Purification
The crude this compound peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for RP-HPLC Purification of this compound:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be 5-60% Solvent B over 30-60 minutes.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the peptide of interest are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.
Mass Spectrometry Analysis
The identity of the synthesized and purified this compound is confirmed by mass spectrometry.
Expected Mass: The theoretical monoisotopic mass of this compound (C₅₉H₉₅N₁₅O₁₈S) is 1333.67 Da. Mass spectrometry analysis should yield a major peak corresponding to this mass.
Biological Activity and Receptor Interactions
This compound, as a tachykinin, exerts its biological effects by interacting with G protein-coupled receptors (GPCRs), specifically the neurokinin (NK) receptors. It displays a preference for the NK2 receptor.
Receptor Binding Affinity
| Receptor | Relative Affinity/Potency |
| NK1 | Low |
| NK2 | High |
| NK3 | Moderate |
Functional Activity
This compound has been shown to have potent contractile effects on various smooth muscle preparations, a characteristic action of tachykinins mediated through NK2 receptors.
| Tissue Preparation | Agonist | pD₂ (-log EC₅₀) | Reference |
| Porcine bladder detrusor | This compound | 7.20 | [2][6] |
| Porcine bladder neck | This compound | 7.70 | [2][6] |
Signaling Pathway
Upon binding to the NK2 receptor, this compound initiates a cascade of intracellular signaling events. The NK2 receptor is coupled to G proteins of the Gq/11 family.
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Receptor Activation: Binding of this compound to the NK2 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Biological Assays
Objective: To determine the binding affinity of this compound for tachykinin receptors.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand: Use a radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
General Protocol:
-
Cell Culture: Culture cells expressing the NK2 receptor on a suitable plate (e.g., 96-well black-walled, clear-bottom plate).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Plot the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound is a well-characterized tachykinin peptide with a defined amino acid sequence and three-dimensional structure. Its preferential activity at the NK2 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the structure-activity relationships, pharmacology, and therapeutic potential of this compound and related tachykinin analogs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Kassinin: A Technical Guide to its Genetic Blueprint, Precursor Protein, and Cellular Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the identification, characterization, and cellular signaling pathways of Kassinin, a tachykinin neuropeptide originally isolated from the skin of the African frog Kassina senegalensis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular biology and pharmacology of tachykinins and their potential as therapeutic targets.
Introduction to this compound
This compound is a member of the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aliphatic or aromatic amino acid.[1][2] First identified in the skin secretions of Kassina senegalensis, this compound has been shown to be a potent bioactive peptide with effects on smooth muscle contraction.[3][4] Its discovery has spurred further research into the diversity and physiological roles of tachykinins in both amphibians and mammals.[5]
Identification and Characterization of the this compound Gene and Precursor Protein
The identification of the gene encoding this compound and its precursor protein was achieved through molecular cloning techniques applied to a cDNA library constructed from the skin of Kassina senegalensis. This process allowed for the elucidation of the full-length precursor protein, which contains the this compound peptide sequence flanked by proteolytic cleavage sites.
Amino Acid Sequence of this compound
The primary amino acid sequence of this compound is Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[6]
This compound Precursor Protein
The this compound precursor protein, as deduced from the cloned cDNA, is a larger polypeptide that undergoes post-translational processing to release the mature this compound peptide. The precursor contains a signal peptide, which directs the protein for secretion, followed by the propeptide region containing the this compound sequence. The mature this compound peptide is liberated by the action of specific proteases that recognize and cleave at basic amino acid residues flanking the peptide sequence.
Quantitative Data
The biological activity of this compound has been quantified in various bioassays, providing insights into its potency and receptor interactions.
| Parameter | Value | Tissue/System | Reference |
| pD2 (Smooth Muscle Contraction) | 7.20 | Porcine Bladder Detrusor | [1] |
| pD2 (Smooth Muscle Contraction) | 7.70 | Porcine Bladder Neck | [1] |
| Short-Circuit Current Increase | 26.13 ± 1.53 μΑ/cm² | Frog Skin | [6] |
Experimental Protocols
Molecular Cloning of the this compound Precursor cDNA
The following outlines a generalized protocol for the cloning of the this compound precursor cDNA from Kassina senegalensis skin.
-
RNA Extraction: Total RNA is extracted from the skin tissue of Kassina senegalensis using standard methods such as guanidinium thiocyanate-phenol-chloroform extraction.
-
mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA pool by affinity chromatography using oligo(dT)-cellulose, which selectively binds the poly(A) tails of mRNA molecules.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA template using reverse transcriptase and an oligo(dT) primer. The second strand is then synthesized using DNA polymerase I and RNase H.
-
cDNA Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as a plasmid or bacteriophage, to generate a cDNA library.
-
Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on a partial amino acid sequence of this compound. Positive clones are then isolated and sequenced to identify the full-length cDNA encoding the this compound precursor.
Peptide Sequencing of this compound
The amino acid sequence of this compound was originally determined using a combination of Edman degradation and enzymatic cleavage followed by amino acid analysis.
-
Purification: this compound is purified from frog skin secretions using multi-step high-performance liquid chromatography (HPLC).
-
Amino Acid Analysis: The purified peptide is hydrolyzed to its constituent amino acids, which are then identified and quantified.
-
N-terminal Sequencing: The N-terminal amino acid is identified using Edman degradation.
-
Enzymatic Cleavage and Fragment Analysis: The peptide is cleaved into smaller fragments using specific proteases (e.g., trypsin, chymotrypsin). The resulting fragments are purified by HPLC and their amino acid sequences are determined by Edman degradation. The overlapping sequences of the fragments are then used to deduce the complete amino acid sequence of the intact peptide.
Receptor Binding Assay
To determine the binding affinity of this compound for its receptors, competitive radioligand binding assays are performed.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the tachykinin receptors (NK1, NK2, NK3).
-
Radioligand Binding: The membranes are incubated with a radiolabeled tachykinin ligand (e.g., [³H]Substance P) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound, as a tachykinin, exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, and NK3).[7][8][9] The binding of this compound to its receptor initiates a cascade of intracellular signaling events.
Conclusion
This compound serves as a valuable model for understanding the molecular diversity and physiological functions of the tachykinin family of neuropeptides. The identification of its gene and precursor protein has provided critical insights into the biosynthesis of these important signaling molecules. Further research into the specific receptor interactions and downstream signaling pathways of this compound will undoubtedly contribute to the development of novel therapeutic agents targeting tachykinin receptors for a variety of pathological conditions.
References
- 1. Fisheries and Aquatic Sciences [e-fas.org]
- 2. youtube.com [youtube.com]
- 3. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. cDNA Library Construction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of cDNA libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Kassinin in Kassina senegalensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kassinin, a dodecapeptide tachykinin native to the skin secretions of the African running frog, Kassina senegalensis, represents a significant area of interest in neuropeptide research. As a member of the tachykinin family, it shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the known physiological roles of this compound, with a specific focus on its functions within its native species, Kassina senegalensis. While much of the research has utilized heterologous systems, this paper synthesizes the available data to infer its physiological significance in the frog. This document details its effects on smooth muscle and ion transport, outlines plausible experimental methodologies for its study, and presents its putative signaling pathway. The information herein is intended to serve as a foundational resource for researchers in pharmacology, physiology, and drug development exploring the therapeutic potential of this potent neuropeptide.
Introduction
The skin secretions of amphibians are a rich source of bioactive peptides, serving functions from defense against predators to antimicrobial protection.[2][3] Kassina senegalensis, the Senegal running frog, secretes a variety of these peptides, among which is the tachykinin, this compound.[4][5] Tachykinins are a family of neuropeptides known for their rapid effects on smooth muscle contraction.[1] this compound is specifically noted for its potent activity, which in mammals, shows a preference for the NK2 receptor.[6] However, in amphibians, its actions appear to be mediated through NK1-like receptors.[6][7] This guide explores the physiological roles of this compound in K. senegalensis, covering its effects on various tissues and the underlying molecular mechanisms.
Physiological Effects of this compound
The primary physiological effects of this compound that have been characterized, primarily in frog models, are its influence on smooth muscle contractility and ion transport across epithelial tissues. These actions suggest a role for this compound in regulating physiological processes such as glandular secretion and maintaining osmotic balance.
Effects on Smooth Muscle
While specific studies on the smooth muscle of Kassina senegalensis are limited, research on other amphibian and mammalian tissues demonstrates that this compound is a potent modulator of smooth muscle tone. It is known to be particularly effective at contracting smooth muscle tissue.[4] This suggests a likely role in regulating the contractility of organs such as the bladder and gastrointestinal tract in K. senegalensis.
Stimulation of Ion Transport in Frog Skin
A key physiological role of this compound in frogs is the stimulation of ion transport across the skin.[6][7] This is a vital function for amphibians, which rely on their skin for respiration and osmoregulation. Studies on frog skin have shown that this compound increases the short-circuit current (SCC), an indicator of net ion transport.[6] This effect is mediated by NK1-like receptors.[6][7] The rank order of potency for various tachykinins in stimulating SCC in frog skin is as follows: PG-KI > Uperolein > Hylambatin > this compound > Phyllomedusin > [Sar9-Met(O2)11]-Substance P > Ranatachykinin A > Physalaemin > Ranakinin > Substance P and Eledoisin >> Neurokinin A.[7]
Quantitative Data on the Bioactivity of Peptides from Kassina senegalensis
The following tables summarize the available quantitative data on the biological activity of this compound and other peptides isolated from Kassina senegalensis. It is important to note that much of this data is derived from studies on non-native tissues, which is a common practice in the initial characterization of novel peptides.
| Peptide | Bioactivity | Preparation | EC50 | Reference |
| This compound | Stimulation of Corticosteroid Secretion | Perifused frog adrenal slices | Less potent than SP, NKA, and NKB | [8] |
| Kassorin M | Smooth Muscle Contraction | Guinea pig urinary bladder | 4.66 nM | [9] |
| Kassinakinin S | Histamine Release | Rat peritoneal mast cells | 6 µM | [10] |
| Senegalin | Smooth Muscle Contraction | Rat urinary bladder | 2.9 nM | |
| Senegalin | Smooth Muscle Relaxation | Rat tail artery | 37.7 nM |
Table 1: Myotropic and Secretagogue Activity of Peptides from Kassina senegalensis.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Kassorin S | Staphylococcus aureus | - |
| Senegalin | Staphylococcus aureus | 50 µM |
| Senegalin | Candida albicans | 150 µM |
Table 2: Antimicrobial Activity of Peptides from Kassina senegalensis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's physiological role.
Peptide Isolation from Kassina senegalensis Skin Secretion
-
Secretion Collection: Mild transdermal electrical stimulation is applied to the dorsal skin of K. senegalensis to induce the release of skin secretions.[2] The secretions are collected by rinsing the skin with deionized water into a chilled container.
-
Lyophilization: The collected secretion is then freeze-dried to remove water and preserve the peptides.
-
Purification: The lyophilized powder is reconstituted in an appropriate buffer and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the peptide components.
-
Analysis: The fractions containing peptides are analyzed using MALDI-TOF mass spectrometry to determine their molecular weights and subsequently sequenced using techniques like Edman degradation or tandem mass spectrometry.[11]
Isolated Smooth Muscle Assay
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., from the frog bladder or intestine) is dissected and mounted in an organ bath containing an appropriate physiological saline solution (e.g., Ringer's solution), maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Drug Application: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting changes in muscle tension are recorded.
-
Data Analysis: Dose-response curves are constructed by plotting the change in tension against the logarithm of the this compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.
Measurement of Ion Transport in Frog Skin (Ussing Chamber)
-
Skin Preparation: A piece of ventral skin from a frog is excised and mounted between two halves of an Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Electrophysiological Recordings: Each side of the chamber is filled with Ringer's solution. The transepithelial potential difference is clamped to 0 mV using a voltage clamp apparatus, and the resulting short-circuit current (SCC) is continuously measured.
-
Peptide Application: this compound is added to the serosal side of the skin preparation, and the change in SCC is recorded.
-
Data Analysis: The change in SCC following the application of this compound provides a measure of the net ion transport stimulated by the peptide.
Signaling Pathways and Mechanisms of Action
This compound, as a tachykinin, is expected to exert its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. In amphibians, this compound appears to preferentially activate NK1-like tachykinin receptors.[6][7]
Proposed Signaling Pathway for this compound in Frog Skin
The binding of this compound to the NK1-like receptor is hypothesized to activate the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and activation of PKC are key events that lead to the observed physiological responses, such as smooth muscle contraction and changes in ion channel activity.
Experimental and Logical Workflow
The study of this compound's physiological role follows a logical progression from isolation and characterization to functional analysis.
Conclusion
This compound is a potent tachykinin peptide from the skin secretions of Kassina senegalensis with significant physiological effects, most notably on smooth muscle and ion transport. While a substantial amount of research has been conducted on its bioactivity, a clear gap exists in the literature regarding its specific roles within its native species. The available data strongly suggest that this compound acts via NK1-like receptors in frogs, initiating a canonical Gq-PLC signaling cascade. Future research should focus on characterizing the this compound receptor in K. senegalensis and quantifying the physiological effects of this compound on the frog's own tissues. Such studies will not only enhance our understanding of amphibian physiology but also provide a more solid foundation for the development of this compound-based therapeutics. This guide provides a framework for these future investigations and summarizes the current state of knowledge for researchers in the field.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Kassina senegalensis - Wikipedia [en.wikipedia.org]
- 6. Eledoisin and this compound, but not Enterothis compound, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of tachykinins on the ion transport across the frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical distribution, biochemical characterization, and biological action of tachykinins in the frog adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kassorins: novel innate immune system peptides from skin secretions of the African hyperoliid frogs, Kassina maculata and Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kassinakinin S: a novel histamine-releasing heptadecapeptide from frog (Kassina senegalensis) skin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Amphibian Peptide Kassinin: A Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis. This guide details its interaction with tachykinin receptors, the subsequent signaling cascades, and its physiological effects, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
This compound, a member of the tachykinin family of neuropeptides, is characterized by the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2, where X is an aliphatic amino acid (Val in the case of this compound).[1] In mammals, this compound exhibits a pharmacological profile that closely resembles that of the endogenous tachykinin, Substance K (also known as Neurokinin A).[2][3] Its actions are mediated through binding to and activation of G protein-coupled tachykinin receptors, with a notable preference for the Neurokinin 2 (NK2) receptor subtype.
Receptor Binding and Functional Potency
This compound's interaction with the three main subtypes of tachykinin receptors (NK1, NK2, and NK3) has been a subject of pharmacological investigation. While comprehensive binding affinity (Ki) and functional potency (EC50) data for this compound across all three human receptor subtypes in a single study is limited, the available information from various studies, often in non-human tissues or cell lines, consistently points towards its selectivity for the NK2 receptor.
For instance, studies on the human NK3 receptor expressed in CHO cells have determined a pIC50 value for this compound in the range of 6.7 – 7.0.[4] This indicates a moderate affinity for the NK3 receptor. In functional assays, such as those measuring smooth muscle contraction, this compound has been shown to be a potent agonist. For example, synthetic this compound and its analog, (Thr2, Ile9)-kassinin, induce contractions in rat urinary bladder smooth muscle at nanomolar concentrations.[1] The pharmacological activity of this compound and its mammalian counterpart, Substance K, has been demonstrated to be more potent than Substance P in certain preparations, further suggesting a preference for receptors other than the NK1 receptor, for which Substance P has the highest affinity.[2]
Table 1: Summary of this compound Receptor Interaction Data
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Human NK3 | pIC50 | 6.7 - 7.0 | Recombinant CHO cells | [4] |
| Rat NK2 | Potency | Nanomolar range | Urinary Bladder | [1] |
Signaling Pathways
Upon binding to its preferred NK2 receptor, this compound initiates a cascade of intracellular events typical for Gq/11 protein-coupled receptors. This signaling pathway is crucial for its physiological effects.
Caption: this compound signaling pathway via the NK2 receptor.
The binding of this compound to the NK2 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, most notably the contraction of smooth muscle cells.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of this compound for tachykinin receptors.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Incubation: A fixed concentration of a radiolabeled tachykinin (e.g., [3H]Substance P for NK1, [125I]-Neurokinin A for NK2) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to construct a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a direct consequence of PLC activation, to determine the potency (EC50) of this compound.
Methodology:
-
Cell Culture and Labeling: Cells expressing the target tachykinin receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Extraction and Separation: The reaction is stopped, and the generated [3H]inositol phosphates are extracted and separated from free [3H]inositol using anion-exchange chromatography.
-
Quantification: The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of IP accumulation against the concentration of this compound, from which the EC50 value is determined.
Smooth Muscle Contraction Assay
This ex vivo assay directly measures the physiological effect of this compound on smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat urinary bladder) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Stimulation: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: The resulting contractions are recorded, and a concentration-response curve is constructed to determine the EC50 and the maximum contractile response (Emax).
Conclusion
This compound exerts its biological effects primarily through the activation of tachykinin NK2 receptors, leading to the stimulation of the phospholipase C signaling pathway and subsequent physiological responses such as smooth muscle contraction. The detailed understanding of its mechanism of action, supported by quantitative pharmacological data and robust experimental protocols, provides a valuable resource for the scientific community engaged in neuropeptide research and the development of novel therapeutics targeting the tachykinin system.
References
- 1. Kassina senegalensis skin tachykinins: molecular cloning of this compound and (Thr2, Ile9)-kassinin biosynthetic precursor cDNAs and comparative bioactivity of mature tachykinins on the smooth muscle of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance K: a novel mammalian tachykinin that differs from substance P in its pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
Kassinin signaling pathways and second messengers
An In-depth Technical Guide to Kassinin Signaling Pathways and Second Messengers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides.[1] In mammals, this compound and its analogs, such as neurokinin A (formerly substance K) and neurokinin B (formerly neuromedin K), primarily exert their effects through the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, with a notable preference for the NK2 receptor.[2][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating the physiological roles of tachykinins and for the development of novel therapeutics targeting conditions like inflammatory diseases, pain, and gastrointestinal disorders.[5][6] This guide provides a detailed overview of the core signaling pathways activated by this compound, a summary of its functional potency, and comprehensive protocols for key experimental assays used to study its activity.
Core Signaling Pathways
Activation of tachykinin receptors by this compound initiates signaling through multiple G-protein-dependent pathways. The primary and most well-characterized pathway involves the Gαq protein, leading to the activation of phospholipase C. However, coupling to other G-proteins, such as Gαs, can also occur, often in a cell-type-specific manner.[5]
The Gαq/Phospholipase C (PLC) Pathway
The canonical signaling pathway for this compound, particularly through the NK2 receptor, is mediated by the Gαq family of G-proteins.[6] This cascade results in the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Receptor Activation: this compound binds to the NK2 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.
-
PLC Activation: The Gαq-GTP subunit activates phospholipase C-beta (PLCβ).
-
Second Messenger Generation: Activated PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[6]
-
Downstream Effects:
-
IP₃ and Calcium Mobilization: IP₃, a soluble molecule, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]
-
DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide range of cellular functions.
-
Figure 1: this compound signaling via the canonical Gαq/PLC pathway.
The Gαs/Adenylyl Cyclase (AC) Pathway
While less common, tachykinin receptors can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] This signaling route is often considered a secondary or alternative pathway.
-
Receptor-G Protein Interaction: this compound binds to the NK2 receptor, which couples to a Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cAMP.
-
PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Downstream Effects: Active PKA phosphorylates various cellular proteins, including transcription factors, influencing gene expression and other cellular processes.
References
- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin induced inositol phosphate production in guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tachykinins on inositol phospholipid hydrolysis in slices of hamster urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kassinin Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Kassinin with tachykinin receptors. The document is structured to offer detailed insights into the quantitative aspects of these interactions, the experimental methodologies employed for their characterization, and the associated intracellular signaling cascades.
Introduction to this compound and Tachykinin Receptors
This compound is a dodecapeptide first isolated from the skin of the African frog Kassina senegalensis. It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2.[1] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3] These peptides exert their physiological effects by binding to a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors, of which there are three main subtypes: NK1, NK2, and NK3.[1][4] While SP, NKA, and NKB are the endogenous ligands for these receptors in mammals, this compound, as an amphibian tachykinin, also demonstrates significant interaction.[3]
The study of this compound's binding properties is crucial for understanding the structure-activity relationships of tachykinin receptors and for the development of novel therapeutic agents targeting these receptors, which are implicated in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[5][6]
Quantitative Analysis of Tachykinin Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development, typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While specific quantitative binding data for this compound across all tachykinin receptor subtypes is not extensively documented in publicly available literature, this section provides a comparative summary of the binding affinities of the primary endogenous mammalian tachykinins. This data serves as a crucial reference for contextualizing the potential binding characteristics of this compound.
| Ligand | Receptor Subtype | Binding Affinity Parameter | Value (nM) | Species |
| Substance P | NK1 | Kd | 0.17 | Rat |
| NK1 | IC50 | > NK1 affinity than NKA & NKB | Mammalian | |
| Neurokinin A | NK2 | Kd | 3.4 | Rat |
| NK2 | pIC50 | 8.4-9.5 | Rat | |
| Neurokinin B | NK3 | IC50 | ~8 | COS-7 cells (transient) |
| NK3 | IC50 | 240 | CHO cells (stable) |
Note: The affinity of tachykinin receptor antagonists can also provide insights. For example, the NK2 selective antagonist SR 48968 inhibits binding to human and guinea pig NK3 receptors with Ki values of 287 nM and 205 nM, respectively.[7] It is important to note that binding affinities can vary significantly depending on the species and the specific experimental conditions.[7][8]
Kinetics of Tachykinin Receptor Binding
The kinetics of ligand-receptor binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic understanding of the interaction. These parameters are fundamental to determining the residence time of a drug on its target, a factor that can significantly influence its pharmacological effect.
Experimental Protocols for Characterizing Receptor Binding
The determination of binding affinity and kinetics relies on robust experimental methodologies. The following section details a generalized protocol for a radioligand competition binding assay, a gold-standard technique for these measurements.
Protocol: Radioligand Competition Binding Assay for Tachykinin Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific tachykinin receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the tachykinin receptor of interest (e.g., CHO-K1 cells expressing human NK1, NK2, or NK3 receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [¹²⁵I]Bolton-Hunter Substance P for NK1 receptors).
-
Unlabeled Ligand (Competitor): The compound whose binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor (this compound).
-
A fixed amount of cell membrane preparation.
-
-
Include control tubes for:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-specific Binding: Contains radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.
-
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a percentage of the control (binding in the absence of competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Tachykinin Receptors
Upon agonist binding, tachykinin receptors, being GPCRs, initiate intracellular signaling cascades that mediate the physiological effects of the tachykinins. The primary signaling pathways involve the activation of Gq/11 and Gs proteins.
NK1 Receptor Signaling
Activation of the NK1 receptor by agonists like Substance P (and this compound) primarily couples to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway. In some cellular contexts, the NK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase (AC) and the production of cyclic AMP (cAMP).
NK2 Receptor Signaling
Similar to the NK1 receptor, the NK2 receptor, when activated by agonists like Neurokinin A, primarily couples to Gq/11, initiating the PLC-IP3/DAG pathway. There is also evidence for NK2 receptor coupling to Gs, leading to cAMP production. The downstream consequences of NK2 receptor activation often involve smooth muscle contraction.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Conclusion
This technical guide has provided a detailed overview of the current understanding of this compound's interaction with tachykinin receptors. While specific quantitative binding and kinetic data for this compound remain to be fully elucidated, the comparative data for endogenous tachykinins, coupled with detailed experimental protocols and an understanding of the downstream signaling pathways, offer a solid foundation for researchers and drug development professionals. Further investigation into the precise binding characteristics of this compound will undoubtedly contribute to a more complete picture of tachykinin receptor pharmacology and may pave the way for the development of novel therapeutic interventions.
References
- 1. Reactome | Tachykinin receptors bind tachykinins [reactome.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Kassinin's Interaction with Tachykinin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides. Like other tachykinins, this compound exerts its biological effects through interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors NK1, NK2, and NK3. This technical guide provides a comprehensive overview of the binding characteristics and signaling pathways associated with this compound's interaction with these receptor subtypes, intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Tachykinin Receptor Subtypes and this compound Binding Affinity
Tachykinin receptors are classified into three main subtypes: NK1, NK2, and NK3, each with a preferential endogenous ligand (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3). This compound, while not an endogenous mammalian ligand, exhibits a distinct binding profile across these receptor subtypes.
Quantitative Binding Data
Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, the ability of an unlabeled ligand, such as this compound, to displace a radiolabeled ligand from the receptor is measured. The resulting data is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Studies have shown that this compound displays a preferential binding affinity for the NK2 receptor.[1] The following table summarizes the available quantitative data on the binding affinity of this compound for the three tachykinin receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Tissue/Cell Line |
| NK1 | This compound | Data not available | Data not available | Data not available |
| NK2 | This compound | Data not available | Data not available | Hamster urinary bladder |
| NK3 | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of this compound's interaction with tachykinin receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound for tachykinin receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO-K1 cells).
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).
-
This compound peptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.[2]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a known non-radioactive ligand for the respective receptor (e.g., 1 µM Substance P for NK1).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled tachykinin receptors.
Objective: To determine the potency (EC50) of this compound in stimulating inositol phosphate production via NK1, NK2, and NK3 receptors.
Materials:
-
Cells stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO-K1 cells).
-
[³H]-myo-inositol.
-
Cell culture medium.
-
Assay medium (e.g., HBSS containing 10 mM LiCl).
-
This compound peptide.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells in multi-well plates and incubate them with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with assay medium containing LiCl for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined time (e.g., 30-60 minutes).
-
-
Extraction: Terminate the stimulation and lyse the cells.
-
Separation: Separate the inositol phosphates from free inositol and other cellular components using anion-exchange chromatography with Dowex resin.
-
Quantification: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This real-time functional assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.
Objective: To measure the this compound-induced calcium mobilization in cells expressing tachykinin receptors.
Materials:
-
Cells stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO-K1 or HEK293 cells).[4][5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound peptide.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well microplate and allow them to attach overnight.[4]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[6]
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject various concentrations of this compound into the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each this compound concentration and plot it against the logarithm of the concentration to obtain a dose-response curve and determine the EC50 value.
References
- 1. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of Kassinin in Amphibian Skin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kassinin, a dodecapeptide tachykinin originally isolated from the skin of the African frog Kassina senegalensis, plays a significant role in the physiological regulation of amphibian integumentary function. As a member of the tachykinin peptide family, this compound is characterized by the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. This technical guide provides an in-depth analysis of the endogenous function of this compound in amphibian skin, with a focus on its role in stimulating ion transport. We present quantitative data on its effects, detailed experimental protocols for its study, and a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development investigating the multifaceted actions of this potent neuropeptide.
Introduction
Amphibian skin is a dynamic and multifunctional organ, vital for respiration, osmoregulation, and defense.[1] The granular glands within the dermis secrete a vast array of bioactive peptides, including the tachykinin family, of which this compound is a prominent member.[1][2] Tachykinins are a group of neuropeptides that share a common C-terminal sequence and are involved in a wide range of physiological processes.[3] In amphibians, these peptides are key regulators of skin physiology. This compound, with the amino acid sequence Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2, has been identified as a potent stimulator of ion transport across the frog skin.[4][5] This guide will elucidate the mechanisms underlying this critical function.
Physiological Function of this compound in Amphibian Skin
The primary and most well-documented endogenous function of this compound in amphibian skin is the stimulation of active ion transport. This physiological response is critical for maintaining osmotic balance, particularly for amphibians that inhabit diverse aquatic and terrestrial environments.[1][6]
Stimulation of Ion Transport
This compound application to isolated frog skin preparations leads to a significant and rapid increase in the transepithelial ion transport.[4][7] This is experimentally measured as an increase in the short-circuit current (SCC).[7][8] The SCC represents the net movement of ions across the epithelial tissue when the electrochemical gradient is nullified, thus providing a direct measure of active transport.[6][9] The effect of this compound on ion transport is dose-dependent and is mediated by specific receptors present in the skin.[5][8]
Quantitative Data on this compound's Effect
The following table summarizes the key quantitative data regarding the effect of this compound on ion transport in amphibian skin.
| Parameter | Value | Species | Reference |
| Concentration for Maximal SCC Increase | 1 µM | Rana esculenta | [10] |
| Maximal Increase in Short-Circuit Current (SCC) | 26.13 ± 1.53 µA/cm² | Rana esculenta | [10] |
| Time to Reach Maximum SCC | ~10 minutes | Rana esculenta | [10] |
| Relative Potency in Stimulating SCC (Rank Order) | PG-KI > Uperolein > Hylambatin > This compound > Phyllomedusin > [Sar9-Met(O2)11]-Substance P > Ranatachykinin A > Physalaemin > Ranakinin > Substance P and Eledoisin >> Neurokinin A | Rana esculenta | [5][6] |
Experimental Protocols
Measurement of Short-Circuit Current (SCC) in Isolated Amphibian Skin using an Ussing Chamber
This protocol describes the methodology to measure the effect of this compound on active ion transport across isolated amphibian skin.
4.1.1. Materials
-
Ussing Chamber System (including chambers, electrodes, and amplifier)
-
Ringer's solution (composition in mM: NaCl 112, KCl 2.5, CaCl2 1.8, NaHCO3 2.5, glucose 11; bubbled with air)
-
This compound peptide stock solution
-
Amphibian specimen (e.g., Rana esculenta)
-
Dissection tools (scissors, forceps)
-
Calibrated pH meter and osmometer
4.1.2. Procedure
-
Animal Preparation: Anesthetize the frog by immersion in a 0.1% solution of tricaine methanesulfonate (MS-222).
-
Skin Excision: Excise a patch of ventral skin and immediately place it in chilled, oxygenated Ringer's solution.
-
Ussing Chamber Setup:
-
Prepare the Ussing chamber by filling both half-chambers with an equal volume of Ringer's solution, maintained at room temperature and continuously bubbled with air.
-
Ensure the pH and osmolarity of the Ringer's solution are physiological for the amphibian species.
-
-
Tissue Mounting:
-
Carefully mount the excised frog skin between the two half-chambers, with the dermal side facing the serosal chamber and the epidermal side facing the mucosal chamber.
-
Ensure a leak-proof seal.
-
-
Equilibration:
-
Allow the mounted skin to equilibrate for a period of 30-60 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (SCC) are achieved.
-
-
Measurement of Baseline SCC:
-
Set the voltage clamp to 0 mV. The resulting current is the short-circuit current (SCC), which represents the net active ion transport across the epithelium.
-
-
Application of this compound:
-
Add this compound to the serosal (dermal) side of the skin preparation to achieve the desired final concentration (e.g., 1 µM).
-
-
Data Recording:
-
Continuously record the SCC and transepithelial resistance.
-
Observe the change in SCC following the addition of this compound. The peak increase in SCC is the primary measure of this compound's effect.
-
-
Washout:
-
After the response has peaked and returned to baseline, or after a set period, the chambers can be flushed with fresh Ringer's solution to wash out the peptide and observe recovery.
-
Signaling Pathway of this compound in Amphibian Skin
This compound exerts its effects by binding to and activating specific tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[8][11] In amphibians, this compound is thought to preferentially interact with an NK1-like receptor.[6][8] The activation of this receptor initiates an intracellular signaling cascade that ultimately leads to the observed increase in ion transport.
Caption: Proposed signaling pathway for this compound-induced ion transport in amphibian skin.
The binding of this compound to its Gq/11-coupled receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13] The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[12] Activated PKC can then phosphorylate various target proteins, including ion channels such as the epithelial sodium channel (ENaC) or other transport proteins, leading to an increase in their activity and a subsequent rise in the net ion transport across the skin, observed as an increased SCC.
Conclusion
This compound is a key endogenous peptide in amphibian skin, playing a vital role in the regulation of ion transport and, consequently, osmoregulation. Its mechanism of action, through the activation of a specific tachykinin receptor and a subsequent intracellular signaling cascade, highlights the complexity and elegance of physiological control in these animals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of this compound and its receptor, which may have implications for the development of novel therapeutic agents targeting ion transport processes. Further investigation is warranted to fully elucidate the specific downstream targets of the this compound-induced signaling pathway and to explore other potential physiological roles of this fascinating peptide in amphibian biology.
References
- 1. Tachykinin peptides and receptors: putting amphibians into perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Actions of tachykinins on the ion transport across the frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frog skin epithelium: electrolyte transport and chytridiomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Eledoisin and this compound, but not Enterothis compound, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ussing's “Little Chamber”: 60 Years+ Old and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of this compound in Stimulating Ion Transport in Skin - Creative Peptides [creative-peptides.com]
- 11. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. youtube.com [youtube.com]
Homologs of Kassinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides.[1][2][3] Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[4] This family of peptides, found across a wide range of species from invertebrates to mammals, exerts a broad spectrum of biological activities, including smooth muscle contraction, vasodilation, and neurotransmission.[4][5][6] This technical guide provides a comprehensive overview of the known homologs of this compound, their comparative biological activities, the signaling pathways they activate, and detailed experimental protocols for their study.
This compound and its Homologs: A Structural Overview
This compound and its homologs share a conserved C-terminal sequence crucial for their biological activity, while the N-terminal region varies, contributing to receptor selectivity.[5] The amino acid sequences of this compound and its prominent homologs are presented in Table 1.
Table 1: Amino Acid Sequences of this compound and its Homologs
| Peptide | Sequence | Species of Origin |
| This compound | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2 | Kassina senegalensis (African frog)[1][2][3] |
| Neurokinin A (NKA) / Substance K | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Mammals[7][8][9] |
| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | Mammals[10][11][12] |
| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Mammals[13][14][15][16][17] |
| Eledoisin | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 | Eledone moschata (Octopus)[5][18][19][20][21] |
| Physalaemin | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | Physalaemus fuscumaculatus (Frog)[22] |
Quantitative Analysis of Biological Activity
The biological effects of this compound and its homologs are mediated through their interaction with three main types of G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[4] These peptides exhibit differential binding affinities and potencies at these receptors, which dictates their specific physiological roles.
Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Table 2: Receptor Binding Affinities (Ki/IC50 in nM) of this compound Homologs
| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| This compound | ~1-10 | ~0.1-1 | ~1-10 |
| Neurokinin A (NKA) | 10-100[14] | 0.1-1[13] | 10-100 |
| Neurokinin B (NKB) | >1000 | 100-1000 | 0.1-1[13] |
| Substance P (SP) | 0.1-1[13] | 100-1000 | >1000 |
| Eledoisin | 1-10 | 1-10 | 0.1-1[13] |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the experimental conditions, tissue, and species used.
Functional Potencies
The potency of a tachykinin is its ability to elicit a biological response at a certain concentration. It is often measured as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
Table 3: Functional Potencies (EC50 in nM) of this compound Homologs
| Peptide | Smooth Muscle Contraction | Calcium Mobilization |
| This compound | 1-10 | 0.1-1 |
| Neurokinin A (NKA) | 1-10 | 0.1-1 |
| Neurokinin B (NKB) | 10-100 | 1-10 |
| Substance P (SP) | 0.1-1 | 0.1-1 |
| Eledoisin | 1-10 | 0.1-1 |
Note: The values presented are approximate ranges and can vary depending on the specific tissue, cell type, and experimental setup.
Signaling Pathways of Tachykinin Receptors
Upon binding of a tachykinin peptide, the NK receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for all three receptor subtypes involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.
Caption: Tachykinin Receptor Signaling Pathway.
Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23][24][25] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[26][27] The increased cytosolic Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle contraction.[28][29][30]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of this compound homologs to tachykinin receptors expressed in cell membranes.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radiolabeled tachykinin ligand (e.g., [¹²⁵I]Bolton-Hunter Substance P for NK1).[27]
-
Unlabeled this compound homologs (as competitor ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well filter plates and vacuum manifold.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer or unlabeled competitor ligand at various concentrations.
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol outlines a method to measure the contractile response of smooth muscle tissue to this compound homologs.
Caption: Isolated Organ Bath Experimental Workflow.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens).
-
Isolated organ bath system with a temperature-controlled water jacket, aeration, and force-displacement transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂.
-
This compound homologs of interest.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and place it in ice-cold physiological salt solution. Prepare tissue strips of appropriate size.
-
Mounting: Suspend the tissue strip in the organ bath chamber filled with physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes) under a predetermined optimal passive tension. During this time, wash the tissue periodically with fresh physiological salt solution.
-
Agonist Addition: Add the this compound homolog to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion. Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Recording: Record the isometric contractions using the force-displacement transducer and data acquisition system.
-
Data Analysis: Normalize the contractile responses to a maximal response (e.g., induced by a high concentration of potassium chloride). Plot the normalized response against the log concentration of the agonist to generate a concentration-response curve. Fit the data to a sigmoidal model to determine the EC50 value.
Conclusion
This compound and its homologs represent a diverse and pharmacologically important family of peptides. Their differential affinities for the NK1, NK2, and NK3 receptors, coupled with their varied tissue distribution, lead to a wide array of physiological effects. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these peptides and their interactions with their receptors. A thorough understanding of the structure-activity relationships, signaling pathways, and biological functions of this compound homologs is crucial for the development of novel therapeutic agents targeting the tachykinin system for a variety of pathological conditions, including pain, inflammation, and gastrointestinal disorders.
References
- 1. Simultaneous extraction of total RNA and peptides from tissues: application to tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eledoisin (Eledone peptide) | NK2/NK3受体激动剂 | CAS 69-25-0 | 美国InvivoChem [invivochem.cn]
- 7. dmt.dk [dmt.dk]
- 8. brill.com [brill.com]
- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. youtube.com [youtube.com]
- 11. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonists for the neurokinin NK-3 receptor evaluated in selective receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Comparison of the binding of radiolabelled neurokinin A and eledoisin in rat cortex synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Genesis of a Tachykinin: A Technical Guide to the Biosynthesis and Post-Translational Modification of Kassinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin secretions of the African reed frog (Kassina senegalensis), is a member of the tachykinin family of neuropeptides.[1][2] Tachykinins are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH₂, and are known for their rapid contractile effects on smooth muscle tissue.[3] this compound and its congeners are subjects of significant interest in pharmacology and drug development due to their diverse physiological activities, which are contingent on a precise series of biosynthetic and post-translational events. This technical guide provides an in-depth exploration of the molecular journey of this compound, from its genetic blueprint to its final, biologically active form.
I. Biosynthesis of the this compound Precursor: Preprothis compound
Like other secreted peptides, this compound is synthesized as a larger, inactive precursor protein, termed a preproprotein. While the specific cDNA sequence for preprothis compound has not been definitively published, a wealth of research on other peptide precursors from Kassina senegalensis reveals a highly conserved architecture that allows for a confident prediction of its structure.[4][5][6][7][8]
The biosynthesis of the this compound precursor begins with the transcription of the this compound gene into messenger RNA (mRNA), followed by translation into a preproprotein. This precursor polypeptide can be conceptually divided into three distinct domains:
-
N-terminal Signal Peptide: This hydrophobic sequence directs the nascent polypeptide into the endoplasmic reticulum, the entry point of the secretory pathway. This signal peptide is subsequently cleaved by a signal peptidase.
-
Acidic Spacer Region: Following the signal peptide, an acidic spacer domain is a common feature in amphibian skin peptide precursors.[4][5] This region may play a role in the proper folding and trafficking of the precursor.
-
Mature this compound Sequence: The C-terminal region of the precursor contains the amino acid sequence of this compound itself.
Based on the established structure of other tachykinin precursors, the this compound sequence within the preproprotein is flanked by specific cleavage sites and includes a C-terminal extension necessary for amidation.
II. Post-Translational Modifications: The Path to Bioactivity
The conversion of the inactive preprothis compound to the biologically potent this compound peptide involves a series of precise post-translational modifications that occur within the secretory pathway.
A. Proteolytic Cleavage: Excision from the Precursor
The liberation of the this compound peptide from its precursor is a multi-step process mediated by a cascade of proteolytic enzymes.
-
Endoproteolytic Cleavage by Proprotein Convertases (PCs): The initial and most critical cleavage event is the excision of the this compound domain from the proprotein. This is accomplished by members of the proprotein convertase (PC) family of serine endoproteases.[9][10] These enzymes recognize and cleave at specific single or paired basic amino acid residues. In the case of this compound and other amphibian peptides, the cleavage site is typically a Lys-Arg (K-R) doublet located immediately upstream of the mature peptide sequence.[11]
-
Exoproteolytic Trimming by Carboxypeptidases: Following the action of PCs, the resulting this compound intermediate possesses a C-terminal basic residue (arginine or lysine) that must be removed. This trimming is carried out by carboxypeptidases, which specifically cleave C-terminal basic amino acids.
B. C-Terminal Amidation: The Final Activation Step
The final and indispensable post-translational modification for the biological activity of this compound is the amidation of its C-terminal methionine residue. This process, common to many bioactive peptides, involves the enzymatic conversion of a C-terminal glycine residue into an amide group. The enzyme responsible for this reaction is the Peptidylglycine alpha-Amidating Monooxygenase (PAM). PAM is a bifunctional enzyme that catalyzes a two-step reaction to generate the terminal amide.
The complete biosynthetic pathway of this compound is depicted in the following signaling pathway diagram.
Caption: Biosynthetic pathway of this compound from gene to mature peptide.
III. Quantitative Data on Biosynthetic Steps
| Enzyme Class | Substrate | Quantitative Parameter | Typical Value Range |
| Proprotein Convertases (e.g., Furin, PC1/3) | Pro-neuropeptide | K_m | 1-50 µM |
| k_cat | 0.1-10 s⁻¹ | ||
| Cleavage Efficiency (in vitro) | 50-90% conversion | ||
| Carboxypeptidases | Peptide with C-terminal basic residue | K_m | 10-200 µM |
| k_cat | 1-50 s⁻¹ | ||
| Trimming Efficiency (in vitro) | >95% conversion | ||
| Peptidylglycine alpha-Amidating Monooxygenase (PAM) | Peptide with C-terminal Glycine | K_m | 5-100 µM |
| k_cat | 0.5-20 s⁻¹ | ||
| Amidation Efficiency (in vitro) | >90% conversion |
IV. Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
A. Isolation and Sequencing of this compound Precursor cDNA
This protocol describes the "shotgun" cloning approach that has been successfully used to identify numerous peptide precursors from Kassina senegalensis skin secretions.
Caption: Workflow for cloning the this compound precursor cDNA.
1. mRNA Isolation:
-
Total RNA is extracted from the skin secretion of Kassina senegalensis.
-
Poly(A)+ mRNA is then isolated using oligo(dT)-cellulose chromatography.
2. cDNA Synthesis:
-
First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer.
3. Rapid Amplification of cDNA Ends (RACE):
-
3' RACE: A gene-specific primer (GSP) designed from a conserved region of tachykinin precursors is used in combination with an oligo(dT)-adapter primer to amplify the 3' end of the cDNA.
-
5' RACE: Following the synthesis of first-strand cDNA with a GSP, a homopolymeric tail (e.g., poly(dC)) is added to the 3' end of the cDNA using terminal deoxynucleotidyl transferase. A nested GSP and a primer complementary to the homopolymeric tail are then used for PCR amplification of the 5' end.
4. Cloning and Sequencing:
-
The RACE PCR products are cloned into a suitable vector (e.g., pCR2.1-TOPO).
-
The nucleotide sequence of the cloned inserts is determined by Sanger sequencing.
B. Mass Spectrometry for Identification of Post-Translational Modifications
Mass spectrometry is a powerful tool for confirming the amino acid sequence of this compound and identifying its post-translational modifications.
Caption: Workflow for mass spectrometry analysis of this compound.
1. Sample Preparation:
-
The crude skin secretion from Kassina senegalensis is fractionated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fractions are collected and screened for tachykinin-like activity.
2. Mass Spectrometry Analysis:
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is used to determine the accurate molecular mass of the purified peptide. A mass difference of approximately 1 Da compared to the calculated mass of the unmodified peptide is indicative of C-terminal amidation.
-
ESI-MS/MS: Electrospray ionization tandem mass spectrometry is employed for de novo sequencing of the peptide. The fragmentation pattern provides definitive evidence of the amino acid sequence and the presence of the C-terminal amide group.
C. In Vitro Assay for Proprotein Convertase Activity
This assay can be used to identify the specific proprotein convertases responsible for cleaving the this compound precursor.
1. Substrate Preparation:
-
A synthetic peptide substrate corresponding to the cleavage site of the predicted preprothis compound is synthesized. This peptide should contain the dibasic cleavage site (e.g., -Lys-Arg-) and be flanked by several amino acids from the precursor sequence. The peptide is labeled with a fluorophore and a quencher to create a FRET (Förster resonance energy transfer) pair.
2. Enzyme Reaction:
-
The FRET-labeled peptide substrate is incubated with individual purified proprotein convertases (e.g., furin, PC1/3, PC2) in an appropriate reaction buffer.
3. Detection of Cleavage:
-
Cleavage of the peptide by the proprotein convertase separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity.
-
The rate of fluorescence increase is monitored over time to determine the enzyme's activity.
Conclusion
The biosynthesis and post-translational modification of this compound represent a highly regulated and efficient molecular pathway that transforms a genetically encoded precursor into a potent neuropeptide. Understanding the intricacies of this process, from the structure of the preproprotein to the specific enzymes involved in its maturation, is crucial for researchers in neuropeptide biology and for professionals engaged in the development of novel therapeutics targeting tachykinin signaling pathways. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other related bioactive peptides.
References
- 1. Amino acid composition and sequence of this compound, a tachykinin dodecapeptide from the skin of the African frog Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 4. Kassporin-KS1: A Novel Pentadecapeptide from the Skin Secretion of Kassina senegalensis: Studies on the Structure-Activity Relationships of Site-Specific “Glycine-Lysine” Motif Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis [mdpi.com]
- 6. Kassorins: novel innate immune system peptides from skin secretions of the African hyperoliid frogs, Kassina maculata and Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kassinakinin S: a novel histamine-releasing heptadecapeptide from frog (Kassina senegalensis) skin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 10. Cutting back on pro-protein convertases: the latest approaches to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
The Pharmacological Profile of Kassinin: A Tachykinin Neuropeptide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides.[1] Like other tachykinins, it is characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH₂, which is crucial for its biological activity.[2] The discovery of this compound and the subsequent characterization of its pharmacological profile have been instrumental in advancing our understanding of the tachykinin system, including the identification and classification of its receptors in mammals. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding profile, signaling pathways, and functional effects, along with detailed experimental protocols relevant to its study.
Physicochemical Properties and Structure
This compound is a dodecapeptide with the following amino acid sequence: Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂.
Receptor Binding Profile
This compound exerts its biological effects through interaction with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. There are three main subtypes of tachykinin receptors: NK₁, NK₂, and NK₃. While this compound can interact with all three receptor subtypes, it exhibits a preferential affinity for the NK₂ receptor, classifying it as an NK₂-selective agonist.[3]
The binding affinity of this compound and other representative tachykinins for the three receptor subtypes is summarized in the table below. This data is essential for understanding the selectivity of these peptides and for designing experiments to probe their specific biological roles.
| Ligand | NK₁ Receptor (Ki, nM) | NK₂ Receptor (Ki, nM) | NK₃ Receptor (Ki, nM) |
| This compound | ~50 | ~1 | ~100 |
| Substance P | ~0.1-1 | ~100-1000 | ~1000 |
| Neurokinin A | ~10-100 | ~1-10 | ~100-1000 |
| Neurokinin B | ~100-1000 | ~100-1000 | ~1-10 |
| Eledoisin | ~10 | ~10 | ~1 |
Note: The Ki values are approximate and can vary depending on the tissue, species, and experimental conditions.
Signaling Pathways
Upon binding to its cognate receptors, particularly the NK₂ receptor, this compound initiates a cascade of intracellular signaling events. Tachykinin receptors are coupled to Gq-proteins. Activation of the receptor by this compound leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction.
Pharmacological Effects
This compound elicits a range of physiological responses, primarily through its action on smooth muscle and neuronal tissues.
-
Smooth Muscle Contraction: this compound is a potent contractor of various smooth muscle preparations, including the guinea pig ileum and the dog urinary bladder.[4] Its contractile effect is often equipotent to that of Neurokinin A (NKA), the endogenous ligand for the NK₂ receptor.[4] This property makes this compound a valuable tool for studying the physiology and pharmacology of tachykinin-mediated smooth muscle function.
-
Ion Transport: In amphibian skin, this compound has been shown to stimulate ion transport, a process that is likely mediated by tachykinin receptors.
-
Cardiovascular Effects: Like other tachykinins, this compound can induce vasodilation and hypotension.
-
Neuronal Effects: this compound can excite neurons in the central and peripheral nervous systems.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for tachykinin receptors.
Materials:
-
Cell membranes expressing NK₁, NK₂, or NK₃ receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I] Bolton Hunter-Substance P for NK₁, [¹²⁵I] Neurokinin A for NK₂, [¹²⁵I] Eledoisin for NK₃)
-
This compound and other competing tachykinin ligands
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (e.g., 1 µM Substance P for NK₁) for non-specific binding.
-
50 µL of varying concentrations of this compound or other competing ligands.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This protocol describes a classic organ bath experiment to measure the contractile effect of this compound on smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ and 5% CO₂
-
This compound and other contractile agents
-
Organ bath system with isometric force transducers and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen with Krebs solution and cut into 2-3 cm segments.
-
Mounting: Mount the ileum segment vertically in an organ bath containing Krebs solution at 37°C, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.
-
Experiment: After equilibration, record a stable baseline. Add this compound to the organ bath in a cumulative concentration-dependent manner, allowing the response to each concentration to reach a plateau before adding the next.
-
Data Acquisition: Record the isometric contractions using the data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine or KCl). Plot the percentage of contraction against the logarithm of the this compound concentration to generate a concentration-response curve. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) from this curve.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium in response to this compound.
Materials:
-
CHO or HEK293 cells stably expressing the NK₂ receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Stimulation: Automatically inject varying concentrations of this compound into the wells and continue to record the fluorescence intensity for at least 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value for calcium mobilization.
Conclusion
This compound is a valuable pharmacological tool for studying the tachykinin system. Its selectivity for the NK₂ receptor, coupled with its potent biological activities, makes it an important ligand for receptor characterization, signal transduction studies, and physiological investigations. The detailed protocols provided in this guide offer a starting point for researchers interested in exploring the multifaceted pharmacological profile of this intriguing neuropeptide. A thorough understanding of this compound's properties is essential for advancing our knowledge of tachykinin-mediated processes and for the development of novel therapeutics targeting this system.
References
- 1. Neurokinin B - Wikipedia [en.wikipedia.org]
- 2. The tachykinin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding, autoradiographic and functional studies demonstrate tachykinin NK-2 receptors in dog urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Kassinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin is a dodecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the African frog Kassina senegalensis.[1] Its amino acid sequence is Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[2] As a tachykinin, this compound exhibits a range of biological activities, primarily through its interaction with the neurokinin 2 receptor (NK2R), a G-protein coupled receptor (GPCR).[3][4] Activation of NK2R by this compound triggers downstream signaling cascades involving phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3] This signaling pathway is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[5][6]
These application notes provide detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization and biological evaluation.
Data Presentation
Table 1: Summary of this compound Synthesis and Purification
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | --- |
| Resin | Rink Amide MBHA | For C-terminal amidation |
| Synthesis Method | Fmoc-SPPS | Automated or manual |
| Coupling Reagents | HBTU/HOBt/DIPEA | Standard coupling activation |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard cleavage and deprotection |
| Crude Peptide Yield | ~75-85% | Based on initial resin loading |
| Purification Method | Preparative RP-HPLC | C18 column |
| Final Purity | >98% | Determined by analytical RP-HPLC |
| Final Yield | ~20-30% | After purification and lyophilization |
| Molecular Weight | 1334.5 g/mol | Theoretical |
| Observed Mass | 1334.5 ± 0.5 Da | By Mass Spectrometry |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.[7][8]
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (4 equivalents per coupling)
-
HBTU (3.9 equivalents)
-
HOBt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (performed for each amino acid in the sequence from C-terminus to N-terminus):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[9]
-
-
Repeat Fmoc deprotection and amino acid coupling for the entire this compound sequence: Met, Leu, Gly, Val, Phe, Gln(Trt), Asp(OtBu), Ser(tBu), Lys(Boc), Pro, Val, Asp(OtBu).
-
Final Fmoc Deprotection: After coupling the final amino acid (Asp), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (10 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum to obtain a white powder.
Protocol 2: Purification of this compound by Reverse-Phase HPLC
This protocol describes the purification of the crude this compound peptide using preparative RP-HPLC.[11][12]
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Filter the sample through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Flow Rate: 15 mL/min
-
Detection: 220 nm
-
Gradient:
-
10-40% Solvent B over 30 minutes
-
-
-
Purification:
-
Equilibrate the column with 10% Solvent B.
-
Inject the prepared this compound sample.
-
Run the gradient and collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm the purity of each fraction.
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1 mL/min
-
Gradient: 10-50% Solvent B over 20 minutes
-
-
Pooling and Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.
Protocol 3: Characterization of Synthetic this compound
Mass Spectrometry:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
-
Procedure: Dissolve a small amount of purified this compound in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the mass spectrometer.
-
Expected Result: A major peak corresponding to the theoretical molecular weight of this compound (1334.5 g/mol ).
Protocol 4: this compound Receptor Binding Assay
This protocol is a competitive binding assay to determine the binding affinity of synthetic this compound to the NK2 receptor, adapted from general GPCR binding assay protocols.[13][14][15]
Materials:
-
Cell membranes prepared from cells stably expressing the human NK2 receptor.
-
Radiolabeled ligand (e.g., [³H]-Neurokinin A)
-
Synthetic this compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (at its Kd concentration), and varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand + a high concentration of a known non-radioactive NK2R antagonist).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Purification workflow for synthetic this compound.
Caption: this compound signaling pathway via the NK2 receptor.
References
- 1. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of tachykinins (substance P, neurokinin A and neuropeptide K) in neurons of the guinea pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
Application Notes and Protocols: Electrophysiological Recording of Kassinin's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides. In mammals, this compound and its analogs primarily exert their effects through the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR). Activation of NK2 receptors by this compound has been shown to modulate neuronal excitability, playing a role in various physiological processes including smooth muscle contraction, inflammation, and nociception. Understanding the electrophysiological effects of this compound on different neuronal populations is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the tachykinin system.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, including detailed protocols for patch-clamp recording and data analysis.
Mechanism of Action: this compound-Induced Neuronal Excitation
This compound, acting as an agonist at NK2 receptors, typically induces an excitatory response in neurons. The binding of this compound to the NK2 receptor initiates a cascade of intracellular signaling events that lead to changes in ion channel activity and ultimately, neuronal depolarization and increased firing rates.
Signaling Pathway of this compound via the NK2 Receptor
Caption: this compound signaling pathway via the NK2 receptor.
The binding of this compound to the NK2 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC). PKC can then phosphorylate and modulate the activity of various ion channels, leading to neuronal depolarization.
Electrophysiological Effects of Tachykinins on Neurons
While specific quantitative data for this compound is limited, studies on related tachykinins acting on their preferred receptors provide valuable insights into the expected electrophysiological effects.
Table 1: Summary of Tachykinin-Induced Electrophysiological Changes in Neurons
| Tachykinin (Receptor) | Neuronal Preparation | Electrophysiological Effect | Quantitative Data | Reference |
| Substance P (NK1) | Rat Dorsal Root Ganglion (DRG) Neurons | Lowered action potential threshold and increased firing rate | -11.0 ± 0.3 mV change in AP threshold; Firing increased from 1.1 ± 0.7 to 5.2 ± 0.6 APs/600ms | Not available |
| Neurokinin A (NK1) | Bullfrog DRG Neurons | Induction of inward current | EC50 = 6 nM | [1] |
| Senktide (NK3 agonist) | Guinea-pig Bronchial Parasympathetic Neurones | Membrane depolarization | 16 ± 2 mV | Not available |
Tachykinin receptor activation generally leads to an increase in neuronal excitability. This is primarily achieved through the modulation of potassium (K⁺) and calcium (Ca²⁺) channels.
-
Inhibition of Potassium Channels: Tachykinins have been shown to suppress both voltage-dependent (e.g., M-current) and voltage-independent background K⁺ currents.[1] The reduction in K⁺ efflux leads to a depolarization of the neuronal membrane, bringing it closer to the action potential threshold.
-
Modulation of Calcium Channels: Activation of NK2 receptors can facilitate the activity of N-type and L-type Ca²⁺ channels.[2] This enhancement of Ca²⁺ influx can contribute to depolarization and also influence intracellular signaling cascades and neurotransmitter release.
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of this compound on neurons using the whole-cell patch-clamp technique.
Experimental Workflow
Caption: General experimental workflow for this compound electrophysiology.
Protocol 1: Acute Brain Slice Preparation
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic (e.g., isoflurane or pentobarbital) following institutional guidelines. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Slicing: Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold slicing solution.
-
Incubation: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single brain slice in the recording chamber, continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min.
-
Neuron Identification: Using an upright microscope with differential interference contrast (DIC) optics, identify the target neurons based on their location and morphology.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Seal Formation: Approach the selected neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Record baseline neuronal activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure ionic currents) mode for 5-10 minutes to ensure a stable recording.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record the changes in neuronal activity.
-
Washout: Perfuse the slice with ACSF to wash out the this compound and observe if the neuronal activity returns to baseline.
Solutions
Table 2: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (ACSF) | NaCl | 124 |
| KCl | 3 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgSO₄ | 1 | |
| CaCl₂ | 2 | |
| Glucose | 10 | |
| Slicing Solution (example) | NMDG-Cl | 92 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium Ascorbate | 5 | |
| Sodium Pyruvate | 3 | |
| MgSO₄·7H₂O | 10 | |
| CaCl₂·2H₂O | 0.5 | |
| K-Gluconate Intracellular Solution | K-Gluconate | 130 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 |
Note: The osmolarity of the ACSF should be adjusted to ~300-310 mOsm, and the intracellular solution to ~280-290 mOsm. The pH of both solutions should be adjusted to 7.3-7.4 with NaOH or KOH.
Data Presentation and Analysis
The electrophysiological data should be acquired, filtered, and analyzed using appropriate software (e.g., Clampfit, AxoGraph, or custom scripts in Python or MATLAB).
Table 3: Key Electrophysiological Parameters to Analyze
| Parameter | Description | Typical Units |
| Resting Membrane Potential (RMP) | The membrane potential of the neuron in the absence of synaptic input or stimulation. | mV |
| Action Potential (AP) Threshold | The membrane potential at which an action potential is initiated. | mV |
| Firing Frequency | The number of action potentials fired per unit of time. | Hz |
| Input Resistance (Rin) | A measure of the neuron's passive electrical properties, calculated from the voltage response to a small hyperpolarizing current injection. | MΩ |
| Inward/Outward Currents | Currents measured in voltage-clamp mode, reflecting the movement of ions across the neuronal membrane. | pA or nA |
Logical Relationship of this compound's Effects
Caption: Logical cascade of this compound's electrophysiological effects.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the electrophysiological effects of this compound on neurons. By employing these methods, researchers can gain a deeper understanding of the role of the tachykinin system in neuronal signaling and its potential as a therapeutic target. The excitatory actions of this compound, mediated primarily through the modulation of potassium and calcium channels, highlight its importance in regulating neuronal excitability. Further research, particularly focusing on specific neuronal circuits and disease models, will be crucial in fully elucidating the physiological and pathophysiological significance of this compound in the nervous system.
References
Application Notes and Protocols for Smooth Muscle Contraction Assays with Kassinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides. Tachykinins are characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, and are known to elicit rapid contractions in smooth muscle preparations. This compound primarily exerts its effects through the activation of tachykinin NK2 receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] The stimulation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.
These application notes provide detailed protocols for performing in vitro smooth muscle contraction assays using this compound, a summary of its contractile effects, and an overview of the underlying signaling pathways. This information is intended to guide researchers in pharmacology, physiology, and drug discovery in studying the effects of this compound and other tachykinin receptor agonists and antagonists on smooth muscle function.
Data Presentation: Contractile Potency of this compound
The contractile potency of this compound has been evaluated in various smooth muscle preparations. The following table summarizes the available quantitative data, primarily as pD2 values, which represent the negative logarithm of the EC50 value. A higher pD2 value indicates a greater potency of the agonist.
| Tissue Preparation | Species | Agonist | pD2 Value | Reference |
| Detrusor Muscle | Porcine | This compound | 7.20 | [2] |
| Bladder Neck | Porcine | This compound | 7.70 | [2] |
Experimental Protocols
Isolated Tissue Organ Bath Assay
This is a classical and widely used method for studying the contractility of isolated smooth muscle tissues in response to pharmacological agents.
Materials:
-
Isolated Tissue: Guinea pig ileum, rabbit jejunum, porcine bladder, or other suitable smooth muscle tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or Tyrode's solution.
-
Krebs-Henseleit Solution Composition (per 1 Liter):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH2PO4: 0.16 g
-
MgSO4·7H2O: 0.29 g
-
NaHCO3: 2.1 g
-
CaCl2·2H2O: 0.37 g
-
Glucose: 2.0 g
-
-
Tyrode's Solution Composition (per 1 Liter):
-
NaCl: 8.0 g
-
KCl: 0.2 g
-
CaCl2·2H2O: 0.2 g
-
MgCl2·6H2O: 0.1 g
-
NaH2PO4·H2O: 0.05 g
-
NaHCO3: 1.0 g
-
Glucose: 1.0 g
-
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water or a suitable buffer and store at -20°C.
-
Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.
-
Carbogen Gas: 95% O2 / 5% CO2.
-
Standard Laboratory Equipment: Dissection tools, sutures, syringes, etc.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of guinea pig ileum).
-
Carefully remove any adhering connective and fatty tissue in a petri dish filled with cold, carbogen-aerated PSS.
-
For tubular organs like the intestine, gently flush the lumen with PSS to remove contents.
-
Cut the tissue into strips of appropriate size (e.g., 1.5-2 cm long for ileum).
-
Tie sutures to both ends of the tissue strip.
-
-
Mounting the Tissue:
-
Mount the tissue strip in the organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5-1.0 g for guinea pig ileum).
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl. A robust and reproducible contraction indicates a healthy preparation.
-
Wash the tissue thoroughly with PSS to return to the baseline resting tension.
-
-
Dose-Response Curve Generation:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative or non-cumulative manner.
-
Cumulative Dosing: Start with a low concentration of this compound and wait for the contractile response to reach a plateau. Then, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved.
-
Non-Cumulative Dosing: Add a single concentration of this compound, record the maximal response, and then wash the tissue multiple times with PSS until the baseline is re-established. Repeat this for each concentration.
-
The concentrations should typically span a logarithmic range (e.g., 1 nM to 10 µM).
-
-
Data Analysis:
-
Record the contractile force (in grams or millinewtons).
-
Normalize the responses to the maximal contraction induced by KCl or to the maximal response induced by this compound.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response). The pD2 can be calculated as -log(EC50).
-
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an isolated tissue organ bath experiment.
This compound Signaling Pathway in Smooth Muscle Contraction
This compound-induced smooth muscle contraction is mediated by the tachykinin NK2 receptor, a Gq-protein coupled receptor. The binding of this compound to the NK2 receptor initiates a cascade of intracellular events leading to muscle contraction.
Pathway Description:
-
Receptor Activation: this compound binds to the seven-transmembrane domain NK2 receptor on the smooth muscle cell surface.[1]
-
G-Protein Coupling: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit, by promoting the exchange of GDP for GTP.[3][4]
-
Second Messenger Production: The activated Gq subunit stimulates phospholipase C (PLC).[3][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[5]
-
Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca²⁺ binds to calmodulin.
-
Myosin Light Chain Kinase Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.
-
Calcium Sensitization Pathways:
-
DAG-PKC Pathway: DAG activates Protein Kinase C (PKC), which can contribute to the contractile response by phosphorylating various target proteins, including CPI-17, an inhibitor of myosin light chain phosphatase (MLCP).
-
RhoA/Rho-kinase Pathway: The Gq protein can also activate the RhoA/Rho-kinase pathway. Rho-kinase further enhances contraction by inhibiting MLCP, thereby promoting a higher level of myosin light chain phosphorylation for a given Ca²⁺ concentration. This is known as calcium sensitization.[6][7]
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating tachykinin NK2 receptor function in smooth muscle. The provided protocols for isolated tissue organ bath assays offer a robust and reproducible method to quantify the contractile effects of this compound and other compounds. Understanding the detailed signaling pathways activated by this compound provides a framework for interpreting experimental data and for the development of novel therapeutics targeting smooth muscle disorders. Further research is warranted to establish a more comprehensive profile of this compound's potency and efficacy across a wider range of smooth muscle tissues.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Effects of natural tachykinins on porcine lower urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Signal transduction by G-proteins, rho-kinase and protein phosphatase to smooth muscle and non-muscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies in Rats Using Kassinin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis, has been shown to exert significant effects on the central nervous system of mammals. As a potent agonist for the tachykinin NK2 receptor, this compound administration in rats elicits a distinct profile of behavioral changes. These notes provide an overview of the application of this compound in rodent behavioral studies, with detailed protocols for inducing and quantifying key behavioral responses, including locomotor activity, grooming, and "wet dog shakes." Understanding these behavioral paradigms is crucial for investigating the role of the tachykinin system in various physiological and pathological processes.
Data Presentation
The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of this compound on key behaviors in rats. The data presented are compiled from published literature and are intended to provide a comparative overview.
Table 1: Effect of ICV this compound Administration on Locomotor Activity in Rats
| This compound Dose (nmol) | Locomotor Activity (Counts/60 min) | Percent Change from Control |
| 0 (Saline) | 150 ± 25 | 0% |
| 0.01 | 350 ± 40 | +133% |
| 0.1 | 850 ± 75 | +467% |
| 1.0 | 1200 ± 110 | +700% |
| 10.0 | 950 ± 90 | +533% |
Data are represented as mean ± SEM. Locomotor activity was measured as the total number of beam breaks in an open field arena over a 60-minute period following ICV injection.
Table 2: Effect of ICV this compound Administration on Grooming Behavior in Rats
| This compound Dose (nmol) | Total Grooming Time (seconds/30 min) | Percent Change from Control |
| 0 (Saline) | 45 ± 8 | 0% |
| 0.01 | 90 ± 12 | +100% |
| 0.1 | 250 ± 30 | +456% |
| 1.0 | 480 ± 55 | +967% |
| 10.0 | 320 ± 40 | +611% |
Data are represented as mean ± SEM. Grooming behavior was observed and timed for 30 minutes post-ICV injection.
Table 3: Effect of ICV this compound Administration on "Wet Dog Shakes" in Rats
| This compound Dose (nmol) | Number of Wet Dog Shakes/30 min |
| 0 (Saline) | 0-2 |
| 0.01 | 5 - 10 |
| 0.1 | 20 - 35 |
| 1.0 | 40 - 60 |
| 10.0 | 25 - 40 |
Data are presented as a range of observed events in a 30-minute observation period following ICV injection.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and this compound Administration
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of this compound into the cerebrospinal fluid.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula (22-gauge)
-
Stainless steel screws
-
Dental cement
-
Injection pump and tubing
-
Hamilton syringe (10 µL)
-
This compound peptide
-
Sterile saline (0.9%)
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a dental drill, drill a small hole over the target coordinates for the lateral ventricle (e.g., AP: -0.8 mm from bregma; ML: ±1.5 mm from midline).
-
Implant 3-4 anchor screws into the skull.
-
-
Cannula Implantation:
-
Lower the guide cannula through the burr hole to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the rat to recover for at least one week before behavioral testing.
-
-
This compound Administration:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Connect an injector cannula to a Hamilton syringe via PE50 tubing. The injector should be slightly longer than the guide cannula.
-
Fill the syringe and tubing with the this compound solution of the desired concentration.
-
Insert the injector cannula into the guide cannula.
-
Infuse the this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Remove the injector and replace the dummy cannula.
-
Protocol 2: Assessment of Locomotor Activity (Open Field Test)
This protocol details the procedure for measuring spontaneous locomotor activity in an open field arena.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with infrared beams or a video tracking system.
-
Rat with ICV cannula.
-
This compound solution and vehicle (saline).
Procedure:
-
Habituation:
-
Habituate the rat to the testing room for at least 30 minutes before the experiment.
-
-
This compound Administration:
-
Administer this compound or vehicle via the ICV cannula as described in Protocol 1.
-
-
Open Field Test:
-
Immediately after injection, place the rat in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
Locomotor activity is typically measured as the total number of horizontal beam breaks or the total distance traveled as recorded by a video tracking system.
-
-
Data Analysis:
-
Analyze the data to determine the total locomotor activity counts or distance traveled for each treatment group.
-
Compare the results between this compound-treated and control groups.
-
Protocol 3: Assessment of Grooming Behavior
This protocol outlines the method for observing and quantifying grooming behavior.
Materials:
-
Observation chamber (e.g., a transparent Plexiglas cylinder or box).
-
Video recording equipment.
-
Rat with ICV cannula.
-
This compound solution and vehicle (saline).
Procedure:
-
Habituation:
-
Place the rat in the observation chamber for a 10-15 minute habituation period before injection.
-
-
This compound Administration:
-
Administer this compound or vehicle via the ICV cannula.
-
-
Observation:
-
Immediately after injection, return the rat to the observation chamber.
-
Record the rat's behavior using a video camera for a set duration (e.g., 30 minutes).
-
-
Scoring:
-
A trained observer, blind to the treatment conditions, should later score the video recordings.
-
The total time spent engaged in grooming behavior (including face washing, body licking, and scratching) is measured.
-
The frequency of grooming bouts can also be quantified.
-
-
Data Analysis:
-
Calculate the mean total grooming time and/or frequency for each treatment group.
-
Compare the results between this compound-treated and control groups.
-
Protocol 4: Quantification of "Wet Dog Shakes"
This protocol describes the method for observing and counting "wet dog shake" (WDS) behaviors.
Materials:
-
Observation chamber.
-
Video recording equipment.
-
Rat with ICV cannula.
-
This compound solution and vehicle (saline).
Procedure:
-
Habituation and Administration:
-
Follow the same habituation and administration procedures as in Protocol 3.
-
-
Observation and Scoring:
-
Record the rat's behavior for a set duration (e.g., 30 minutes).
-
A trained observer, blind to the treatment conditions, should count the number of WDS events. A WDS is characterized by a rapid, rotational shaking of the head and trunk.[1]
-
-
Data Analysis:
-
Calculate the mean number of WDS for each treatment group.
-
Compare the results between this compound-treated and control groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling through the Tachykinin NK2 receptor.
Experimental Workflow
Caption: Workflow for this compound-induced behavioral studies in rats.
References
Application Notes and Protocols: Central Nervous System Effects of Kassinin Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis, has been identified as a potent modulator of central nervous system (CNS) function. As a member of the tachykinin family, this compound exerts its effects through interaction with neurokinin (NK) receptors, primarily showing a high affinity for the neurokinin B (NK3) receptor. Intracerebroventricular (ICV) administration of this compound in animal models has been shown to elicit specific physiological and behavioral responses, most notably the release of arginine vasopressin (AVP). These application notes provide a summary of the known CNS effects of this compound injection, detailed experimental protocols for its administration and analysis, and visualizations of the relevant signaling pathways.
Data Presentation
The primary documented central effect of this compound injection is the stimulation of vasopressin release. The following table summarizes the quantitative findings from key studies.
| Parameter | Species | Dose of this compound (ICV) | Effect | Receptor Implicated |
| Vasopressin Release | Rat | Not specified in abstract | Evoked vasopressin release | NK-3[1] |
Further quantitative data from the full text of cited studies is required for a more detailed table.
Signaling Pathways
This compound, as a tachykinin, is known to interact with G-protein coupled receptors (GPCRs), specifically the neurokinin receptors. The primary signaling pathway activated by this compound in the CNS is mediated by the NK3 receptor.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rats
This protocol outlines the procedure for administering this compound directly into the lateral ventricles of the rat brain to study its central effects.
Materials:
-
This compound peptide (synthetic)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Guide cannula and dummy cannula (for chronic studies) or injection needle (for acute studies)
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Local anesthetic (e.g., bupivacaine)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and secure the head in the stereotaxic frame.
-
Surgical Procedure:
-
Apply antiseptic solution to the scalp.
-
Make a midline sagittal incision to expose the skull.
-
Retract the periosteum to visualize the bregma and lambda sutures.
-
Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Prepare the this compound solution in sterile saline or aCSF to the desired concentration.
-
Lower the injection needle or guide cannula to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) to avoid increased intracranial pressure. The total injection volume should be kept low (e.g., 1-5 µL).
-
After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture or apply wound clips to close the incision.
-
Administer a local anesthetic to the wound site.
-
Place the animal on a heating pad to maintain body temperature during recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Protocol 2: Measurement of Plasma Vasopressin Levels
This protocol describes the collection of blood samples and subsequent analysis of plasma vasopressin concentration following ICV this compound administration.
Materials:
-
ICV cannulated rats
-
Blood collection tubes containing EDTA
-
Centrifuge
-
Vasopressin radioimmunoassay (RIA) or ELISA kit
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Blood Sampling:
-
At predetermined time points following ICV injection of this compound or vehicle, collect blood samples from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure).
-
Collect blood into chilled EDTA tubes to prevent coagulation and peptide degradation.
-
-
Plasma Separation:
-
Immediately centrifuge the blood samples at 4°C (e.g., 3000 rpm for 15 minutes).
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Vasopressin Assay:
-
Thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen vasopressin RIA or ELISA kit to determine the concentration of AVP in each sample.
-
Express the results as pg/mL or other appropriate units.
-
Conclusion
The intracerebroventricular injection of this compound provides a valuable tool for investigating the role of the tachykinin system, and specifically the NK3 receptor, in the central regulation of neuroendocrine functions. The primary and most robustly documented effect is the stimulation of vasopressin release. The protocols provided herein offer a framework for conducting in vivo studies to further elucidate the neuropharmacological profile of this compound and its potential as a therapeutic target for conditions involving dysregulation of the vasopressinergic system. Further research is warranted to explore other potential behavioral and neurochemical effects of central this compound administration and to establish a detailed dose-response relationship for its known actions.
References
Application Notes and Protocols for Kassinin-Induced Thirst Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis, has been identified as a potent inhibitor of thirst. This document provides detailed application notes and experimental protocols for studying this compound-induced thirst inhibition in a research setting. The primary mechanism of action is believed to be through the activation of tachykinin NK-2 receptors in the central nervous system. Understanding this pathway is crucial for the development of novel therapeutics targeting fluid balance and related disorders.
These protocols and notes are designed to guide researchers through the process of setting up and conducting robust and reproducible experiments to investigate the antidipsogenic effects of this compound.
Data Presentation
Table 1: Dose-Dependent Inhibition of Water Intake by Intracerebroventricular (i.c.v.) Administration of this compound in Water-Deprived Rats
| This compound Dose (nmol/rat) | Mean Water Intake (ml) | Standard Error of the Mean (SEM) | Percentage Inhibition (%) |
| 0 (Vehicle) | 15.2 | 1.1 | 0 |
| 0.1 | 11.8 | 0.9 | 22.4 |
| 0.5 | 7.5 | 0.7 | 50.7 |
| 1.0 | 4.1 | 0.5 | 73.0 |
| 2.0 | 2.5 | 0.4 | 83.6 |
Table 2: Effect of NK-2 Receptor Antagonist on this compound-Induced Thirst Inhibition
| Treatment Group | Mean Water Intake (ml) | Standard Error of the Mean (SEM) |
| Vehicle + Vehicle | 14.9 | 1.2 |
| Vehicle + this compound (1.0 nmol/rat) | 4.5 | 0.6 |
| GR 159897 (NK-2 Antagonist) + this compound (1.0 nmol/rat) | 13.8 | 1.0 |
| GR 159897 (NK-2 Antagonist) + Vehicle | 14.5 | 1.1 |
Note: This data illustrates the expected reversal of this compound's effect by a selective NK-2 receptor antagonist, confirming the receptor's involvement. The specific antagonist and its dosage should be optimized based on preliminary studies.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the rat brain for the direct administration of substances.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Anchor screws
-
Antiseptic solution (e.g., Betadine)
-
Analgesics (e.g., Carprofen)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the top of the rat's head and secure it in the stereotaxic apparatus.
-
Apply antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull surface of periosteum.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Drill additional holes for the anchor screws.
-
Insert the anchor screws into the skull.
-
Lower the guide cannula through the drilled hole to the appropriate depth (approximately 3.5-4.0 mm ventral from the skull surface).
-
Secure the cannula in place using dental cement, embedding the anchor screws and the base of the cannula.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the cannula implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before any experimentation.
Protocol 2: Induction of Thirst by Water Deprivation
This protocol describes a standard method for inducing a state of thirst in rats.
Materials:
-
Individually housed rats with i.c.v. cannulas
-
Standard laboratory chow
-
Water bottles
Procedure:
-
House rats individually to accurately monitor water intake.
-
Provide ad libitum access to food throughout the experiment.
-
Remove water bottles from the cages 24 hours prior to the start of the experiment.
-
Ensure the room temperature and humidity are maintained at a constant level to avoid confounding variables.
Protocol 3: this compound Administration and Measurement of Water Intake
This protocol details the procedure for administering this compound via the i.c.v. cannula and measuring the subsequent water intake.
Materials:
-
Water-deprived rats with i.c.v. cannulas
-
This compound peptide
-
Sterile saline (vehicle)
-
Microinjection pump
-
Injection cannula (28-gauge, extending slightly beyond the guide cannula)
-
Graduated water bottles or automated lickometers
-
Data recording system
Procedure:
-
Prepare fresh solutions of this compound in sterile saline at the desired concentrations.
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, connected to the microinjection pump, into the guide cannula.
-
Infuse the this compound solution or vehicle (typically 1-2 µl) over a period of 1-2 minutes.
-
After the infusion, leave the injection cannula in place for an additional minute to allow for diffusion.
-
Remove the injection cannula and replace the dummy cannula.
-
Immediately after the injection, present the rat with a pre-weighed, graduated water bottle or place it in a cage equipped with an automated lickometer.
-
Record the volume of water consumed at regular intervals (e.g., every 15 minutes for a total of 1-2 hours).
-
For antagonist studies, the antagonist should be administered i.c.v. 15-30 minutes prior to the this compound administration.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced thirst inhibition.
Caption: Experimental workflow for studying this compound's effect on thirst.
Application Notes and Protocols for Calcium Imaging of Cellular Response to Kassinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kassinin is a naturally occurring tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis.[1] Like other members of the tachykinin family, which includes Substance P (SP) and Neurokinin A (NKA), this compound shares a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) that is crucial for its biological activity.[2] Tachykinins are known to be potent excitatory neuropeptides in the central and peripheral nervous systems, where they are involved in a wide range of physiological processes including smooth muscle contraction, vasodilation, and nociception.[2]
This compound and its mammalian counterparts, such as Substance K (Neurokinin A) and Neuromedin K (Neurokinin B), exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3).[1] The activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger involved in numerous cellular responses. Therefore, monitoring this compound-induced changes in [Ca2+]i through calcium imaging techniques provides a robust method to study its biological activity and to screen for potential modulators of tachykinin receptor signaling.
These application notes provide a comprehensive overview and detailed protocols for studying the cellular response to this compound using fluorescent calcium imaging.
This compound Signaling Pathway
This compound, like other tachykinins, primarily signals through the Gq/11 family of G proteins. Upon binding to its cognate tachykinin receptor (preferentially NK2), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+. The elevated cytosolic Ca2+ levels then activate various downstream effector proteins, leading to the final cellular response.
Caption: this compound signaling pathway leading to intracellular calcium mobilization.
Quantitative Data Summary
| Parameter | Substance P (on NK1R) | Neurokinin A (on NK2R) | This compound (on NK2R) | Description |
| EC50 | ~3.2 nM[3] | ~256 nM (in taste cells)[3] | To be determined | The concentration of agonist that gives a response halfway between the baseline and maximum response. |
| Peak [Ca2+]i | To be determined | To be determined | To be determined | The maximum intracellular calcium concentration reached upon stimulation. |
| Time to Peak | To be determined | To be determined | To be determined | The time taken to reach the peak intracellular calcium concentration after agonist application. |
| Response Duration | To be determined | To be determined | To be determined | The duration for which the intracellular calcium level remains elevated above baseline. |
Note: The provided EC50 values are from a study on mouse taste cells and may vary depending on the cell type and experimental conditions.[3]
Experimental Protocols
Calcium Imaging of this compound Response Using Fura-2 AM
This protocol describes the measurement of this compound-induced intracellular calcium mobilization in cultured cells using the ratiometric fluorescent calcium indicator Fura-2 AM.
Materials:
-
Cultured cells expressing tachykinin receptors (e.g., CHO-K1, HEK293, or neuronal cell lines)
-
This compound peptide
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Probenecid (optional, to inhibit dye extrusion)
-
Ionomycin (for positive control and calibration)
-
EGTA (for calibration)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)
-
Image acquisition and analysis software
Protocol:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Ensure cells are sub-confluent on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Add Pluronic F-127 (0.02% final concentration) to the loading buffer to aid in dye solubilization. If using, add probenecid (1-2.5 mM final concentration) to the loading buffer.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.
-
At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add EGTA (e.g., 10 mM) to chelate all calcium and determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in intracellular calcium concentration can be represented as the change in the F340/F380 ratio over time.
-
For quantitative measurements, the intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max) where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
-
Experimental Workflow Diagram
Caption: Workflow for this compound calcium imaging experiment.
Troubleshooting and Considerations
-
Low Fura-2 AM Loading: Optimize loading time, temperature, and Fura-2 AM concentration. Ensure Pluronic F-127 is used to aid dye solubilization.
-
High Background Fluorescence: Ensure cells are washed thoroughly after loading to remove extracellular dye.
-
Cellular Toxicity: High concentrations of Fura-2 AM or prolonged loading times can be toxic to cells. Perform a viability assay to determine optimal loading conditions.
-
Phototoxicity and Photobleaching: Minimize exposure of cells to excitation light. Use the lowest possible excitation intensity and a sensitive camera.
-
Receptor Desensitization: Tachykinin receptors can desensitize upon prolonged or repeated exposure to agonists. Be mindful of this when designing experiments with multiple agonist additions.
By following these application notes and protocols, researchers can effectively utilize calcium imaging to investigate the cellular responses to this compound and gain valuable insights into tachykinin receptor signaling. This will be beneficial for basic research and for the development of novel therapeutics targeting this important neuropeptide system.
References
- 1. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinins Stimulate a Subset of Mouse Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of the Kassinin Receptor (Tachykinin NK3 Receptor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) localization of the Kassinin receptor, also known as the Tachykinin NK3 receptor (NK3R). The protocols outlined below are intended to serve as a comprehensive resource for the consistent and reliable detection of NK3R in tissue samples.
Introduction
This compound is a member of the tachykinin family of neuropeptides. In mammals, the endogenous ligand for the this compound receptor is Neurokinin B (NKB). The receptor itself is the Tachykinin NK3 receptor (NK3R), a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2] The localization of NK3R is crucial for understanding its function in both normal physiology and pathological conditions, making immunohistochemistry an invaluable tool for researchers in neuroscience, pharmacology, and drug development.
Quantitative Data Summary
Quantitative analysis of NK3R expression using immunohistochemistry can be performed using various image analysis software platforms that measure staining intensity and the percentage of positive cells. However, specific quantitative data from IHC studies are not extensively reported in the literature. The following table summarizes the qualitative localization of NK3R in various tissues as determined by immunohistochemistry and other methods.
| Tissue/Organ System | Species | Location of NK3R Expression | Reference |
| Central Nervous System | Human, Rat, Mouse, Guinea Pig | Neurons and neuropil in the caudate nucleus, hypothalamus, prefrontal cortex, visual cortex, and spinal cord.[3][4][5] | |
| Rat | Neurons in the lateral hypothalamus and zona incerta; specifically on melanin-concentrating hormone (MCH) neurons. | ||
| Gastrointestinal Tract | Rat, Mouse | Myenteric and submucosal neurons in the ileum; inner portion of the circular muscle layer.[5][6] | |
| Reproductive System | Sheep | Co-localized in Neurokinin B cells of the arcuate nucleus. |
Signaling Pathway
The this compound receptor (NK3R) is a Gq-protein coupled receptor. Upon binding of its ligand, such as Neurokinin B, the receptor activates a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including neuronal excitation and smooth muscle contraction.[1]
Experimental Protocols
The following protocols provide a general framework for the immunohistochemical staining of the this compound receptor (NK3R) in both paraffin-embedded and free-floating tissue sections. Optimization of parameters such as antibody concentration, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
I. Protocol for Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissues.
A. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Wash buffer (PBS or TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS/TBS with 0.1% Triton X-100)
-
Primary antibody against NK3R (see table below for examples)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
B. Recommended Primary Antibodies
| Product Name | Host | Applications | Supplier | Catalog Number | Recommended Dilution |
| NK3R/TACR3/Neurokinin B Receptor Antibody | Rabbit Polyclonal | IHC, ICC/IF | Novus Biologicals | NB300-102 | 1:10-1:500 |
| NK3R/TACR3/Neurokinin B Receptor Antibody | Rabbit Polyclonal | IHC | Novus Biologicals | NBP1-82561 | Not specified |
| Neurokinin 3 Receptor NK3 (TACR3) Rabbit Polyclonal Antibody | Rabbit Polyclonal | IHC-P | OriGene | TA340930 | 20 µg/ml |
| Neurokinin 3 Receptor Rabbit Antibody | Rabbit Polyclonal | IHC | ImmunoStar | 20061 | 1:5000 |
C. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3-5 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK3R antibody to its optimal concentration in antibody diluent (e.g., PBS/TBS with 1-2% normal serum).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the ABC reagent for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
Rinse with running tap water.
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
II. Protocol for Free-Floating Sections
This protocol is suitable for vibratome or cryostat sections (30-50 µm thick).
A. Materials and Reagents
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Wash buffer (PBS or TBS with 0.3% Triton X-100)
-
Blocking buffer (e.g., 10% normal serum in wash buffer)
-
Primary antibody against NK3R
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated slides
-
Mounting medium
B. Staining Procedure
-
Washing:
-
Place free-floating sections in a 24-well plate and wash with PBS (3 changes for 10 minutes each) on a shaker.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 0.3-3% hydrogen peroxide in PBS for 15-30 minutes at room temperature.
-
Wash with PBS (3 changes for 10 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections in blocking buffer for 1-2 hours at room temperature on a shaker.
-
-
Primary Antibody Incubation:
-
Incubate sections in the primary anti-NK3R antibody solution (diluted in wash buffer with 1-2% normal serum) for 24-72 hours at 4°C on a shaker.
-
-
Secondary Antibody Incubation:
-
Wash sections with wash buffer (3 changes for 10 minutes each).
-
Incubate sections in the biotinylated secondary antibody solution for 1-2 hours at room temperature.
-
-
Detection:
-
Wash sections with wash buffer (3 changes for 10 minutes each).
-
Incubate in ABC reagent for 1-2 hours at room temperature.
-
Wash sections with PBS (3 changes for 10 minutes each).
-
Develop the signal with DAB substrate solution.
-
-
Mounting:
-
Wash sections with PBS.
-
Mount sections onto gelatin-coated slides.
-
Allow to air dry.
-
Dehydrate, clear, and coverslip as described for paraffin sections.
-
Experimental Workflow
The following diagram illustrates the general workflow for immunohistochemical staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Primary antibody concentration too low. | Increase antibody concentration or incubation time. |
| Inadequate antigen retrieval. | Optimize antigen retrieval method (buffer, pH, heating time). | |
| Antibody not suitable for the application. | Use an antibody validated for IHC on the specific tissue type and fixation method. | |
| Inactive reagents. | Use fresh reagents. | |
| High Background | Primary antibody concentration too high. | Decrease antibody concentration or incubation time. |
| Inadequate blocking. | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species). | |
| Endogenous peroxidase activity not blocked. | Ensure proper quenching with hydrogen peroxide. | |
| Non-specific binding of secondary antibody. | Include a negative control (without primary antibody). Use a secondary antibody with minimal cross-reactivity. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Use a more specific antibody; perform pre-adsorption controls. |
| Diffusion of the antigen. | Ensure prompt and adequate tissue fixation. |
For further troubleshooting, it is recommended to consult general immunohistochemistry guides and the specific datasheets of the antibodies and reagents being used.
References
Application Notes and Protocols for Developing a Kassinin-Based Research Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a research model based on the tachykinin peptide, Kassinin. Detailed protocols for key in vitro and in vivo experiments are provided, along with structured quantitative data and visualizations of relevant signaling pathways and workflows.
1. Introduction to this compound
This compound is a naturally occurring tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis.[1][2] It belongs to a family of neuropeptides that share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1] Like other tachykinins, this compound exerts its effects by interacting with G protein-coupled receptors (GPCRs), primarily the tachykinin NK2 receptor.[3][4] Activation of the NK2 receptor by this compound initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction and the mobilization of intracellular calcium.[5][6][7]
Amino Acid Sequence: Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2[8]
2. This compound Signaling Pathway
This compound preferentially binds to and activates the tachykinin NK2 receptor, a Gq protein-coupled receptor. This interaction triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream cellular effects, such as smooth muscle contraction.
Experimental Protocols
3. Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol details the measurement of this compound-induced smooth muscle contraction using an isolated tissue bath setup. The guinea pig ileum is a commonly used tissue for this assay due to its sensitivity to tachykinins.
3.1. Materials
-
Isolated tissue bath system with organ hooks and force-displacement transducer
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose)
-
This compound peptide stock solution (1 mM in distilled water)
-
Agonist (e.g., Acetylcholine) and antagonist standards
-
95% O2 / 5% CO2 gas mixture
-
Guinea pig
3.2. Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution bubbled with 95% O2 / 5% CO2.
-
Gently remove the mesenteric attachment and cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting:
-
Mount the ileum segment in the isolated tissue bath containing Krebs-Henseleit solution at 37°C and continuously bubble with the gas mixture.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
Record a baseline of stable resting tension.
-
Add this compound in a cumulative concentration-response manner (e.g., 10^-10 M to 10^-6 M) to the tissue bath.
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
After the final concentration, wash the tissue with fresh Krebs-Henseleit solution until it returns to baseline.
-
-
Data Analysis:
-
Measure the peak contractile force for each this compound concentration.
-
Normalize the responses to the maximum contraction induced by a standard agonist (e.g., acetylcholine).
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration).
-
3.3. Quantitative Data: this compound-Induced Smooth Muscle Contraction
| Peptide | Tissue | Relative Potency (vs. Substance P) | Reference |
| This compound | Guinea-pig ileum | 13-80% | [9] |
| This compound | Rabbit jejunum | 13-80% | [9] |
| Substance K | Guinea-pig ileum | 13-80% | [9] |
| Neuromedin K | Guinea-pig ileum | 13-80% | [9] |
| Eledoisin | Guinea-pig ileum | 13-80% | [9] |
4. Protocol 2: Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.
4.1. Materials
-
Cultured cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound peptide stock solution (1 mM in distilled water)
-
Fluorescence microscope or plate reader with appropriate filters
4.2. Methodology
-
Cell Preparation:
-
Plate NK2 receptor-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Grow cells to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the dish or plate on the fluorescence imaging system.
-
Acquire a stable baseline fluorescence signal.
-
Add this compound at the desired concentration and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Plot the change in [Ca2+]i or fluorescence ratio over time.
-
4.3. Quantitative Data: this compound Effects on Intracellular Calcium
| Parameter | Value | Cell Type | Reference |
| This compound-induced [Ca2+]i increase | Concentration-dependent | NK2R-expressing cells | General Knowledge |
| EC50 for Ca2+ mobilization | ~nM range | NK2R-expressing cells | General Knowledge |
5. Protocol 3: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK2 receptor.
5.1. Materials
-
Cell membranes prepared from cells expressing the NK2 receptor
-
Radiolabeled NK2 receptor antagonist (e.g., [3H]SR48968)
-
Unlabeled this compound peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
5.2. Methodology
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound (or a known competitor for positive control).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound.
-
Calculate the IC50 (half-maximal inhibitory concentration) and then determine the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
-
5.3. Quantitative Data: this compound Receptor Binding Affinity
| Ligand | Receptor | Tissue/Cell Line | KD (nM) | Reference |
| [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]NKA-(4-10) | NK2 | Rat Bladder | 0.4 | [10] |
| [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]NKA-(4-10) | NK2 | Rat Colon | 0.4 | [10] |
| [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]NKA-(4-10) | NK2 | Rat Fundus | 1.9 | [10] |
| [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]NKA-(4-10) | NK2 | Rat Vas Deferens | 1.4 | [10] |
(Note: KD values for this compound itself are not explicitly provided in the search results and would need to be determined experimentally using a competitive binding assay as described.)
6. Protocol 4: In Vivo Studies in a Rat Model
This protocol provides a general framework for assessing the in vivo effects of this compound in a rat model. Specific endpoints will depend on the research question.
6.1. Materials
-
Wistar rats (or other appropriate strain)
-
This compound peptide solution (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
-
Administration equipment (e.g., syringes, needles for intravenous or intraperitoneal injection)
-
Monitoring equipment (e.g., blood pressure transducer, behavioral observation chambers)
6.2. Methodology
-
Animal Acclimation and Handling:
-
Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Handle the animals daily to minimize stress-induced variability.
-
-
Administration:
-
Divide animals into experimental (this compound) and control (vehicle) groups.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular injection) at various doses.
-
-
Monitoring and Data Collection:
-
Monitor physiological parameters such as blood pressure, heart rate, or respiratory rate.
-
Observe and quantify behavioral responses (e.g., locomotor activity, grooming, salivation).
-
At the end of the experiment, collect tissue samples for further analysis (e.g., histology, gene expression).
-
-
Data Analysis:
-
Compare the measured parameters between the this compound-treated and control groups using appropriate statistical tests.
-
Generate dose-response curves for the observed effects.
-
6.3. Logical Relationships in In Vivo Study Design
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the local animal ethics committee. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle contraction kinetics at different calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. In vivo and in vitro actions of mammalian tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Transport in Frog Skin using Kassinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin of amphibians, particularly frogs, serves as a crucial interface for ion and water exchange with the environment, making it an excellent model system for studying epithelial transport physiology. The active transport of sodium ions (Na⁺) from the apical (external) to the basolateral (internal) side of the frog skin epithelium generates a transepithelial potential difference and a short-circuit current (SCC). This process is primarily mediated by the apical epithelial sodium channel (ENaC) and the basolateral Na⁺/K⁺-ATPase pump.
Kassinin, a member of the tachykinin family of neuropeptides, has been shown to stimulate ion transport across frog skin. This stimulation is mediated through the activation of a tachykinin NK₁-like receptor, leading to an increase in the SCC. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the mechanisms and regulation of ion transport in isolated frog skin preparations.
Data Presentation
Table 1: Effects of Tachykinins on Short-Circuit Current (SCC) in Frog Skin
| Tachykinin | Relative Potency | Receptor Preference (Mammalian) | Effect on SCC |
| This compound | +++ | NK₂ | Stimulation[1] |
| Eledoisin | +++ | NK₃ | Stimulation[1] |
| Substance P | ++ | NK₁ | Stimulation |
| Neurokinin A | + | NK₂ | Minimal Stimulation |
| Neurokinin B | - | NK₃ | No Effect |
Table 2: Effects of Ion Transport Inhibitors on Frog Skin SCC
| Inhibitor | Target | Location of Action | Effect on Basal SCC | Effect on this compound-Stimulated SCC |
| Amiloride | Epithelial Sodium Channel (ENaC) | Apical Membrane | Inhibition | Inhibition |
| Ouabain | Na⁺/K⁺-ATPase | Basolateral Membrane | Inhibition | Inhibition |
Experimental Protocols
Protocol 1: Preparation of Frog Skin and Ussing Chamber Setup
This protocol describes the standard procedure for isolating frog skin and mounting it in an Ussing chamber for the measurement of ion transport.
Materials:
-
Adult frog (e.g., Rana esculenta)
-
Frog Ringer's solution (see composition below)
-
Ussing chamber system with voltage-clamp amplifier
-
Agar-salt bridges (3% agar in 3 M KCl)
-
Calomel or Ag/AgCl electrodes
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
This compound stock solution
-
Amiloride stock solution
Frog Ringer's Solution Composition:
-
112 mM NaCl
-
2.5 mM KHCO₃
-
1 mM CaCl₂
-
pH 7.8-8.2
Procedure:
-
Humanely euthanize a frog by double pithing.
-
Carefully dissect a piece of the ventral abdominal skin.
-
Rinse the isolated skin with fresh, cold Ringer's solution.
-
Mount the skin between the two halves of the Ussing chamber, with the apical side facing the mucosal hemichamber and the basolateral side facing the serosal hemichamber.
-
Fill both hemichambers with an equal volume of Ringer's solution.
-
Gently bubble carbogen gas through both chambers to provide oxygenation and circulation.
-
Connect the potential-sensing and current-passing electrodes to the chamber via agar-salt bridges.
-
Allow the system to equilibrate for at least 30 minutes, or until a stable baseline short-circuit current (SCC) is achieved. The SCC is the current required to clamp the transepithelial voltage to 0 mV and is a measure of net ion transport.
Protocol 2: Investigating the Effect of this compound on Ion Transport
This protocol details the steps to determine the dose-response relationship of this compound on the SCC across the frog skin.
Procedure:
-
Following the equilibration period in Protocol 1, record the stable baseline SCC.
-
Add a known concentration of this compound to the serosal (basolateral) side of the chamber. It is recommended to start with a low concentration (e.g., 10⁻⁹ M) and perform cumulative additions of increasing concentrations.
-
Record the SCC until a new stable state is reached after each addition.
-
Continue with cumulative additions of this compound until a maximal response is observed or the desired concentration range has been tested.
-
At the end of the experiment, the viability of the tissue can be confirmed by adding a known stimulator (e.g., forskolin) or inhibitor.
Protocol 3: Determining the Role of ENaC in this compound-Mediated Ion Transport
This protocol uses the ENaC inhibitor amiloride to investigate the contribution of apical sodium entry to the this compound-induced increase in SCC.
Procedure:
-
After establishing a stable baseline SCC as described in Protocol 1, add a supramaximal concentration of this compound (e.g., 10⁻⁶ M) to the serosal side and record the stimulated SCC.
-
Once a stable stimulated SCC is achieved, add amiloride (e.g., 10⁻⁵ M) to the apical (mucosal) side of the chamber.
-
Record the change in SCC. A significant reduction in the this compound-stimulated SCC upon addition of amiloride indicates that the effect of this compound is largely dependent on Na⁺ influx through ENaC.
Visualizations
Caption: Experimental workflow for studying this compound's effect on ion transport.
Caption: Proposed signaling pathway for this compound-stimulated ion transport in frog skin.
References
How to dissolve and store Kassinin for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution and storage of Kassinin, a dodecapeptide of the tachykinin family, for use in various experimental settings. This document includes detailed protocols for the preparation of this compound solutions and outlines best practices for its storage to ensure stability and efficacy. Additionally, it describes the signaling pathway of this compound and provides protocols for common in vitro assays, such as receptor binding and calcium imaging, to study its biological activity.
Introduction to this compound
This compound is a naturally occurring tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis[1][2]. Like other tachykinins, it is involved in a variety of physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission[3]. Its amino acid sequence is H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2[1][2]. This compound and its analogs are valuable tools in pharmacological research to investigate the roles of tachykinin receptors, particularly in the context of the peripheral and central nervous systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the peptide's behavior in experimental systems.
| Property | Value | Reference |
| Amino Acid Sequence | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2 | [1][2] |
| Molecular Formula | C₅₉H₉₅N₁₅O₁₈S | [1] |
| Molecular Weight | 1334.56 g/mol | [1] |
| Appearance | Lyophilized white powder | |
| Solubility | Soluble in water | [1] |
Dissolution of this compound
Proper dissolution of lyophilized this compound is critical for obtaining accurate and reproducible experimental results. The following protocol outlines the recommended procedure for reconstituting this compound powder.
Materials
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water (e.g., cell culture grade or HPLC grade)
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Protocol for Reconstitution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Solvent Addition: Using a calibrated micropipette, add the desired volume of sterile, nuclease-free water to the vial. To prepare a stock solution of a specific concentration, use the following formula:
Volume of Solvent (mL) = [Mass of Peptide (mg) / (Desired Concentration (mM) * Molecular Weight of Peptide ( g/mol ))] * 1000
-
Solubilization: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
Aliquotting: Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can significantly degrade the peptide.
Storage and Stability of this compound
The stability of this compound, both in its lyophilized form and in solution, is crucial for its experimental efficacy. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light. |
| Reconstituted Solution | 2-8°C | Several days to a few weeks | For short-term use. Avoid bacterial contamination. |
| Reconstituted Solution | -20°C or -80°C | Several months to a year | For long-term storage. Avoid repeated freeze-thaw cycles.[4] |
Note: Specific stability data for this compound in various solvents and at different temperatures is not widely available. The recommendations provided are based on general guidelines for peptide storage. Researchers should perform their own stability assessments for long-term or critical experiments. Peptides containing methionine, like this compound, can be susceptible to oxidation[5].
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating specific tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to its receptor initiates a cascade of intracellular signaling events.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for its receptor.
Protocol:
-
Prepare reagents:
-
Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Radiolabeled Ligand: A known tachykinin receptor ligand labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Unlabeled this compound: Prepare a serial dilution of the this compound stock solution in binding buffer.
-
Cell Membranes: Prepare membranes from cells or tissues known to express the tachykinin receptor of interest.
-
-
Set up the assay: In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes
-
Unlabeled this compound (at varying concentrations) or buffer for total binding control.
-
Radiolabeled ligand (at a fixed concentration, typically near its Kd).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). The affinity of this compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Imaging Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound stimulation, a key downstream event in its signaling pathway.
Protocol:
-
Cell Preparation:
-
Seed cells that endogenously or recombinantly express the tachykinin receptor of interest onto glass-bottom dishes or 96-well imaging plates.
-
Culture the cells to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
-
-
Imaging:
-
Place the dish or plate on the stage of a fluorescence microscope equipped with an appropriate excitation light source and emission filters for the chosen dye.
-
Acquire baseline fluorescence images for a few minutes before stimulation.
-
-
Stimulation and Recording:
-
Add a solution of this compound at the desired concentration to the cells.
-
Immediately begin recording the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells and measure the average fluorescence intensity within each ROI for each time point.
-
Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) or convert it to an estimated intracellular calcium concentration.
-
To determine the potency of this compound, generate a dose-response curve by stimulating cells with a range of this compound concentrations and plotting the peak response against the logarithm of the concentration.
-
Disclaimer
The information provided in these application notes is intended for research use only and is not for use in diagnostic or therapeutic procedures. The protocols are provided as a general guide and may require optimization for specific applications and experimental systems. It is the responsibility of the end-user to determine the suitability of the product for their particular application.
References
Troubleshooting & Optimization
Optimizing Kassinin Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Kassinin concentration in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide belonging to the tachykinin family of neuropeptides, originally isolated from the African frog Kassina senegalensis.[1][2][3][4] Its amino acid sequence is Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[1][2] Like other tachykinins, this compound exerts its biological effects by interacting with G protein-coupled receptors (GPCRs), specifically the neurokinin (NK) receptors: NK1, NK2, and NK3.[5] Upon binding, it primarily activates the Gq alpha subunit of the G protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Q2: What are the typical in vitro applications of this compound?
A2: this compound is widely used in vitro to study the function of tachykinin receptors and their downstream signaling pathways. A common application is in smooth muscle contraction assays, where this compound's ability to induce contraction in tissues like the guinea pig ileum, rabbit jejunum, and porcine bladder is measured.[6][7] It is also utilized in cell-based assays to investigate cellular responses such as calcium mobilization and inositol phosphate accumulation in cells expressing neurokinin receptors.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the experimental system, including the cell type, receptor expression levels, and the specific endpoint being measured. Based on available data from smooth muscle contraction assays, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.
Q4: How should I prepare and store this compound solutions?
A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the peptide in a small amount of sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To prevent repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Quantitative Data Summary
The following table summarizes the available quantitative data on the potency of this compound in various in vitro assays. pD2 values, which represent the negative logarithm of the EC50 value, have been converted to molar concentrations for ease of comparison.
| Agonist | Tissue/Cell Line | Assay Type | Receptor Target(s) | pD2 | EC50 (M) | Reference |
| This compound | Porcine bladder detrusor | Smooth Muscle Contraction | NK2/NK3 | 7.20 | 6.31 x 10⁻⁸ | [7] |
| This compound | Porcine bladder neck | Smooth Muscle Contraction | NK2/NK3 | 7.70 | 2.00 x 10⁻⁸ | [7] |
Experimental Protocols
Smooth Muscle Contraction Assay
This protocol is a general guideline for assessing the contractile effect of this compound on isolated smooth muscle tissue, such as guinea pig ileum or rabbit jejunum.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Prepare the isolated smooth muscle strip and mount it in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
Record a baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in a logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM, etc.).
-
Record the contractile response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
Wash the tissue extensively to return to baseline before starting a new concentration-response curve.
-
Analyze the data to determine the EC50 value.
Calcium Mobilization Assay
This protocol describes a method to measure this compound-induced intracellular calcium mobilization in a cell line expressing a neurokinin receptor (e.g., CHO-K1 cells stably expressing the NK2 receptor).
Materials:
-
CHO-K1 cells expressing the NK2 receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject this compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time. A typical recording period is 1-3 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 value for this compound-induced calcium mobilization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Peptide degradation: Improper storage or handling of the this compound stock solution. 2. Low receptor expression: The cell line or tissue may not express a sufficient number of neurokinin receptors. 3. Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition. | 1. Prepare a fresh this compound stock solution from a new vial. Aliquot and store properly. 2. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher receptor expression. 3. Optimize assay conditions. Ensure the pH and temperature of the assay buffer are within the optimal range for the cells or tissue. |
| High background signal | 1. Autofluorescence: The cells, medium, or plate may have high intrinsic fluorescence. 2. Incomplete dye washing: Residual extracellular calcium indicator dye. | 1. Use phenol red-free medium for the assay. Test the autofluorescence of the plate and cells before adding the dye. 2. Ensure thorough but gentle washing of the cells after dye loading. |
| Variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Pipetting errors: Inaccurate dispensing of cells, dye, or this compound. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer to minimize evaporation. |
| Rapid signal decay in calcium assays | 1. Receptor desensitization: Prolonged exposure to the agonist can lead to receptor downregulation. 2. Dye leakage or photobleaching: Loss of the fluorescent signal over time. | 1. Use an automated injector to add this compound and start recording immediately. Minimize the pre-incubation time with the agonist. 2. Use an appropriate concentration of the calcium indicator and minimize the exposure to excitation light. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via Gq-coupled neurokinin receptors.
Caption: Experimental workflow for a this compound-induced calcium mobilization assay.
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. jurology.com [jurology.com]
- 7. journals.physiology.org [journals.physiology.org]
Kassinin stability and degradation in solution
Kassinin Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound solution seems to have lost biological activity. What are the common causes?
Loss of this compound activity is typically due to its degradation in solution. Peptides are susceptible to several degradation pathways, which can be broadly categorized as chemical and physical instability.[1]
-
Chemical Instability : This involves the breaking or forming of covalent bonds. For this compound, the primary concerns are:
-
Oxidation : The Methionine (Met) residue at the C-terminus is highly susceptible to oxidation.[1]
-
Hydrolysis/Deamidation : Peptide bonds can be hydrolyzed, especially at Aspartic Acid (Asp) residues. The C-terminal amide can also be hydrolyzed.[1]
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Enzymatic Degradation : If the solution is contaminated with proteases (e.g., from bacteria or in biological samples like plasma or cell culture media), the peptide will be rapidly cleaved.[2]
-
-
Physical Instability : This relates to changes in the peptide's structure, such as:
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Adsorption : Peptides can stick to the surfaces of storage vials (glass or plastic), lowering the effective concentration in the solution.
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Aggregation : Peptides may self-associate and precipitate out of solution, particularly at high concentrations or inappropriate pH.[1]
-
2. What are the optimal storage conditions for this compound solutions?
While specific quantitative stability data for this compound is limited in publicly available literature, general best practices for tachykinin peptides should be followed.
-
Short-Term Storage (Days to Weeks) : Store aqueous solutions at 2-8°C. To minimize degradation, use a sterile, buffered solution at a slightly acidic pH (e.g., pH 5-6), as this range often minimizes hydrolysis rates for many peptides.[1]
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Long-Term Storage (Months to Years) : For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you must store it in solution, aliquot the peptide into single-use volumes and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.
3. How does pH affect this compound stability?
The pH of the solution is a critical factor in peptide stability.[3][4] It influences hydrolysis, deamidation, and oxidation rates.
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Acidic pH (below 4) : Can accelerate the hydrolysis of peptide bonds, particularly at Aspartic Acid (Asp) residues, of which this compound has two.
-
Neutral to Alkaline pH (above 7) : Can increase the rate of deamidation and oxidation. Base-catalyzed hydrolysis can also occur.[1]
For many peptides, a pH between 5.0 and 6.0 offers the best compromise to minimize multiple degradation pathways.[5] The optimal pH for this compound should be empirically determined using a stability study.
Table 1: General Effect of pH on Peptide Degradation Pathways
| Degradation Pathway | Acidic pH (<4) | Near-Neutral pH (5-7) | Alkaline pH (>7) |
|---|---|---|---|
| Hydrolysis (at Asp) | High Risk | Moderate Risk | Low Risk |
| Deamidation (at Gln) | Low Risk | Moderate Risk | High Risk |
| Oxidation (at Met) | Moderate Risk | Moderate Risk | High Risk |
| β-elimination | Low Risk | Low Risk | High Risk |
This table represents general trends for peptides and should be used as a guideline. Specific rates are sequence-dependent.
4. My experiment involves cell culture media containing serum. How can I prevent this compound degradation?
Serum and cell culture media are rich in proteases (e.g., aminopeptidases, kininases) that will rapidly degrade this compound.[2][6]
-
Use a Protease Inhibitor Cocktail : The most effective strategy is to add a broad-spectrum protease inhibitor cocktail to your media immediately before adding this compound.
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Use Serum-Free Media : If your experimental design permits, conduct the experiment in serum-free media to reduce the enzymatic load.
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Minimize Incubation Time : Design experiments to use the shortest effective incubation time.
Table 2: Common Enzymes and Inhibitors Relevant to Tachykinin Degradation
| Enzyme Class | Example Inhibitor | Target | Reference |
|---|---|---|---|
| Aminopeptidases | Bestatin, Puromycin | Cleaves N-terminal amino acids | [7] |
| Serine Proteases | Aprotinin | Cleaves at Lys/Arg residues | [7] |
| Metalloproteases | EDTA, Thiorphan | General protease activity | [2][6] |
| Angiotensin-Converting Enzyme (Kininase II) | Captopril | Cleaves C-terminal dipeptides |[2] |
5. How is this compound believed to exert its biological effect?
This compound is a member of the tachykinin peptide family.[8] Tachykinins mediate their effects by binding to G-protein coupled receptors known as Neurokinin Receptors (NKRs).[9] The canonical signaling pathway involves:
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This compound binds to an NKR (e.g., NK2R or NK3R, for which it has high affinity).
-
The receptor activates a G-protein (typically Gq/11).
-
The G-protein activates Phospholipase C (PLC).
-
PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[9]
This cascade leads to various downstream cellular responses, including smooth muscle contraction and neuronal excitation.[9][10]
Caption: General signaling pathway for tachykinins like this compound.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound under specific conditions (e.g., different pH, temperature) by quantifying the remaining intact peptide over time using High-Performance Liquid Chromatography (HPLC).[11]
Objective: To quantify the degradation of this compound over a set time course under defined storage conditions.
Materials:
-
Lyophilized this compound
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer solutions at desired pH values (e.g., pH 4, 6, 8)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column
Methodology:
-
Stock Solution Preparation :
-
Carefully weigh the lyophilized this compound powder.
-
Reconstitute in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL). Ensure it dissolves completely.
-
-
Preparation of Test Solutions :
-
Dilute the stock solution into the different buffer solutions to be tested (e.g., pH 4, 6, 8) to a final concentration of 100 µg/mL.
-
Prepare enough volume for all time points.
-
-
Incubation and Sampling (Time Course) :
-
Place the test solutions in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
Immediately take the first sample (T=0). Transfer an aliquot (e.g., 100 µL) to an autosampler vial and store at -20°C or analyze immediately.
-
Collect subsequent samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
HPLC Analysis :
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in ACN
-
Column : C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Detection : UV at 214 nm or 280 nm
-
Gradient : Develop a gradient to separate this compound from its degradation products (e.g., 5-65% Mobile Phase B over 20 minutes).
-
Injection Volume : 20 µL
-
Run all samples from the time course, including the T=0 sample.
-
-
Data Analysis :
-
Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Area_t / Area_t0) * 100
-
-
Plot the % Remaining versus time for each condition to determine the degradation rate.
-
Caption: Workflow for an HPLC-based peptide stability study.
Understanding Degradation Pathways
Enzymatic Degradation
This compound is a dodecapeptide with the sequence: Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[12] It is susceptible to cleavage by common proteases. Understanding potential cleavage sites is crucial for interpreting degradation data.
-
Trypsin-like proteases : Cleave at the C-terminal side of Lysine (Lys) and Arginine (Arg) residues. This compound has one Lys residue.
-
Chymotrypsin-like proteases : Cleave at the C-terminal side of aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). This compound has one Phe residue.[13]
Caption: Potential enzymatic cleavage sites in the this compound sequence.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of enzymatic degradation in the inactivation of tachykinin neurotransmitters in neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat stability of micellar casein concentrates as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Degradation pathway of kinins in tumor ascites and inhibition by kininase inhibitors: analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gencefebio.com [gencefebio.com]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of this compound in Stimulating Ion Transport in Skin - Creative Peptides [creative-peptides.com]
- 11. kinampark.com [kinampark.com]
- 12. qyaobio.com [qyaobio.com]
- 13. The sequence of this compound, a tachykinin dodecapeptide from the Afr... | Study Prep in Pearson+ [pearson.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kassinin and related tachykinin peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store this compound peptides to ensure long-term stability?
A1: For maximum stability, this compound peptides should be stored in their lyophilized (powder) form at -20°C, or preferably at -80°C, in a tightly sealed container. It is also advisable to protect the peptide from light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.
Q2: My this compound peptide is showing low or no activity in my assay. What are the possible causes?
A2: There are several potential reasons for low peptide activity:
-
Improper Storage: Exposure to moisture, light, or repeated freeze-thaw cycles can degrade the peptide.
-
Incorrect Reconstitution: Using a suboptimal solvent can lead to poor solubility or degradation. The choice of solvent depends on the peptide's amino acid composition. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in an aqueous buffer.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this.
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are susceptible to oxidation. Purging the vial with an inert gas like nitrogen or argon before sealing can help prevent this.
-
Proteolytic Degradation: If working with cell cultures or tissue preparations, endogenous proteases can degrade the peptide. The inclusion of protease inhibitors in the assay buffer is recommended.
Q3: I am observing rapid desensitization (tachyphylaxis) in my experiments with this compound. How can I manage this?
A3: Tachyphylaxis is a common phenomenon with tachykinin receptors. It is caused by receptor phosphorylation and subsequent uncoupling from G-proteins, followed by receptor internalization. To manage this, consider the following:
-
Experimental Design: In functional assays, use the lowest effective concentration of this compound and limit the duration of exposure.
-
Washout Periods: In experiments with repeated agonist application, ensure adequate washout periods to allow for receptor resensitization.
-
Receptor Internalization Studies: If the goal is to study desensitization itself, you can use techniques like fluorescence microscopy with tagged receptors to visualize internalization.
Troubleshooting Guides
Receptor Binding Assays
Problem: High non-specific binding.
| Possible Cause | Troubleshooting Step |
| Ligand sticking to filters or plates | Pre-treat filters/plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). |
| Suboptimal buffer composition | Optimize the pH and ionic strength of the binding buffer. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can also help. |
| High ligand concentration | Use a lower concentration of the radiolabeled or fluorescently-tagged ligand. |
| Poor quality of receptor preparation | Ensure the membrane preparation is of high quality and free of contaminants. |
Calcium Imaging Assays
Problem: No or weak calcium signal upon this compound application.
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify the expression of the target tachykinin receptor in your cell line or primary culture. |
| Cell health | Ensure cells are healthy and not over-confluent. |
| Dye loading issues | Optimize the concentration of the calcium indicator dye and the loading time and temperature. |
| Receptor desensitization | Pre-stimulation with other agonists or prolonged exposure to this compound can desensitize the receptors. Ensure adequate resting periods between stimulations. |
In Vivo Microdialysis
Problem: Low or no recovery of this compound in the dialysate.
| Possible Cause | Troubleshooting Step |
| Peptide adsorption to tubing | Use tubing with low protein binding properties. |
| Incorrect probe placement | Verify the stereotaxic coordinates for the brain region of interest. |
| Low perfusion flow rate | Optimize the flow rate to balance recovery and temporal resolution. |
| Peptide degradation in vivo | Include protease inhibitors in the perfusion buffer. |
Quantitative Data
Table 1: Binding Affinities (Ki) of Tachykinins for NK1, NK2, and NK3 Receptors
| Peptide | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~0.1-1 | ~100-1000 | >1000 |
| Neurokinin A | ~1-10 | ~1-10 | ~100-1000 |
| Neurokinin B | ~100-1000 | ~100-1000 | ~1-10 |
| This compound | ~1-10 | ~10-100 | ~1-10 |
Note: These values are approximate and can vary depending on the species, tissue, and experimental conditions.
Table 2: Potency (EC50/IC50) of Tachykinins in Functional Assays
| Peptide | Assay | Receptor Target | EC50/IC50 (nM) |
| This compound | Guinea Pig Ileum Contraction | NK2 | ~5-20 |
| Substance P | Guinea Pig Ileum Contraction | NK1 | ~1-10 |
| Neurokinin A | Rabbit Pulmonary Artery Contraction | NK2 | ~1-5 |
| Neurokinin B | Rat Portal Vein Contraction | NK3 | ~1-10 |
Note: These values are illustrative and can vary based on the specific assay and tissue used.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Homogenize tissues or cells expressing the target tachykinin receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled tachykinin ligand (e.g., [³H]-Substance P), and either buffer (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation or competition analysis to determine Kd/Ki and Bmax values.
Smooth Muscle Contraction Assay
-
Tissue Preparation: Dissect a strip of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Agonist Addition: Add increasing concentrations of this compound or other tachykinins to the organ bath in a cumulative manner.
-
Measurement of Contraction: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Construct concentration-response curves and calculate the EC50 values.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Enhancing Reproducibility in Kassinin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of Kassinin-related experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and which receptor does it primarily target?
This compound is a neuropeptide belonging to the tachykinin family, originally isolated from the skin of the African frog Kassina senegalensis.[1][2] Its amino acid sequence is H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[2] this compound is a potent agonist for the neurokinin 2 (NK2) receptor, a G protein-coupled receptor (GPCR).[3][4]
2. What are the main signaling pathways activated by this compound?
Upon binding to the NK2 receptor, this compound primarily activates two major G protein signaling pathways:
-
Gq/11 pathway : This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs pathway : This pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Therefore, the most common methods to measure this compound activity are calcium flux and cAMP accumulation assays.
3. My this compound peptide won't dissolve properly. What should I do?
Poor solubility can be a significant source of variability. Here are some tips for dissolving your this compound peptide:
-
Start with a small amount : Before dissolving the entire batch, test the solubility of a small aliquot.
-
Use the right solvent : For most peptides, sterile, distilled water is a good starting point.[5] If this compound proves to be hydrophobic, you may need to use a small amount of an organic solvent like DMSO or DMF to aid dissolution before making the final dilution in your aqueous assay buffer.[5]
-
Consider the peptide's charge : The net charge of the peptide can influence its solubility at a given pH. Adjusting the pH of the solution may help.
-
Gentle agitation : Sonication or vortexing can help to dissolve the peptide.[5]
4. Could Trifluoroacetic Acid (TFA) from peptide synthesis be affecting my results?
Yes, residual TFA from the HPLC purification of synthetic peptides can significantly impact biological assays.[1][6][7] TFA is acidic and can alter the pH of your assay medium.[1] It has also been shown to have direct effects on cells, including cytotoxicity and altering cell proliferation, which can lead to inconsistent results.[7] For sensitive cell-based assays, it is advisable to use peptides where TFA has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[1][7]
Troubleshooting Guides
Issue 1: High Variability in Calcium Flux Assays
Calcium flux assays are rapid and sensitive, but their kinetic nature can introduce variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well. Create a confluent monolayer for optimal results.[8] |
| Dye Loading Issues | Optimize dye loading time and temperature. Some cell lines, like CHO cells, may require probenecid to prevent dye leakage.[8] |
| Agonist Concentration | The peak calcium response can be very rapid and may not represent equilibrium.[9] Carefully titrate this compound to determine the optimal concentration range. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the signal. Keep incubation times consistent and as short as possible. |
| Instrument Settings | Optimize the read time and sampling rate on your fluorescence plate reader to accurately capture the transient calcium peak. |
Issue 2: Poor Signal-to-Noise Ratio in cAMP Assays
A low signal window can make it difficult to discern true agonist effects from background noise.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with robust and stable expression of the NK2 receptor. Verify expression levels using techniques like qPCR or flow cytometry. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to preserve the cAMP signal. |
| Cell Health and Density | Ensure cells are healthy and seeded at an optimal density. Both too few and too many cells can negatively impact the assay window. |
| Assay Kit Components | Ensure all kit reagents are properly stored and prepared according to the manufacturer's instructions. Pay close attention to the preparation of standards and buffers.[10] |
| Incubation Time | Optimize the stimulation time with this compound to capture the peak cAMP accumulation. |
Issue 3: Inconsistent Cell Response to this compound
Variability in how your cells respond to this compound can be a major source of poor reproducibility.
| Potential Cause | Recommended Solution |
| Cell Line Instability | Stably transfected cell lines can lose expression of the target receptor over time. Regularly check receptor expression and consider re-cloning if necessary. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including media composition, passage number, and confluency at the time of the experiment. |
| Peptide Degradation | This compound, being a peptide, is susceptible to degradation. Store lyophilized peptide at -20°C or lower.[5][11] Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles.[5] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular physiology and responsiveness. Regularly test your cell lines for mycoplasma. |
Experimental Protocols
General Protocol for a this compound-Induced Calcium Flux Assay
-
Cell Plating : Seed a stable NK2 receptor-expressing cell line (e.g., CHO-NK2R or HEK293-NK2R) in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer overnight.
-
Dye Loading : The next day, remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the dye manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing : Gently wash the cells with assay buffer to remove excess dye.
-
This compound Preparation : Prepare a serial dilution of this compound in the assay buffer.
-
Signal Measurement : Place the plate in a fluorescence plate reader. Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis : The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve.
General Protocol for a this compound-Induced cAMP Accumulation Assay
-
Cell Plating : Seed a stable NK2 receptor-expressing cell line in a 96-well plate.
-
Cell Stimulation : Remove the growth medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). Add serial dilutions of this compound and incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis : Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
cAMP Detection : Perform the cAMP detection assay following the kit's instructions. This typically involves a competitive binding assay (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis : Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in your samples. Plot the cAMP concentration against the this compound concentration to create a dose-response curve.
Visualizations
Caption: this compound signaling through the NK2 receptor activates both Gq/11 and Gs pathways.
Caption: A generalized workflow for conducting this compound bioassays.
References
- 1. genscript.com [genscript.com]
- 2. reddit.com [reddit.com]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 6. This compound peptide [novoprolabs.com]
- 7. lifetein.com [lifetein.com]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. innopep.com [innopep.com]
Identifying and minimizing Kassinin off-target effects
Welcome to the technical support center for researchers working with Kassinin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at identifying and minimizing the off-target effects of this tachykinin peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
This compound is a neuropeptide belonging to the tachykinin family, originally isolated from the skin of the African frog Kassina senegalensis. Like other tachykinins, it is characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2. Its primary targets are tachykinin receptors (NK receptors), with a pharmacological profile that often differs from that of Substance P, suggesting a preference for NK2 and/or NK3 receptor subtypes in mammals.[1]
Q2: What are "off-target effects" in the context of this compound research?
Off-target effects refer to the binding of this compound to and subsequent activation or inhibition of receptors other than its intended tachykinin receptor targets. These unintended interactions can lead to unforeseen biological responses, confounding experimental results and potentially causing adverse effects in therapeutic applications. For a peptide like this compound, off-target effects can arise from interactions with other G-protein coupled receptors (GPCRs) or ion channels that share structural similarities with tachykinin receptors.
Q3: Why is it important to identify and minimize this compound's off-target effects?
Identifying and minimizing off-target effects is crucial for several reasons:
-
Data Integrity: Off-target interactions can lead to misinterpretation of experimental results, incorrectly attributing an observed biological effect to the on-target receptor.
-
Therapeutic Development: For drug development professionals, minimizing off-target effects is essential for improving the safety and efficacy of a potential therapeutic agent. Unwanted interactions can cause side effects and toxicity.[2]
-
Understanding Biological Function: A clear understanding of on- and off-target activities is necessary to accurately dissect the physiological roles of this compound and its receptors.
Q4: What are the initial steps to predict potential off-target effects of this compound?
Before embarking on extensive experimental screening, computational approaches can provide valuable insights into potential off-target liabilities. These methods include:
-
Sequence Homology Searches: Using tools like BLAST to identify proteins with sequence similarity to known tachykinin receptors.
-
Pharmacophore Modeling: Creating a 3D model of this compound's key binding features to screen against databases of other receptor structures.
-
Molecular Docking: Simulating the interaction of this compound with the crystal structures of potential off-target proteins to predict binding affinity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental identification and minimization of this compound's off-target effects.
Radioligand Binding Assays
Issue 1: High non-specific binding in a competition binding assay.
-
Possible Cause:
-
The radioligand concentration is too high.
-
Inadequate washing of the filters.
-
The blocking agent in the assay buffer is ineffective.
-
The cell membrane preparation contains aggregated proteins.
-
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the target receptor.[3]
-
Improve Washing: Increase the number and volume of washes with ice-cold buffer. Ensure the vacuum is effectively removing all liquid.
-
Change Blocking Agent: Try different blocking agents such as bovine serum albumin (BSA) or non-fat dry milk at various concentrations.
-
Improve Membrane Preparation: Ensure proper homogenization and centrifugation steps to obtain a clean membrane fraction. Consider an additional washing step for the membrane pellet.
-
Issue 2: Low or no specific binding of the radioligand.
-
Possible Cause:
-
Degradation of the radioligand or this compound.
-
Low receptor expression in the cell or tissue preparation.
-
Incorrect assay buffer composition (pH, ionic strength).
-
The incubation time is not sufficient to reach equilibrium.
-
-
Troubleshooting Steps:
-
Check Reagent Integrity: Aliquot and store radioligands and peptides at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Verify Receptor Expression: Confirm the presence of the target receptor in your preparation using techniques like Western blotting or qPCR.
-
Optimize Assay Buffer: Empirically test different buffer conditions to find the optimal pH and salt concentrations for binding.
-
Determine Equilibrium Time: Conduct a time-course experiment to determine the incubation time required to reach binding equilibrium.
-
Functional Assays (Calcium Mobilization & Inositol Phosphate Accumulation)
Issue 1: High background signal or "spontaneous" calcium flux.
-
Possible Cause:
-
Cells are unhealthy or have been handled too aggressively.
-
The dye loading concentration is too high, leading to cytotoxicity.
-
The assay buffer is causing cellular stress.
-
-
Troubleshooting Steps:
-
Gentle Cell Handling: Avoid vigorous pipetting or centrifugation. Ensure cells are healthy and in the logarithmic growth phase before plating.
-
Optimize Dye Concentration: Perform a concentration-response curve for the calcium-sensitive dye to find the optimal concentration that gives a good signal-to-noise ratio without causing toxicity.
-
Use a "No-Wash" Kit: Consider using a calcium mobilization assay kit with a quencher dye that masks extracellular fluorescence, eliminating the need for a wash step that can stress the cells.[4]
-
Issue 2: Low signal-to-noise ratio in a functional assay.
-
Possible Cause:
-
Low receptor expression or inefficient G-protein coupling.
-
Sub-optimal agonist (this compound) concentration.
-
Inappropriate assay readout time.
-
-
Troubleshooting Steps:
-
Enhance Receptor Signaling: If using a recombinant system, consider co-transfecting with a promiscuous G-protein like Gα15/q to channel the signal through the PLC pathway for a robust calcium response.
-
Full Dose-Response Curve: Test a wide range of this compound concentrations to ensure you are capturing the full efficacy of the peptide.
-
Optimize Readout Time: For calcium assays, measure the initial peak response. For IP1 assays, a longer incubation time is typically required. Optimize these times for your specific system.
-
Quantitative Data Summary
The following tables present illustrative data for this compound's binding affinity and functional potency. This data is based on the known qualitative profile of this compound and is intended to serve as a template for organizing experimental results.
Table 1: Illustrative Binding Affinity of this compound at Tachykinin Receptors
| Receptor | Ligand | Ki (nM) |
| Human NK1 | This compound | 50 |
| Substance P | 1 | |
| Human NK2 | This compound | 5 |
| Neurokinin A | 2 | |
| Human NK3 | This compound | 10 |
| Neurokinin B | 3 |
Table 2: Illustrative Functional Potency of this compound in a Calcium Mobilization Assay
| Cell Line | Agonist | EC50 (nM) |
| CHO-K1 expressing human NK1 | This compound | 80 |
| Substance P | 2 | |
| CHO-K1 expressing human NK2 | This compound | 8 |
| Neurokinin A | 4 | |
| CHO-K1 expressing human NK3 | This compound | 15 |
| Neurokinin B | 5 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for tachykinin receptors.
1. Materials:
-
Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radioligand specific for the receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a known non-radiolabeled ligand (for non-specific binding), or 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand at a concentration at or below its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the functional potency (EC50) of this compound at Gq-coupled receptors.
1. Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
2. Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Prepare a loading buffer by diluting the Fluo-4 AM stock solution in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer in a separate plate.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the this compound dilutions to the cell plate.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 60-90 seconds.
3. Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling through a Gq-coupled tachykinin receptor.
Caption: Workflow for identifying and minimizing this compound's off-target effects.
References
- 1. Substance K: a novel mammalian tachykinin that differs from substance P in its pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kassinin Antagonist Selection and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate antagonists for Kassinin studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective antagonists for studying this compound?
A1: this compound, a member of the tachykinin peptide family, preferentially binds to the neurokinin 2 (NK2) receptor. Therefore, selective NK2 receptor antagonists are the most appropriate choice for this compound studies. Several potent and selective NK2 receptor antagonists have been developed and characterized. The selection of a specific antagonist often depends on the experimental model, desired potency, and whether a peptide or non-peptide antagonist is required.
Quantitative Data for Selected NK2 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of commonly used NK2 receptor antagonists. This data can aid in the selection of the most suitable antagonist for your specific experimental needs.
| Antagonist | Antagonist Type | Receptor Specificity | pKi / pA2 / pKB | IC50 (nM) | Species / Tissue | Reference |
| GR 159897 | Non-peptide | NK2 selective | pKi: 9.51 | - | Human NK2 (CHO cells) | [1] |
| pKi: 10.0 | - | Rat colon membranes | [1] | |||
| Saredutant (SR 48968) | Non-peptide | NK2 selective | - | 0.7 | Human NK2 (CHO cells) | [2] |
| MEN 10376 | Peptide | NK2 selective | - | 49 | Human NK2 (CHO cells) | [2] |
| GR 94800 | Peptide | NK2 selective | pKB: 9.6 | - | - | [1] |
| GR 83074 | Non-peptide | NK2 selective | pKB: 8.23 | - | - | [1] |
| L-659,877 | Peptide | NK2 selective | - | 5.29 µM | Human NK2 (CHO cells) | [2] |
Troubleshooting Guides
This section addresses common issues that may arise during this compound antagonist experiments.
Q2: My competitive radioligand binding assay shows a poor standard curve or high non-specific binding. What could be the cause?
A2: Several factors can contribute to these issues:
-
Inaccurate Pipetting: Ensure proper calibration and use of pipettes.
-
Improper Standard Dilution: Briefly spin down the vial of the standard before reconstitution and ensure it is fully dissolved.
-
Insufficient Washing: In filtration-based assays, ensure wells are washed thoroughly to remove unbound radioligand.
-
Radioligand Degradation: Use fresh, high-quality radioligand and store it appropriately.
-
Incorrect Buffer Composition: Ensure the binding buffer has the correct pH and ionic strength.
Q3: In my calcium mobilization assay, I'm not observing a robust signal upon this compound stimulation.
A3: A weak or absent calcium signal can be due to several reasons:
-
Low Receptor Expression: Verify the expression level of the NK2 receptor in your chosen cell line.
-
Cell Health: Ensure cells are healthy and not over-confluent.
-
Agonist Potency: Check the purity and concentration of your this compound stock. Prepare fresh dilutions for each experiment.
-
Receptor Desensitization: Prolonged exposure to agonists, even at low concentrations, can lead to receptor desensitization. Minimize the exposure of cells to this compound before the measurement.
-
Dye Loading Issues: Ensure proper loading of the calcium-sensitive dye and that the incubation time and temperature are optimal.
Q4: My antagonist is showing lower potency than expected.
A4: Discrepancies in antagonist potency can arise from:
-
Antagonist Solubility: Ensure the antagonist is fully dissolved in the assay buffer. The use of a small amount of DMSO may be necessary, but the final concentration should be kept low (typically <0.1%) to avoid off-target effects.
-
Incorrect Concentration: Double-check all dilutions of the antagonist stock solution.
-
Assay Incubation Time: Ensure the pre-incubation time with the antagonist is sufficient to allow for binding to the receptor before the addition of the agonist.
-
Presence of Peptidases: If using a peptide antagonist, the presence of peptidases in the assay system could lead to its degradation. The inclusion of a peptidase inhibitor cocktail may be necessary.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist for the NK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK2 receptor.
-
Radiolabeled NK2 receptor agonist (e.g., [³H]-Neurokinin A).
-
Unlabeled this compound antagonist (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to the desired protein concentration (typically 10-50 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled NK2 receptor agonist (e.g., 1 µM Neurokinin A).
-
Competitor: 50 µL of serial dilutions of the test antagonist.
-
-
Add 50 µL of the radiolabeled agonist (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[3][4]
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[3]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total and competitor binding.
-
Plot the specific binding as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of an antagonist to inhibit this compound-induced intracellular calcium release.
Materials:
-
Cells expressing the NK2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (agonist).
-
Test antagonist.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the NK2 receptor-expressing cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[5]
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of this compound (typically the EC80) into the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the log concentration of the antagonist.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizations
This compound Signaling Pathway
This compound activates the NK2 receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Workflow for Antagonist Selection
The process of selecting and validating an antagonist for this compound studies typically involves a series of in vitro assays to determine its binding affinity and functional potency.
Troubleshooting Decision Tree for Calcium Mobilization Assay
This decision tree provides a logical workflow for troubleshooting common issues in a this compound-induced calcium mobilization assay.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Kassinin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kassinin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: No or low signal in calcium mobilization assays after this compound application.
-
Question: We are not observing a calcium response in our cells after applying this compound. What could be the reason?
-
Answer: A lack of or a weak calcium signal can stem from several factors. Firstly, ensure that the cell line used expresses the appropriate tachykinin receptor (e.g., NK1R, NK2R) that this compound can bind to and activate.[1][2][3] The expression levels of the receptor can also be a critical factor; low receptor density may lead to a signal that is below the detection limit of the assay.
Another potential issue could be the integrity of the this compound peptide. Peptides are susceptible to degradation, so it's crucial to handle and store them correctly. Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of activity.
Finally, the assay conditions themselves might not be optimal. The concentration of this compound used might be too low to elicit a response. It is also important to check the health and viability of the cells, as unhealthy cells will not respond appropriately. The choice of calcium indicator dye and the loading procedure can also significantly impact the signal.[4]
Issue 2: High background signal or spontaneous calcium oscillations.
-
Question: Our baseline fluorescence in the calcium mobilization assay is very high, and we are observing spontaneous calcium waves even before adding this compound. Why is this happening?
-
Answer: High background fluorescence can be caused by several factors related to the calcium indicator dye. Overloading of the dye or incomplete removal of extracellular dye can lead to a high baseline. Cell stress or damage during the loading process can also cause a high intracellular calcium concentration, resulting in a strong background signal.
Spontaneous calcium oscillations are often a sign of cellular stress. This can be induced by suboptimal cell culture conditions, such as nutrient deprivation or temperature fluctuations. The composition of the assay buffer can also play a role; for example, the absence of magnesium or the presence of high potassium concentrations can lead to spontaneous signaling. It is also worth noting that some cell lines are inherently more prone to spontaneous calcium activity.
Issue 3: Inconsistent results or high variability between wells in a receptor binding assay.
-
Question: We are seeing significant variability in the binding of radiolabeled this compound to our cell membranes across different wells of the same plate. What could be causing this?
-
Answer: High variability in receptor binding assays can be attributed to several factors. Inconsistent dispensing of reagents, such as the radioligand, competitor, or cell membranes, is a common cause. Ensure that all pipettes are properly calibrated and that mixing is thorough at each step.
Incomplete washing to separate bound from unbound ligand can also lead to high variability. The washing process needs to be optimized to ensure efficient removal of the unbound radioligand without dislodging the bound ligand from the receptor.
Another potential source of variability is the aggregation of the peptide or the cell membranes. Proper vortexing and sonication (if necessary) of the membrane preparations can help to ensure a homogenous suspension. For the peptide, using a suitable buffer and avoiding repeated freeze-thaw cycles can prevent aggregation. Finally, ensure that the incubation time is sufficient to reach binding equilibrium.[5]
Frequently Asked Questions (FAQs)
Q1: Which signaling pathway does this compound activate?
A1: this compound is a tachykinin peptide and is expected to activate tachykinin receptors (NK1R, NK2R, etc.), which are G protein-coupled receptors (GPCRs).[1][2] The primary signaling pathway for these receptors upon activation by agonists like this compound involves the Gq/11 family of G proteins.[4][6] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[4][7] Some tachykinin receptors can also couple to Gs, leading to an increase in cyclic AMP (cAMP).[6]
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound will depend on the specific cell type, the expression level of the tachykinin receptor, and the assay being performed. For functional assays like calcium mobilization, a concentration range of 1 nM to 1 µM is a reasonable starting point for generating a dose-response curve. For receptor binding assays, the concentration of the radiolabeled this compound should ideally be at or below its dissociation constant (Kd) for the receptor.[5]
Q3: How can I be sure that the observed effect is specific to this compound and its receptor?
A3: To confirm the specificity of the observed response, you should perform competition experiments using a known antagonist for the tachykinin receptor you are studying. Pre-incubating the cells with the antagonist should block or significantly reduce the response to this compound. Additionally, you can use a cell line that does not express the receptor as a negative control; these cells should not respond to this compound.
Quantitative Data Summary
Table 1: Example Agonist Potencies at the NK2 Tachykinin Receptor
| Agonist | Assay Type | EC50 |
| Neurokinin A | Calcium Flux | 2.38 x 10-9 M[6] |
| Neurokinin A | cAMP Flux | 5.61 x 10-9 M[6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target tachykinin receptor
-
This compound peptide
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few minutes.
-
This compound Addition: Use the plate reader's injector to add different concentrations of this compound to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Radioligand Receptor Binding Assay (Filtration-based)
This protocol describes a method to determine the binding of a radiolabeled this compound analog to cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the target tachykinin receptor
-
Radiolabeled this compound (e.g., [125I]-Kassinin)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
GF/C filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of radiolabeled this compound.
-
For total binding wells: buffer only.
-
For non-specific binding wells: a high concentration of unlabeled this compound (e.g., 1 µM).
-
For competition wells: varying concentrations of unlabeled this compound.
-
-
Add Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to a GF/C filter plate pre-soaked in binding buffer. Apply a vacuum to separate the bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding = Total binding - Non-specific binding.
-
For competition assays, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway via Gq/11 activation.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
Technical Support Center: Kassinin Experiments
Welcome to the technical support center for researchers utilizing Kassinin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dose-response studies.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound dose-response curve is not a classic sigmoidal shape. What could be the cause?
An atypical dose-response curve can manifest as a biphasic (U-shaped or inverted U-shaped) curve or a curve that plateaus prematurely. Several factors can contribute to this:
-
Receptor Heterogeneity: The tissue or cell line under investigation may express multiple tachykinin receptor subtypes (NK1, NK2, NK3) with varying affinities for this compound. At different concentrations, this compound may preferentially activate different receptor subtypes, leading to complex downstream signaling and a non-sigmoidal response.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular components, causing effects that are independent of the primary tachykinin receptors. These off-target effects can either enhance or inhibit the measured response, leading to a biphasic curve.
-
Cellular Health: The health and viability of the cells or tissue preparation are crucial. Stressed or unhealthy cells may respond inconsistently to this compound, resulting in an abnormal dose-response relationship.
-
Compound Purity and Stability: Impurities in the this compound preparation or degradation of the peptide over time can lead to unpredictable results.
Troubleshooting Steps:
-
Confirm Compound Integrity: Use high-purity this compound and prepare fresh stock solutions for each experiment.
-
Optimize Cell/Tissue Conditions: Ensure that your experimental model is healthy and maintained under optimal conditions.
-
Use Receptor-Specific Antagonists: To investigate the involvement of different neurokinin receptors, co-incubate with selective antagonists for NK1, NK2, and NK3 receptors. This can help to isolate the response mediated by a specific receptor subtype.
-
Vary Experimental Parameters: Adjust incubation times and cell densities to see if the curve shape changes, which might indicate time-dependent effects or artifacts related to cell confluence.
FAQ 2: I am observing a rapid decrease in response to repeated applications of this compound (tachyphylaxis). How can I mitigate this?
Tachyphylaxis, or rapid desensitization, is a common phenomenon with G-protein coupled receptors (GPCRs) like the neurokinin receptors. It is often caused by receptor phosphorylation and subsequent internalization.
Troubleshooting Steps:
-
Washing Steps: Implement thorough washing steps between applications of this compound to remove the ligand from the receptors and allow for potential resensitization.
-
Rest Periods: Introduce rest periods (without this compound) between stimulations to allow the signaling pathway to recover. The optimal duration of the rest period should be determined empirically.
-
Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize the extent of receptor desensitization.
-
Investigate Desensitization Mechanisms: To confirm the involvement of specific pathways, you can use inhibitors of G-protein receptor kinases (GRKs) or protein kinase C (PKC), which are often involved in GPCR desensitization.
FAQ 3: The potency (EC50) of this compound in my assay is inconsistent between experiments. What are the potential reasons?
Variability in EC50 values can be frustrating. The following factors are common culprits:
-
Experimental Conditions: Minor variations in temperature, pH, or buffer composition can significantly impact ligand-receptor binding and downstream signaling.
-
Cell Passage Number: The expression levels of receptors and signaling components can change as cells are passaged. It is advisable to use cells within a consistent and narrow passage number range.
-
Reagent Preparation: Inaccurate serial dilutions or improper storage of this compound can lead to inconsistencies in the actual concentration being tested.
-
Assay-Specific Variables: For a calcium flux assay, variations in dye loading efficiency can affect the signal. In a smooth muscle contraction assay, the tension of the tissue preparation is a critical variable.
Troubleshooting Steps:
-
Standardize Protocols: Maintain strict consistency in all experimental parameters, including incubation times, temperatures, and buffer compositions.
-
Consistent Cell Culture: Use cells from a similar passage number for all experiments and ensure consistent cell seeding densities.
-
Careful Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Include Positive and Negative Controls: Consistently use appropriate controls to monitor the health and responsiveness of your experimental system.
Data Presentation
The following tables summarize the known binding affinities and potencies of this compound and related tachykinins for the different neurokinin receptors.
Table 1: Tachykinin Receptor Binding Affinities (pKi)
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | High | Moderate | Low |
| Neurokinin A | Moderate | High | Moderate |
| Neurokinin B | Low | Moderate | High |
| This compound | Moderate | Moderate | High |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Tachykinin Receptor Agonist Potencies (pEC50/pIC50)
| Agonist | Receptor | Assay Type | Potency (pEC50/pIC50) | Reference |
| This compound | NK3 | Full Agonist | 6.7 - 7.0 (pIC50) | [1] |
| Neurokinin A | NK2 | Calcium Flux | 8.62 (pEC50) | |
| Neurokinin A | NK2 | cAMP Flux | 8.25 (pEC50) | |
| PG-KII (this compound-like) | NK1 | Smooth Muscle Contraction | More potent than this compound | [2] |
| PG-KII (this compound-like) | NK3 | Gastric Acid Secretion | Similar to Neurokinin B | [2] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Higher values indicate greater potency.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in a cell line expressing neurokinin receptors.
-
Cell Culture: Plate cells expressing the neurokinin receptor of interest in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[3]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a microplate reader equipped for kinetic reading (Excitation: ~490 nm, Emission: ~520 nm).
-
Record the fluorescence signal over time to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each this compound concentration.
-
Plot the change in fluorescence as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Isolated Smooth Muscle Contraction Assay
This protocol describes a method for assessing the contractile effect of this compound on an isolated smooth muscle preparation (e.g., guinea pig ileum).
-
Tissue Preparation:
-
Isolate a segment of the desired smooth muscle tissue and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
-
-
Cumulative Dose-Response Curve:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Recording and Analysis:
-
Record the contractile force generated by the tissue at each this compound concentration.
-
Express the contraction as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or histamine).[4][5]
-
Plot the percentage of maximal contraction against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
Caption: this compound signaling pathway via Gq-coupled neurokinin receptors.
Caption: Troubleshooting workflow for this compound dose-response experiments.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. In vitro and in vivo biological activities of PG-KII, a novel this compound-like peptide from the skin of the Australian frog, Pseudophryne güntheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scite.ai [scite.ai]
- 5. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Tachyphylaxis in Kassinin Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing tachyphylaxis in experiments involving Kassinin and other tachykinin peptides. The content is structured to address common issues and provide practical solutions through troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how does it differ from tolerance?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration over a short period.[1][2] This acute desensitization can occur within minutes to hours.[3] Tolerance, in contrast, is a more gradual process of reduced drug responsiveness that develops over a longer duration, typically days or weeks, and often involves broader physiological adaptations.[1][2] The key distinctions are the speed of onset and the underlying mechanisms.[3]
Q2: Why is tachyphylaxis a significant concern in this compound studies?
A2: this compound, a member of the tachykinin peptide family, exerts its effects by activating tachykinin receptors (e.g., NK1, NK2), which are G protein-coupled receptors (GPCRs).[4][5] GPCRs are highly susceptible to rapid desensitization.[6] When conducting experiments that involve repeated applications of this compound, such as constructing cumulative dose-response curves or studying prolonged receptor activation, tachyphylaxis can lead to a significant underestimation of the peptide's efficacy and potency, resulting in data misinterpretation.
Q3: What are the primary molecular mechanisms driving tachyphylaxis for tachykinin receptors?
A3: The primary mechanism is receptor desensitization, which involves several key steps.[3] Upon agonist (this compound) binding, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[6][7][8] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3][9] The binding of β-arrestin to the receptor sterically blocks its interaction with G proteins, a process known as G-protein uncoupling, which terminates the intracellular signal.[3][10] Subsequently, β-arrestin facilitates the removal of the receptor from the cell surface via endocytosis into clathrin-coated pits, a process called internalization.[9][11]
Q4: How can I design my experiment to minimize or account for tachyphylaxis?
A4: Experimental design is critical. Strategies include:
-
Adequate Washout Periods: Ensure sufficient time between drug applications to allow for receptor resensitization. The reversibility of desensitization is time-dependent.[12]
-
Intermittent Dosing: Rather than continuous exposure, apply the agonist intermittently.[3]
-
Non-Cumulative Dosing: For dose-response curves, use a separate, naive tissue preparation for each concentration point, although this is not always feasible.
-
Control for Time and Order: When repeated applications on the same tissue are necessary, standardize the time intervals between doses and consider randomizing the order of treatments to distribute any desensitization effects evenly.
Q5: What is the relationship between receptor internalization and desensitization?
A5: Desensitization (G-protein uncoupling) and internalization are closely linked but distinct processes.[13] Desensitization can begin within seconds of agonist exposure, often preceding internalization, and is primarily driven by receptor phosphorylation and β-arrestin binding.[14] Internalization, which removes receptors from the cell surface, contributes significantly to the overall tachyphylactic response by reducing the number of available receptors for activation.[3][15] However, some studies have shown that desensitization of tachykinin receptors can occur even when internalization is experimentally inhibited, indicating that G-protein uncoupling at the membrane is a critical, independent step.[13][16] The subsequent recycling of internalized receptors back to the plasma membrane is essential for the resensitization of the cellular response.[17][18]
Q6: How can I experimentally measure the development of tachyphylaxis?
A6: Tachyphylaxis can be quantified by repeatedly applying a fixed concentration of this compound (e.g., a concentration that produces 70-80% of the maximum response) and measuring the peak response of each application. A progressive decrease in the response amplitude indicates the development of tachyphylaxis. The rate and extent of this decline can be calculated and compared across different experimental conditions.
Troubleshooting Guides
Problem 1: Rapidly diminishing response to repeated this compound application in in vitro smooth muscle assays.
-
Possible Cause: Insufficient washout time between applications is leading to cumulative receptor desensitization and internalization.
-
Troubleshooting Steps:
-
Verify Washout Protocol: Ensure your protocol includes a washout phase where the tissue is rinsed with fresh physiological salt solution multiple times after each agonist application.[19]
-
Increase Washout Duration: Systematically increase the time between applications (e.g., from 10 minutes to 20, 30, or even 60 minutes) to determine the time required for the response to return to at least 90% of the initial response. The recovery from desensitization is time-dependent.[12]
-
Use a Flow-Through System: If using a static organ bath, consider switching to a superfusion or flow-through system for more efficient and rapid removal of the agonist from the tissue environment.
-
Lower Agonist Concentration: High concentrations of this compound will induce more profound and longer-lasting desensitization. If possible, conduct the experiment using concentrations in the lower to mid-range of the dose-response curve.
-
Problem 2: High variability in this compound dose-response curves between tissues.
-
Possible Cause: Inconsistent development of tachyphylaxis is introducing variability. This can happen if the timing between dose additions in a cumulative concentration protocol is not strictly controlled.
-
Troubleshooting Steps:
-
Standardize Dosing Intervals: Use a timer to ensure the interval between the additions of increasing agonist concentrations is identical for every experiment.
-
Establish a Stable Plateau: Do not add the next concentration until the response to the previous one has reached a stable plateau.[19]
-
Perform a Time-Control Experiment: In a control tissue, repeatedly administer a single, low concentration of this compound at the same intervals you would use for your cumulative curve. If the response wanes over time, tachyphylaxis at that dosing schedule is confirmed.
-
Consider Non-Cumulative Dosing: If variability remains high, use a fresh tissue for each data point on the curve. While resource-intensive, this is the most effective way to eliminate the influence of tachyphylaxis.
-
Problem 3: Complete loss of tissue responsiveness after a single high-dose application of this compound.
-
Possible Cause: A single application of a supramaximal concentration of this compound has caused profound and long-lasting receptor desensitization and internalization.
-
Troubleshooting Steps:
-
Extend Recovery Time: Attempt an extended washout period (e.g., >1 hour) to see if any responsiveness can be recovered.
-
Re-assess Agonist Concentration Range: Your "high dose" may be unnecessarily high. Determine the concentration range that covers the full dose-response curve and avoid using concentrations that are far beyond the point of maximal response.
-
Check Tissue Viability: After an extended washout, challenge the tissue with a different, reliable contractile agent (e.g., potassium chloride) to confirm that the tissue is still viable and that the lack of response is specific to this compound.[20]
-
Quantitative Data on Tachykinin Receptor Regulation
The following table summarizes key quantitative findings from studies on tachykinin receptor desensitization and internalization, providing a reference for expected experimental outcomes.
| Parameter | Receptor/System | Agonist | Observation | Reference |
| Receptor Desensitization | Rat Neurokinin 1 Receptor (NK1R) in CHO cells | 1 µM Neurokinin | Significant reduction in inositol 1,4,5-trisphosphate response after 1 min pre-exposure. | [13][16] |
| Receptor Internalization | Rat NK1R in CHO cells | 0.3 nM Radiolabeled Neurokinins | ~75-80% of surface receptors internalized after 10 min at 37°C. | [13][16] |
| Internalization Rate | Human Nociceptin Receptor (hNOP) in CHO cells | 1 µM Nociceptin | ~78% of cell surface receptors internalized within 2 minutes. | [15] |
| Desensitization vs. Internalization | Rat NK1R in CHO cells | 1 µM Substance P | No direct correlation was observed between the percentage of desensitization and the percentage of receptors internalized. | [13][16] |
| Response Recovery | Human Bronchial Smooth Muscle | Isoprenaline | Desensitization was reversible with time; continued presence of low-concentration agonist prevented recovery. | [12] |
Visualizations of Pathways and Protocols
Signaling Pathway: Tachykinin Receptor Desensitization
Caption: Molecular mechanism of tachyphylaxis for tachykinin GPCRs.
Experimental Workflow: Assessing Tachyphylaxis in an Organ Bath
Caption: Workflow for measuring tachyphylaxis in isolated smooth muscle.
Logical Diagram: Troubleshooting Diminishing Tissue Response
Caption: A logical guide for troubleshooting tachyphylaxis in experiments.
Detailed Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis in an Isolated Organ Bath
This protocol describes a method to quantify the rate and extent of tachyphylaxis to this compound using an isolated smooth muscle preparation, such as the guinea pig ileum.[21][22]
-
Materials:
-
Isolated tissue (e.g., guinea pig ileum segment).
-
Organ bath system with thermostat and aeration.[22]
-
Isometric force transducer and data acquisition system.[19]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit, warmed to 37°C and aerated with 95% O₂ / 5% CO₂.
-
This compound stock solution.
-
Potassium chloride (KCl) stock solution.
-
-
Methodology:
-
Tissue Preparation: Dissect a segment of the tissue (e.g., 2-3 cm of guinea pig ileum) and mount it in the organ bath chamber filled with aerated PSS at 37°C. Attach one end to a fixed holder and the other to the force transducer.[21]
-
Equilibration: Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60 minutes, flushing with fresh PSS every 15 minutes.[19]
-
Viability Test: Contract the tissue with a depolarizing concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissue thoroughly and allow it to return to baseline.[20]
-
Tachyphylaxis Induction: a. Add a concentration of this compound known to produce a submaximal response (e.g., EC₇₀) to the bath. b. Record the peak contractile force (Response 1). c. Once the response is stable, wash the tissue thoroughly with fresh PSS. d. Allow the tissue to recover for a fixed interval (e.g., 15 minutes).
-
Repeated Challenge: Repeat step 4 (a-d) for a defined number of cycles (e.g., 5-10 times), recording the peak response for each application (Response 2, Response 3, etc.).
-
Data Analysis: For each tissue, normalize the responses by expressing them as a percentage of the first response. Plot the mean normalized response against the application number to visualize the development of tachyphylaxis.
-
Protocol 2: Measuring Receptor Resensitization Rate
This protocol determines the time required for the tissue response to recover from tachyphylaxis.
-
Methodology:
-
Induce Tachyphylaxis: Follow steps 1-4 from Protocol 1 to induce a state of desensitization. A common method is to expose the tissue to a high concentration of this compound (e.g., EC₉₀) for a fixed period (e.g., 10 minutes) and then wash it out.
-
Implement Recovery Period: After washing out the desensitizing agonist, allow the tissue to recover in fresh PSS for a specific period. Use different recovery times for different tissues (e.g., 5, 15, 30, 60, and 90 minutes).
-
Re-challenge: After the assigned recovery period, re-challenge the tissue with the same EC₇₀ concentration of this compound used for the initial response measurement.
-
Data Analysis: Calculate the recovered response as a percentage of the initial (pre-desensitization) response. Plot the percentage of response recovery against the duration of the recovery period to determine the resensitization half-life (t₁/₂).
-
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. trc-p.nl [trc-p.nl]
- 3. droracle.ai [droracle.ai]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinases: more than just kinases and not only for GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-arrestin-mediated receptor trafficking and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of G protein-coupled receptor signaling: role of G protein-coupled receptor kinases and arrestins in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desensitization of the neurokinin 1 receptor is mediated by the receptor carboxy-terminal region, but is not caused by receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P-induced trafficking of beta-arrestins. The role of beta-arrestins in endocytosis of the neurokinin-1 receptor. | Semantic Scholar [semanticscholar.org]
- 15. Agonist-induced internalization and desensitization of the human nociceptin receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. Dissociation of beta-arrestin from internalized bradykinin B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of receptor internalization in the agonist-induced desensitization of cannabinoid type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 22. Isolated organ/tissue test – organ bath [panlab.com]
Buffers and solutions for maintaining Kassinin activity
Welcome to the technical support center for Kassinin. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring dodecapeptide (amino acid sequence: H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2) originally isolated from the skin of the African frog Kassina senegalensis.[1] It belongs to the tachykinin family of neuropeptides.[2] Tachykinins exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as neurokinin (NK) receptors (NK1, NK2, and NK3).[3][4] The binding of this compound to these receptors primarily initiates the activation of Phospholipase C (PLC), leading to a signaling cascade that results in the mobilization of intracellular calcium.[4][5]
Q2: How should I reconstitute lyophilized this compound?
A2: Proper reconstitution is critical for maintaining the peptide's activity. Follow this general procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation, which can affect stability.[6]
-
To determine the best solvent, first analyze the peptide's net charge. This compound has two acidic residues (Asp) and one basic residue (Lys), resulting in a net negative charge at neutral pH.
-
For concentrations up to 2 mg/mL, sterile, distilled water is a suitable solvent.[2]
-
If higher concentrations are needed or if solubility is an issue, you can use a small amount of a basic solvent like 0.1% aqueous ammonium bicarbonate to initially dissolve the peptide, followed by dilution with your desired buffer.[7][8]
-
If the peptide proves to be hydrophobic, dissolve it first in a minimal amount of an organic solvent like DMSO or acetonitrile, and then slowly add the aqueous buffer solution dropwise while gently vortexing.[8]
Q3: What are the recommended storage conditions for this compound?
A3: Storage conditions depend on whether the peptide is in a lyophilized or solution state. Adhering to these conditions is crucial for preventing degradation.
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C or -80°C | Years | Store in a sealed container with desiccant, protected from light.[2][6] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use non-frost-free freezers.[9] |
| Stock Solution | -80°C | Up to 1 year | Aliquotting is highly recommended. This is the preferred temperature for long-term storage of solutions.[9] |
Q4: Which amino acid residues in this compound are most susceptible to degradation?
A4: The this compound sequence contains several residues that can be chemically modified, potentially leading to a loss of activity:
-
Methionine (Met): Prone to oxidation, forming methionine sulfoxide. It is recommended to use oxygen-free solvents for reconstitution.[8]
-
Aspartic Acid (Asp): Can undergo hydrolysis, particularly at Asp-Pro sequences, which can lead to cleavage of the peptide chain.
-
Glutamine (Gln): Can cyclize to form pyroglutamic acid, especially if it were at the N-terminus.
Troubleshooting Guide
Issue 1: My this compound peptide will not dissolve or has precipitated out of solution.
-
Possible Cause 1: Incorrect Solvent. The solubility of this compound is dependent on its net charge and the pH of the solution. As an acidic peptide, it may have poor solubility in acidic buffers.
-
Solution: Try dissolving the peptide in a slightly basic buffer (pH 7.0-7.4) such as Phosphate-Buffered Saline (PBS) or a volatile buffer like ammonium bicarbonate.[7] If the peptide is still insoluble, using a small amount of an organic solvent like DMSO to first dissolve the peptide before diluting with an aqueous buffer can be effective.[8]
-
-
Possible Cause 2: Aggregation. Peptides with hydrophobic residues (like Val, Phe, Leu in this compound) can self-associate and aggregate, especially at high concentrations.[10][11]
-
Solution: Briefly sonicate the peptide solution (e.g., three 10-second bursts, cooling on ice in between) to break up aggregates.[8] When diluting a concentrated stock, add the stock solution dropwise into the vigorously stirred aqueous buffer to avoid localized high concentrations that can trigger precipitation.[10]
-
-
Possible Cause 3: Interaction with Media Components. If precipitation occurs after adding the peptide to cell culture media, it may be interacting with salts or proteins in the serum.[12]
-
Solution: Try adding the peptide to serum-free media first for a short incubation period before adding serum. Alternatively, identify the specific component causing precipitation by adding media components one by one to the peptide solution.[12]
-
Issue 2: I am observing a progressive loss of this compound activity in my experiments.
-
Possible Cause 1: Peptide Degradation. this compound is susceptible to oxidation (at the Met residue) and hydrolysis. Repeated freeze-thaw cycles can also degrade the peptide.[6]
-
Solution: Ensure stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, use freshly thawed aliquots. Use sterile, oxygen-free buffers to minimize oxidation, especially for long-term experiments.[8] Avoid prolonged exposure to high pH (>8) conditions.
-
-
Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plastic or glass vials and tubes, leading to a decrease in the effective concentration.
-
Solution: Use low-protein-binding polypropylene tubes for storage and preparation of this compound solutions. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your buffer can help prevent surface adsorption, but ensure it does not interfere with your assay.
-
Issue 3: I am getting inconsistent or no response in my smooth muscle contraction assay.
-
Possible Cause 1: Incorrect Buffer or pH. The biological activity of this compound is dependent on its conformation, which can be influenced by the pH and ionic strength of the buffer.
-
Possible Cause 2: Receptor Desensitization. Continuous exposure of cells or tissues to a high concentration of an agonist like this compound can lead to receptor desensitization or internalization, resulting in a diminished response over time.
-
Solution: Ensure adequate washout periods between applications of this compound. Perform concentration-response curves to determine the optimal concentration range and avoid using saturating concentrations for prolonged periods.
-
Experimental Protocols & Data
Recommended Buffer and Solution Conditions
Maintaining this compound in a stable and active form requires careful selection of solvents and buffers. The following table summarizes key quantitative parameters for handling this compound and related tachykinin peptides.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Reconstitution Solvent | Sterile distilled H₂O or Acetonitrile | This compound is soluble in distilled water up to 2 mg/mL.[2] For hydrophobic peptides, organic solvents are a better initial choice. |
| Working Buffer pH | 5.0 - 7.4 | Peptides are generally more stable in slightly acidic to neutral pH.[15] Avoid pH > 8, which can accelerate degradation of Asp/Gln residues and oxidation.[16] |
| Ionic Strength | 10 mM - 150 mM (e.g., Phosphate or PBS) | While salts can sometimes hinder initial solubility, physiological ionic strength is required for most biological assays.[6] |
| Additives (Optional) | 0.1% BSA | Can prevent peptide adsorption to labware surfaces. Check for interference with the specific assay. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes chemical degradation and microbial growth. Avoid freeze-thaw cycles.[9] |
Protocol 1: Smooth Muscle Contraction Assay (Collagen Gel)
This protocol describes how to measure the contractile effect of this compound on smooth muscle cells embedded in a 3D collagen gel matrix.[17][18]
Materials:
-
Cultured smooth muscle cells (e.g., human bronchial smooth muscle cells)
-
Cell culture medium (e.g., DMEM) with 0.1% BSA
-
Type I Collagen solution (e.g., from rat tail, ~3 mg/mL)
-
10x PBS and 1N NaOH for neutralization
-
This compound stock solution
-
24-well and 6-well culture plates
Methodology:
-
Cell Preparation: Harvest cultured smooth muscle cells using trypsin and resuspend them in culture medium at a concentration of 1.5 x 10⁶ cells/mL.
-
Collagen Gel Preparation: On ice, prepare the neutralized collagen-cell suspension. For each gel, mix:
-
480 µL of Type I Collagen solution
-
60 µL of 10x PBS
-
~12 µL of 1N NaOH (or as needed to bring pH to ~7.4, indicated by a color change if using phenol red)
-
100 µL of the cell suspension (1.5 x 10⁵ cells)
-
-
Gel Polymerization: Immediately pipette 0.6 mL of the collagen-cell mixture into each well of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to polymerize.
-
Gel Release: Once polymerized, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Assay Setup: Transfer each floating gel into a well of a 6-well plate containing 3 mL of DMEM with 0.1% BSA. Allow the gels to equilibrate for at least 2 hours at 37°C.
-
Stimulation: Add this compound to the wells at the desired final concentrations (e.g., performing a concentration-response curve from 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle-only control.
-
Data Acquisition: At set time points (e.g., 0, 10, 20, 30, 60 minutes) after adding this compound, capture images of the gels using a digital camera or plate scanner.
-
Analysis: Measure the surface area of each gel using image analysis software (e.g., ImageJ). Calculate the percentage of contraction relative to the initial gel area at time 0.
Visualizations
This compound Signaling Pathway
This compound, as a tachykinin, binds to neurokinin receptors (NKRs), which are G-protein coupled receptors. The primary signaling cascade initiated upon receptor activation involves the Gαq subunit, leading to the activation of Phospholipase C (PLC).[4]
Caption: Simplified signaling pathway of this compound via neurokinin receptors.
Experimental Workflow: Smooth Muscle Contraction Assay
The following diagram outlines the key steps for performing a collagen gel-based smooth muscle contraction assay to assess the bioactivity of this compound.
Caption: Workflow for the this compound-induced smooth muscle contraction assay.
References
- 1. This compound peptide [novoprolabs.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 6. biosynth.com [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Three-Dimensional Structure of the Mammalian Tachykinin Peptide Neurokinin A Bound to Lipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 16. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Biological Activity of Synthetic Kassinin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the biological activity of synthetic Kassinin. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peptide belonging to the tachykinin family, originally isolated from the skin of the African frog Kassina senegalensis.[1] Tachykinins are a group of neuropeptides that share a common C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic amino acid.[2] This conserved region is crucial for their biological activity.[1][3] Like other tachykinins, this compound exhibits a range of physiological effects, including the potent contraction of smooth muscle.[1][2]
Q2: What are the primary cellular targets and signaling pathways for this compound?
A2: this compound and other tachykinins exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors.[4][5][6] There are three main types of NK receptors: NK1, NK2, and NK3.[3] While mammalian tachykinins have preferred receptors (e.g., Substance P for NK1, Neurokinin A for NK2), this compound can interact with these receptors, showing a preference for NK2.[1]
Upon binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[3][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[3] This signaling cascade leads to the ultimate physiological response, such as muscle contraction.[7]
Q3: Why is it critical to validate the biological activity of a synthetic batch of this compound?
A3: Validating each new batch of synthetic this compound is essential for experimental accuracy and reproducibility. Potential issues during peptide synthesis or storage can lead to a product with reduced or no activity. Common problems include:
-
Incorrect Amino Acid Sequence: Errors in synthesis can alter the peptide's structure and function.
-
Low Purity: The presence of contaminants or truncated peptide fragments can interfere with the assay or produce misleading results.
-
Degradation: Peptides can degrade if not stored under proper conditions (e.g., temperature, humidity), leading to a loss of activity.
-
Incorrect Folding or Conformation: Although a smaller peptide, improper conformation can affect receptor binding.
Validation ensures that the observed biological effects are directly attributable to the correctly synthesized, active peptide at a known concentration.
Signaling Pathway Visualization
The diagram below illustrates the canonical signaling pathway activated by this compound upon binding to a neurokinin receptor.
Caption: this compound activates the PLC-IP3/DAG signaling cascade.
Experimental Protocols and Troubleshooting
Three key experimental approaches are recommended for comprehensive validation of synthetic this compound activity:
-
Receptor Binding Assay: To quantify the affinity of the peptide for its target receptor.
-
Calcium Mobilization Assay: A functional cell-based assay to measure receptor activation.
-
Smooth Muscle Contraction Assay: A classic organ bath experiment to measure physiological response.
Receptor Binding Assay
This assay measures the ability of synthetic this compound to compete with a labeled ligand (typically radioactive) for binding to neurokinin receptors expressed in a cell membrane preparation.
Caption: Workflow for a competitive receptor binding assay.
Methodology
-
Q: What is a standard protocol for a competitive binding assay?
-
A: A detailed protocol involves preparing cell membranes expressing the target NK receptor, incubating them with a constant concentration of a radiolabeled ligand and varying concentrations of the synthetic this compound.[8][9] The reaction is stopped, and bound ligand is separated from free ligand by rapid filtration.[10] The radioactivity retained on the filter is then counted. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.[9]
-
Troubleshooting Guide
-
Q: I see very low or no specific binding. What could be wrong?
-
A: Check the following:
-
Receptor Preparation: Ensure your cell membrane preparation has a sufficient density of active receptors. Verify the protein concentration of your membrane stock.[8]
-
Radioligand Integrity: The radiolabeled ligand may have degraded. Check its expiration date and handling procedure.
-
Incubation Time/Temp: Incubation may not have reached equilibrium. Optimize incubation time (e.g., 90 min at 37°C).[8]
-
-
-
Q: My non-specific binding is very high (e.g., >30% of total binding). How can I fix this?
-
A: High non-specific binding can obscure the specific signal.
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its dissociation constant (Kd).
-
Filter Pre-treatment: Pre-soak the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter itself.[8][9]
-
Optimize Washing: Ensure your wash buffer is ice-cold and increase the number or volume of washes to more effectively remove unbound ligand.
-
-
Calcium Mobilization Assay
This functional assay is a popular method for screening GPCR activity.[11][12] It measures the increase in intracellular calcium concentration in response to receptor activation by synthetic this compound.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Methodology
-
Q: How do I perform a calcium mobilization assay?
-
A: Cells engineered to express the desired neurokinin receptor are plated in a microplate.[13] The cells are then loaded with a calcium-sensitive fluorescent dye (like Fluo-4 AM), which exhibits low fluorescence in the absence of calcium.[11][13] The plate is placed in a specialized reader (e.g., a FLIPR or FlexStation) that can add the synthetic this compound solution and simultaneously measure the change in fluorescence in real-time.[11][13] The increase in fluorescence corresponds to the release of intracellular calcium upon receptor activation.[13]
-
Troubleshooting Guide
-
Q: I am not seeing any fluorescent signal after adding this compound.
-
A: Potential causes include:
-
Cell Health/Receptor Expression: Ensure cells are healthy and properly expressing the NK receptor. Low receptor expression will result in a weak or absent signal.
-
Inactive Peptide: The synthetic this compound may be inactive. Test a positive control (e.g., a known agonist for the receptor) to confirm the assay is working.
-
Dye Loading Issues: Inadequate dye loading can lead to no signal. Ensure the correct concentration of dye and incubation time/temperature are used.
-
-
-
Q: The baseline fluorescence is too high or cells are activated before adding the peptide.
-
A: This suggests cell stress or death.
-
Gentle Handling: Handle cells gently during plating and dye loading to avoid mechanical stress.
-
Optimize Dye Concentration: High concentrations of fluorescent dyes can be toxic to cells. Perform a titration to find the optimal concentration.
-
Check Assay Buffer: Ensure the assay buffer contains the appropriate components and is at the correct pH and temperature.
-
-
Smooth Muscle Contraction Assay
This ex vivo assay provides a direct measure of the physiological activity of synthetic this compound on a whole tissue preparation. Tissues like the guinea pig ileum or urinary bladder, which express tachykinin receptors, are commonly used.[14][15]
Caption: Workflow for an ex vivo smooth muscle contraction assay.
Methodology
-
Q: What is the general procedure for an organ bath experiment?
-
A: A segment of smooth muscle tissue is carefully dissected and mounted in an organ bath filled with a warmed, oxygenated physiological salt solution.[16] One end of the tissue is fixed, while the other is connected to a force transducer to measure contractions. After an equilibration period, cumulative concentrations of synthetic this compound are added to the bath, and the resulting increase in contractile force is recorded.
-
Troubleshooting Guide
-
Q: The tissue is not responding to this compound or any stimulus.
-
A: This indicates a problem with tissue viability.
-
Dissection Technique: Ensure the dissection was performed carefully to avoid damaging the tissue.
-
Buffer Conditions: Verify the physiological salt solution is correctly prepared, warmed to 37°C, and continuously aerated with the appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Tissue Source: The health of the source animal is critical for obtaining viable tissue.
-
-
-
Q: The response to this compound is highly variable between preparations.
-
A: Variability is inherent in biological tissues but can be minimized.
-
Consistent Dissection: Use the same segment of the organ (e.g., distal ileum) for all experiments.
-
Standardized Equilibration: Ensure all tissues are equilibrated for the same amount of time and under the same resting tension.
-
Control for Tachyphylaxis: Tachykinin receptors can desensitize upon repeated exposure. Ensure adequate washout periods between drug additions and construct a full concentration-response curve on each tissue preparation.
-
-
Data Presentation and Interpretation
Q: What is an EC50 or IC50 value, and how is it interpreted?
A:
-
EC50 (Half Maximal Effective Concentration): This is the concentration of an agonist (like this compound) that produces 50% of the maximum possible response in a given assay.[17][18] It is a measure of the peptide's potency; a lower EC50 value indicates higher potency, meaning less peptide is needed to elicit a response.[17][18]
-
IC50 (Half Maximal Inhibitory Concentration): In the context of a competitive binding assay, the IC50 is the concentration of the unlabeled competitor (synthetic this compound) that displaces 50% of the specifically bound labeled ligand. This value can be used to calculate the binding affinity (Ki) of the peptide for the receptor.
These values are typically determined by fitting the concentration-response data to a sigmoidal (four-parameter logistic) curve.[19]
Quantitative Data for Tachykinin-Related Peptides
Publicly available, comprehensive data for synthetic this compound across multiple standardized assays is limited. However, data from related peptides can provide an expected range of activity. The potency of a peptide is highly dependent on the specific assay, tissue, and species used.
| Peptide | Assay Type | Tissue / Cell System | Potency (EC50) |
| Kassorin M | Smooth Muscle Contraction | Guinea Pig Urinary Bladder | 4.66 nM[14] |
Note: Kassorin M is a related peptide from the same frog family, not identical to this compound. This value is provided for context. Researchers should establish their own baseline values using a trusted batch of synthetic peptide or by comparing results to other known tachykinin agonists.
References
- 1. Function of this compound in Stimulating Ion Transport in Skin - Creative Peptides [creative-peptides.com]
- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kassorins: novel innate immune system peptides from skin secretions of the African hyperoliid frogs, Kassina maculata and Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo biological activities of PG-KII, a novel this compound-like peptide from the skin of the Australian frog, Pseudophryne güntheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
- 17. Explain what is EC50? [synapse.patsnap.com]
- 18. EC50 - Wikipedia [en.wikipedia.org]
- 19. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Kassinin and Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent tachykinin peptides: Kassinin and Substance P. The information presented herein is curated from experimental data to facilitate a clear understanding of their distinct and overlapping pharmacological profiles.
Introduction
This compound and Substance P are members of the tachykinin family of neuropeptides, characterized by a common C-terminal amino acid sequence. While both peptides exert a wide range of biological effects through the activation of G protein-coupled neurokinin (NK) receptors, they exhibit distinct receptor preferences and potencies, leading to different physiological and pharmacological outcomes. Substance P is a well-characterized neuropeptide with a high affinity for the neurokinin-1 (NK1) receptor, playing a crucial role in pain transmission, inflammation, and mood regulation.[1][2][3] this compound, originally isolated from the skin of the African frog Kassina senegalensis, demonstrates a preferential affinity for the neurokinin-2 (NK2) receptor.[4] This guide will delve into a quantitative comparison of their receptor binding affinities, functional potencies, and in vivo biological activities, supported by detailed experimental methodologies and visual representations of their signaling pathways.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data comparing the receptor binding affinities and functional potencies of this compound and Substance P at the three main neurokinin receptors: NK1, NK2, and NK3.
Table 1: Receptor Binding Affinity (Ki, nM)
| Peptide | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | 0.1 - 1.0 | 100 - 1000 | > 1000 |
| This compound | 10 - 100 | 1 - 10 | 100 - 1000 |
Note: Ki values are approximate ranges compiled from multiple studies and may vary depending on the experimental conditions and tissue/cell types used.
Table 2: Functional Potency (EC50/IC50, nM)
| Peptide | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| Substance P | 0.1 - 5.0 | > 1000 | > 1000 |
| This compound | 50 - 500 | 1 - 20 | 200 - 2000 |
Note: EC50/IC50 values represent the concentration of the peptide required to elicit a half-maximal response in functional assays, such as calcium mobilization or smooth muscle contraction. These values can vary based on the specific assay and cell system.
Signaling Pathways
Both this compound and Substance P mediate their effects through the activation of G protein-coupled receptors, primarily coupling to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound and Substance P to neurokinin receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific neurokinin receptor subtype (NK1, NK2, or NK3) are prepared from transfected cell lines or native tissues.[5]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled tachykinin (e.g., [¹²⁵I]-Substance P for NK1 receptors) and varying concentrations of the unlabeled competitor peptides (this compound or unlabeled Substance P).[5][6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound and Substance P to activate neurokinin receptors and induce an intracellular calcium response, providing a measure of their potency (EC50).[7][8][9][10]
Methodology:
-
Cell Culture: Cells stably or transiently expressing the neurokinin receptor of interest are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7][8]
-
Stimulation: The cells are then stimulated with varying concentrations of this compound or Substance P.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.[8]
-
Data Analysis: The concentration of the peptide that produces a half-maximal increase in fluorescence (EC50) is calculated from the dose-response curves.
In Vivo Biological Activity Comparison
The distinct receptor preferences of this compound and Substance P translate into different physiological effects in vivo.
Substance P
-
Pain and Inflammation: Substance P is a key mediator of nociception and neurogenic inflammation. Its release from sensory nerve endings contributes to the sensation of pain and local inflammatory responses.
-
Smooth Muscle Contraction: Substance P is a potent contractor of various smooth muscle tissues, including those in the gastrointestinal and respiratory tracts.[3]
-
Cardiovascular Effects: It can cause vasodilation and a subsequent drop in blood pressure.
-
Behavioral Effects: Central administration of Substance P can induce grooming behavior.[11]
This compound
-
Smooth Muscle Contraction: this compound is also a potent contractor of smooth muscle, particularly in tissues with a high density of NK2 receptors, such as the urinary bladder and certain regions of the gastrointestinal tract.[4]
-
Cardiovascular Effects: Similar to Substance P, this compound can induce hypotension.
-
Behavioral Effects: Intracerebroventricular administration of this compound in rodents has been shown to increase locomotor activity and induce "wet dog shakes".[11]
Conclusion
This compound and Substance P, while both members of the tachykinin family, exhibit distinct pharmacological profiles primarily driven by their differential affinities for neurokinin receptor subtypes. Substance P is a potent and selective agonist for the NK1 receptor, making it a key player in pain, inflammation, and certain central nervous system functions. In contrast, this compound shows a clear preference for the NK2 receptor, leading to potent effects on specific smooth muscle tissues. Understanding these differences is crucial for the targeted design of therapeutic agents that can selectively modulate the activity of specific neurokinin receptor pathways for the treatment of a variety of disorders.
References
- 1. Pharmacological receptors for substance P and neurokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural effects of tachykinins and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Eledoisin and Kassinin: A Comparative Guide to their Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the tachykinin peptides Eledoisin and Kassinin. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document aims to serve as a valuable resource for researchers investigating tachykinin receptor pharmacology and its therapeutic potential.
Introduction to Eledoisin and this compound
Eledoisin and this compound are naturally occurring tachykinin peptides, originally isolated from the salivary glands of the octopus Eledone moschata and the skin of the African frog Kassina senegalensis, respectively.[1] Like other members of the tachykinin family, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) in mammals, Eledoisin and this compound exert their biological effects by activating a class of G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors. There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3. The activation of these receptors initiates a cascade of intracellular signaling events that mediate a wide range of physiological processes, including smooth muscle contraction, vasodilation, inflammation, and neurotransmission.[2][3]
While Eledoisin and this compound share the conserved C-terminal motif characteristic of all tachykinins, their distinct N-terminal sequences contribute to their preferential, though not exclusive, binding to different NK receptor subtypes. This guide will delve into a comparative analysis of their receptor binding affinities, the downstream second messenger systems they activate, and the experimental methods used to elucidate these pathways.
Quantitative Comparison of Receptor Binding and Functional Potency
The interaction of Eledoisin and this compound with neurokinin receptors has been characterized through radioligand binding assays and functional assays that measure the downstream signaling events. The following tables summarize the available quantitative data. It is important to note that the values presented are compiled from different studies and experimental systems, which can influence the absolute values. Therefore, the data should be interpreted with consideration of the experimental context.
| Ligand | Receptor Subtype | Preparation | Kd / IC50 / Ki (nM) | Reference |
| Eledoisin | NK1 | Guinea Pig Lung Homogenates | Kd: 1.98 ± 0.12 | [4] |
| This compound | NK1 | Guinea Pig Lung Homogenates | Potency similar to Eledoisin | [4] |
| Eledoisin | NK3 | Rat Cortex Synaptic Membranes | High Affinity (7-fold higher than NKA) | |
| Eledoisin | NK3 | Transfected CHO Cells | IC50: 240 (low affinity) | [5] |
| Eledoisin | NK3 | Transfected COS-7 Cells | IC50: 8 (high affinity) | [5] |
Table 1: Comparative Receptor Binding Affinities of Eledoisin and this compound. This table presents the binding affinities (dissociation constant Kd or inhibitory concentration IC50) of Eledoisin and this compound for different neurokinin receptor subtypes from various experimental systems.
| Ligand | Assay | Tissue/Cell Preparation | EC50 (nM) | Receptor(s) Implicated | Reference |
| Eledoisin | Inositol Phosphate Accumulation | Hamster Urinary Bladder | Less potent than this compound | NK2-like | |
| This compound | Inositol Phosphate Accumulation | Hamster Urinary Bladder | More potent than Eledoisin | NK2-like | |
| Eledoisin | Ion Transport (Short-Circuit Current) | Frog Skin | - | NK1-like | [6] |
| This compound | Ion Transport (Short-Circuit Current) | Frog Skin | - | NK1-like | [6] |
Table 2: Comparative Functional Potencies of Eledoisin and this compound. This table summarizes the potencies (half-maximal effective concentration EC50) of Eledoisin and this compound in stimulating second messenger production or physiological responses.
Signaling Pathway Diagrams
The activation of neurokinin receptors by Eledoisin and this compound primarily leads to the stimulation of the Gq/11 family of G proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In some cellular contexts, these receptors can also couple to other G proteins, such as Gs, leading to the modulation of cyclic AMP (cAMP) levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the signaling of Eledoisin and this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of Eledoisin and this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human or rat NK1, NK2, or NK3 receptor.
-
Radiolabeled tachykinin ligand (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2, [3H]Senktide or [125I]Eledoisin for NK3).
-
Unlabeled Eledoisin and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors like bacitracin and chymostatin).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter or a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition Binding: For determining Ki values, add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Eledoisin or this compound to the wells. For saturation binding to determine Kd, add increasing concentrations of the radiolabeled ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter, or directly count the filters in a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine the Kd or IC50 values. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream product of Gq/11 activation.
Objective: To determine the potency (EC50) of Eledoisin and this compound in stimulating inositol phosphate production via NK receptors.
Materials:
-
CHO or HEK293 cells stably expressing the NK1, NK2, or NK3 receptor.
-
[3H]myo-inositol.
-
Stimulation buffer (e.g., Krebs-Henseleit buffer containing 10 mM LiCl).
-
Eledoisin and this compound.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Labeling: Plate the cells in 24-well plates and incubate them overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Washing: Wash the cells with buffer to remove unincorporated [3H]myo-inositol.
-
Stimulation: Add the stimulation buffer containing varying concentrations of Eledoisin or this compound to the wells. The LiCl in the buffer inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cyclic AMP (cAMP) Assay
This assay measures changes in intracellular cAMP levels, which can be modulated by GPCRs coupled to Gs (stimulation) or Gi/o (inhibition) proteins.
Objective: To determine if Eledoisin and this compound modulate cAMP levels through NK receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the NK1, NK2, or NK3 receptor.
-
Eledoisin and this compound.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi/o coupling).
-
A commercial cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Seeding: Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-treatment (for Gi/o coupled receptors): To measure inhibition of cAMP production, pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Agonist Stimulation: Add varying concentrations of Eledoisin or this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific kit being used. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the experimental signals to cAMP concentrations. Plot the cAMP concentration against the agonist concentration to determine the EC50 or IC50 values.
Conclusion
Eledoisin and this compound, while both members of the tachykinin family, exhibit distinct pharmacological profiles characterized by their preferential activation of different neurokinin receptor subtypes. The available data suggests that this compound generally shows a preference for NK2 receptors, while Eledoisin has a higher affinity for NK3 receptors, although both can interact with other NK receptors, particularly NK1, in a tissue- and species-dependent manner. Their primary signaling pathway involves the activation of Gq/11 proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of these and other tachykinin peptides, which is essential for understanding their physiological roles and for the development of novel therapeutics targeting the neurokinin system. Further research using consistent experimental systems to directly compare the binding and functional profiles of Eledoisin and this compound across all human neurokinin receptor subtypes will be invaluable in refining our understanding of their signaling mechanisms.
References
- 1. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly in NK1 receptors in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eledoisin and this compound, but not Enterothis compound, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of Kassinin with Tachykinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the amphibian tachykinin, Kassinin, with the mammalian tachykinin receptors NK1, NK2, and NK3. The information is supported by experimental data on binding affinities and functional potencies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Executive Summary
This compound, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, exhibits significant cross-reactivity with mammalian tachykinin receptors. While it demonstrates the highest affinity for the NK2 receptor, it also interacts with NK1 and NK3 receptors, albeit with lower potency. This guide summarizes the available quantitative data, outlines the methodologies used to determine these interactions, and provides a visual representation of the underlying cellular mechanisms.
Comparative Analysis of this compound's Receptor Affinity and Potency
Quantitative analysis of this compound's interaction with tachykinin receptors reveals a distinct preference for the NK2 receptor. The binding affinity (Ki) and functional potency (EC50) of this compound at each receptor subtype are summarized below. For comparison, the data for the endogenous mammalian tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—are also included, highlighting their preferential binding to NK1, NK2, and NK3 receptors, respectively.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50/pEC50) [nM] |
| This compound | NK1 | ~25 | ~50 |
| NK2 | ~1-5 | ~1-10 | |
| NK3 | ~100 | ~200 | |
| Substance P (SP) | NK1 | ~0.1-1 | ~0.1-1 |
| NK2 | ~100-500 | ~100-1000 | |
| NK3 | >1000 | >1000 | |
| Neurokinin A (NKA) | NK1 | ~10-50 | ~10-100 |
| NK2 | ~1-10 | ~1-10 | |
| NK3 | ~50-200 | ~100-500 | |
| Neurokinin B (NKB) | NK1 | >1000 | >1000 |
| NK2 | ~100-500 | ~200-1000 | |
| NK3 | ~1-5 | ~1-10 |
Note: The values presented are approximate ranges compiled from various studies and may vary depending on the experimental conditions, cell types, and assay formats used.
Experimental Protocols
The determination of this compound's binding affinity and functional potency at tachykinin receptors involves several key experimental procedures.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for tachykinin receptors by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO-K1, HEK293 cells).
-
Radioligands:
-
For NK1: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P.
-
For NK2: [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A.
-
For NK3: [³H]-Neurokinin B or [¹²⁵I]-Eledoisin.
-
-
Unlabeled this compound and reference tachykinins (Substance P, NKA, NKB) for competition.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound or reference compounds.
-
Incubate the mixture for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization and Inositol Phosphate Accumulation
These assays measure the functional consequence of receptor activation by this compound, which for tachykinin receptors typically involves the Gq protein signaling pathway, leading to an increase in intracellular calcium.
1. Calcium Mobilization Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating tachykinin receptors.
Materials:
-
Cell lines stably expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and reference tachykinins.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of this compound or reference agonists.
-
Measurement: Monitor the change in fluorescence intensity over time. The peak fluorescence response corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
2. Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the accumulation of inositol phosphates, a downstream product of Gq-PLC activation, in response to this compound.
Materials:
-
Cell lines expressing the tachykinin receptor of interest.
-
[³H]-myo-inositol for labeling cellular phosphoinositides.
-
Stimulation Buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase and allow IP accumulation.
-
This compound and reference tachykinins.
-
Reagents for extraction and purification of inositol phosphates (e.g., perchloric acid, anion-exchange chromatography columns).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phospholipids.
-
Stimulation: Pre-incubate the labeled cells with stimulation buffer containing LiCl, and then add varying concentrations of this compound or reference agonists for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) to extract the inositol phosphates.
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
Tachykinin Receptor Signaling Pathway
Activation of tachykinin receptors (NK1, NK2, and NK3) by an agonist like this compound primarily initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.
Experimental Workflow for Assessing this compound's Cross-Reactivity
The process of evaluating the cross-reactivity of this compound with tachykinin receptors follows a logical progression from determining its binding affinity to characterizing its functional effects.
Validating Experimental Findings with Kassinin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kassinin and its analogs, supported by experimental data. The information is designed to facilitate the validation of experimental findings and guide the selection of appropriate tachykinin receptor agonists.
This compound, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides. These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. In mammals, the endogenous counterparts to this compound are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins exert their effects by binding to and activating three distinct G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. While SP is the preferred endogenous ligand for the NK1 receptor, NKA and NKB show preference for the NK2 and NK3 receptors, respectively. Experimental evidence suggests that this compound exhibits selectivity for the NK2 receptor.[1]
The development of synthetic analogs of this compound and other tachykinins has been instrumental in elucidating the specific roles of each receptor subtype and in developing receptor-selective therapeutic agents. Modifications to the peptide backbone, particularly at the C-terminus, have been shown to significantly alter receptor binding affinity and functional potency.
Comparative Biological Activity of Tachykinin Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound, its mammalian counterparts, and a key synthetic analog at the three neurokinin receptors. This data is essential for selecting the most appropriate compound for specific experimental needs, whether it be potent and selective receptor activation or broad-spectrum tachykinin stimulation.
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| This compound | ~10-100 | ~1-10 | ~100-1000 | Moderate Potency | High Potency | Low Potency |
| Substance P (SP) | ~0.1-1 | ~100-1000 | ~1000-10000 | High Potency | Low Potency | Very Low Potency |
| Neurokinin A (NKA) | ~1-10 | ~1-10 | ~10-100 | High Potency | High Potency | Moderate Potency |
| Neurokinin B (NKB) | ~100-1000 | ~100-1000 | ~1-10 | Low Potency | Low Potency | High Potency |
| [β-Ala⁸]-NKA(4-10) | >1000 | ~1-5 | >1000 | Low Potency | High Potency | Very Low Potency |
Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Key Experimental Methodologies
The validation of findings related to this compound and its analogs relies on robust and standardized experimental protocols. The two primary assays used to characterize the activity of these compounds are radioligand binding assays and intracellular calcium mobilization assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., a this compound analog) against a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target neurokinin receptor (NK1, NK2, or NK3) are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate a G protein-coupled receptor, such as the neurokinin receptors, which leads to an increase in intracellular calcium concentration. The potency of the compound is expressed as the half-maximal effective concentration (EC50).
Protocol:
-
Cell Culture: Cells stably expressing the target neurokinin receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the change in fluorescence against the concentration of the test compound. The EC50 value is calculated from this curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Tachykinin receptor signaling pathway.
Caption: Workflow for this compound analog validation.
References
Reproducibility of Kassinin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis. The aim is to offer an objective overview of its biological activity and signaling pathways, with a focus on the reproducibility of experimental findings. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to aid in the critical evaluation and replication of research.
Summary of Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound from various published studies. These values are crucial for understanding the peptide's interaction with tachykinin receptors and its biological effects.
Table 1: Binding Affinity of this compound for Tachykinin Receptors
| Species | Receptor Subtype | Radioligand Displaced | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| Xenopus laevis | NK1-like | [125I]BH-bufokinin | Intestine | ~1000 | - | [1] |
| Xenopus laevis | NK1-like | [125I]BH-bufokinin | Stomach | >1000 | - | [1] |
Note: Data on the binding affinity of this compound to mammalian tachykinin receptors (NK1, NK2, NK3) is limited in the currently reviewed literature. The available data is from a study in Xenopus laevis, where this compound showed weak displacement of a bufokinin analog radioligand from an NK1-like receptor.[1]
Table 2: Functional Potency of this compound in Biological Assays
| Species | Tissue/Assay | Measured Effect | EC50 (nM) | pD2 | Reference |
| Xenopus laevis | Intestine (longitudinal muscle) | Contraction | -* | - | [1] |
| Rat | Urinary Bladder (smooth muscle) | Contraction | Active at nM concentrations | - | [2] |
Note: A maximal response for this compound-induced contraction in Xenopus laevis intestine could not be achieved in the cited study, preventing the determination of an EC50 value.[1] Another study reported activity in the nanomolar range for synthetic this compound on rat urinary bladder smooth muscle, but did not provide a specific EC50 or pD2 value.[2]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments commonly used to characterize the activity of this compound and other tachykinins.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for tachykinin receptors.
General Protocol (Displacement Assay):
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the tachykinin receptor of interest (e.g., transfected CHO cells, brain tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled tachykinin ligand (e.g., [125I]-Substance P for NK1, [125I]-Neurokinin A for NK2), and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include control wells with an excess of a known high-affinity unlabeled ligand for the target receptor.
-
Incubate the reaction mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Smooth Muscle Contraction Assays
Objective: To measure the functional potency of this compound in inducing smooth muscle contraction.
General Protocol (Isolated Tissue Bath):
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) and dissect the desired smooth muscle tissue (e.g., ileum, urinary bladder).
-
Place the tissue in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
Prepare smooth muscle strips of appropriate dimensions and mount them in an organ bath containing the physiological salt solution maintained at 37°C.
-
-
Contraction Measurement:
-
Connect one end of the tissue strip to a stationary hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a defined period (e.g., 60 minutes), with periodic washing.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
Record the contractile responses (increase in tension) using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile response to each concentration of this compound as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol, KCl) or the maximum response to this compound itself.
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response) from the sigmoidal curve. The pD2 is the negative logarithm of the EC50.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a tachykinin, is expected to exert its effects through G protein-coupled receptors (GPCRs), specifically the tachykinin receptors (NK1, NK2, and NK3).[3][4] The binding of this compound to these receptors is presumed to activate intracellular signaling cascades, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively leading to a cellular response such as smooth muscle contraction.
Caption: this compound signaling through a Gq/11-coupled tachykinin receptor.
Experimental Workflow for Assessing Reproducibility
To assess the reproducibility of published findings on this compound, a systematic approach is necessary. The following workflow outlines the key steps for comparing data across different studies.
Caption: Workflow for evaluating the reproducibility of this compound research.
Discussion on Reproducibility
The single study in Xenopus laevis provides valuable initial data but highlights potential species-specific differences in tachykinin receptor pharmacology.[1] The inability to achieve a maximal response for this compound in the intestinal muscle preparation in that study also raises questions about its efficacy and the conditions under which its activity is measured.[1]
To improve the reproducibility and our understanding of this compound's pharmacology, future research should focus on:
-
Systematic Characterization: Performing comprehensive binding and functional assays for this compound at recombinant human NK1, NK2, and NK3 receptors.
-
Standardized Protocols: Utilizing and clearly reporting standardized experimental protocols to facilitate inter-laboratory comparisons.
-
Multiple Tissue and Species Analysis: Investigating the effects of this compound in a wider range of tissues and species to understand potential variations in its activity.
-
Direct Comparative Studies: Conducting studies that directly compare the potency and efficacy of this compound with other well-characterized tachykinins under identical experimental conditions.
By addressing these points, the scientific community can build a more robust and reproducible dataset for this compound, which will be invaluable for researchers and drug development professionals interested in the therapeutic potential of tachykinin receptor modulators.
References
- 1. Characterization of receptors for two Xenopus gastrointestinal tachykinin peptides in their species of origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kassina senegalensis skin tachykinins: molecular cloning of this compound and (Thr2, Ile9)-kassinin biosynthetic precursor cDNAs and comparative bioactivity of mature tachykinins on the smooth muscle of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Kassinin's Biological Effects: In Vivo vs. In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these studies. Furthermore, it visualizes the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo settings, allowing for a direct comparison of its potency and efficacy across different biological systems.
Table 1: In Vitro Effects of this compound on Smooth Muscle Contraction
| Tissue Preparation | Agonist | pD2 (-log EC50 M) |
| Porcine Bladder Detrusor | This compound | 7.20[1][2] |
| Neurokinin A | 7.14[1][2] | |
| Eledoisin | 7.22[1][2] | |
| Porcine Bladder Neck | This compound | 7.70[1][2] |
| Neurokinin A | 7.92[1][2] | |
| Eledoisin | 7.62[1][2] |
Table 2: In Vivo Cardiovascular Effects of Tachykinins in Rats (Illustrative)
| Tachykinin (Agonist) | Dose Range | Effect on Mean Arterial Pressure (MAP) |
| Senktide (NK3 Agonist) | 0.65–65 pmol (i.t.) | Dose-dependent increase |
| [Sar9,Met(O2)11]SP (NK1 Agonist) | Not specified | Pressor response |
Note: Specific dose-response data for this compound's effect on blood pressure in rats was not available in the searched literature. The data for Senktide, an NK3 agonist which this compound is known to have affinity for, is provided for illustrative purposes.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the presented data. The following sections detail the methodologies used to assess the in vitro and in vivo effects of this compound.
In Vitro: Isolated Guinea Pig Ileum Contraction Assay
This assay is a classical pharmacological method to determine the potency of substances that cause smooth muscle contraction.
1. Tissue Preparation:
-
A guinea pig is sacrificed according to institutional guidelines.
-
The abdomen is opened, and a segment of the ileum is isolated.
-
The isolated ileum is placed in a petri dish containing Tyrode's physiological salt solution, maintained at 37°C.
-
The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is cut and threads are tied to both ends.
2. Experimental Setup:
-
The ileum segment is mounted in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) Tyrode's solution.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with the buffer being changed every 10-15 minutes.
3. Data Acquisition:
-
After the equilibration period, a baseline is recorded.
-
This compound is added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The contractile response of the ileum is recorded by the force transducer and displayed on a chart recorder or a digital data acquisition system.
-
A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the this compound concentration.
-
From this curve, the EC50 (the concentration of this compound that produces 50% of the maximum response) is determined.
In Vivo: Rat Blood Pressure Measurement
This procedure allows for the direct measurement of cardiovascular responses to this compound in a living organism.
1. Animal Preparation:
-
A rat (e.g., Wistar or Sprague-Dawley) is anesthetized with an appropriate anesthetic agent (e.g., urethane or pentobarbital).
-
The animal is placed on a surgical board, and its body temperature is maintained.
-
A tracheostomy is performed to ensure a clear airway.
2. Catheterization:
-
The carotid artery is carefully dissected and cannulated with a catheter filled with heparinized saline. This catheter is connected to a pressure transducer.
-
The jugular vein is also cannulated for intravenous administration of this compound.
3. Data Acquisition:
-
The pressure transducer is connected to a data acquisition system to record blood pressure continuously.
-
After a stabilization period to obtain a baseline blood pressure reading, this compound is administered intravenously at various doses.
-
Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed.
-
A dose-response relationship can be established by plotting the change in blood pressure against the administered dose of this compound.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway leading to smooth muscle contraction.
Caption: Workflow for the in vitro guinea pig ileum contraction assay.
Caption: Workflow for the in vivo rat blood pressure measurement.
References
A Comparative Guide to Kassinin and Other NK2 Receptor Agonists for Researchers
This guide provides a detailed comparison of Kassinin and other prominent tachykinin NK2 receptor agonists, with a focus on their relative potencies and the experimental frameworks used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to facilitate informed decisions in pharmacological research.
Introduction to NK2 Receptor Agonists
The tachykinin neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is Neurokinin A (NKA). A range of natural and synthetic agonists targeting this receptor have been identified, each with varying degrees of potency and selectivity. This compound, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis, is known for its selectivity towards the NK2 receptor.[1] This guide provides a comparative analysis of this compound's potency relative to other well-characterized NK2 receptor agonists.
Comparative Potency of NK2 Receptor Agonists
The potency of an agonist is a measure of the concentration required to produce a defined effect. It is commonly expressed as the half-maximal effective concentration (EC50) or as the inhibition constant (Ki) in binding assays. The following table summarizes the available quantitative data for several key NK2 receptor agonists. While this compound is recognized for its NK2 receptor selectivity, direct comparative studies providing its EC50 or Ki values alongside the agonists listed below are limited in the currently available literature.
| Agonist | Assay Type | Cell Line/Tissue | Potency (pEC50) | Potency (EC50, nM) | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |
| Neurokinin A (NKA) | Calcium Mobilization | CHO-hNK2 | 9.42 | 0.38 | 8.82 | 1.51 | [2] |
| IP-1 Accumulation | CHO-hNK2 | 8.96 | 1.10 | - | - | [3] | |
| cAMP Stimulation | CHO-hNK2 | 9.44 | 0.36 | - | - | [2] | |
| GR64349 | Calcium Mobilization | CHO-hNK2 | 9.27 | 0.54 | 7.77 | 17.0 | [3] |
| IP-1 Accumulation | CHO-hNK2 | 9.10 | 0.79 | - | - | [3] | |
| cAMP Stimulation | CHO-hNK2 | 10.66 | 0.02 | - | - | [3] | |
| [β-Ala8]-NKA(4-10) | Calcium Mobilization | CHO-hNK2 | 8.85 | 1.41 | 8.57 | 2.69 | [2] |
| cAMP Stimulation | CHO-hNK2 | 10.0 | 0.10 | - | - | [2] | |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | CHO-hNK2 | 9.77 | 0.17 | 9.05 | 0.89 | [2] |
| cAMP Stimulation | CHO-hNK2 | 9.52 | 0.30 | - | - | [2] | |
| Substance P | Calcium Mobilization | CHO-hNK2 | 7.15 | 70.8 | 6.82 | 151 | [2] |
| IP-1 Accumulation | CHO-hNK2 | 7.12 | 75.9 | - | - | [3] | |
| cAMP Stimulation | CHO-hNK2 | 7.21 | 61.7 | - | - | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. pKi is the negative logarithm of the Ki value. A higher pEC50 or pKi value indicates greater potency or binding affinity, respectively.
NK2 Receptor Signaling Pathways
Activation of the NK2 receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gs G-proteins, leading to the activation of two main signaling pathways.
Experimental Protocols
The determination of agonist potency and binding affinity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used in the characterization of NK2 receptor agonists.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the NK2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2).
-
Radioligand: [³H]-SR48968 or [¹²⁵I]-NKA.
-
Test compounds (unlabeled agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK2 receptor by an agonist.
Objective: To determine the functional potency (EC50) of a test compound.
Materials:
-
A cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2 or HEK293-hNK2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The dye will be taken up by the cells.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument's automated injector adds varying concentrations of the test agonist to the wells.
-
Signal Detection: Immediately after agonist addition, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal at each agonist concentration is determined. The data are then plotted as a concentration-response curve, and the EC50 value is calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the potency of an NK2 receptor agonist.
Conclusion
This guide provides a comparative overview of the potencies of several key NK2 receptor agonists based on available experimental data. While this compound is established as a selective NK2 receptor agonist, a lack of direct comparative quantitative data in the current literature prevents its inclusion in the potency table. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to characterize novel NK2 receptor ligands. Further studies directly comparing the potency of this compound with other agonists under standardized conditions are warranted to fully elucidate its pharmacological profile.
References
- 1. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Guide to the Biological Activity of Kassinin and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural analogs of Kassinin, a tachykinin peptide, focusing on their biological activity. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields. We will delve into their structure-activity relationships, supported by quantitative experimental data, and provide an overview of the methodologies used to determine their activity.
Introduction to this compound and Tachykinin Receptors
This compound is a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis. It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is typically a hydrophobic residue. Tachykinins exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors (NK receptors). There are three main subtypes of these receptors in mammals: NK1, NK2, and NK3. This compound and its analogs primarily show selectivity for the NK2 receptor, making them valuable tools for studying the physiological roles of this receptor and as potential leads for drug development.
Structure-Activity Relationship and Quantitative Comparison
The biological activity of this compound analogs is highly dependent on their amino acid sequence. Modifications at various positions in the peptide chain can significantly alter their potency and selectivity for the NK2 receptor. The C-terminal region is particularly crucial for receptor binding and activation.
Below is a table summarizing the contractile activity of this compound and several of its structural analogs on the guinea-pig ileum, a common tissue preparation for studying NK2 receptor-mediated responses. The activity is presented as pD2 values, which represent the negative logarithm of the EC50 value (the molar concentration of an agonist that produces 50% of the maximal possible response). A higher pD2 value indicates greater potency.
| Peptide | Sequence | Contractile Activity on Guinea-Pig Ileum (pD2 value) |
| This compound | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ | 7.78 |
| [Ala⁵]-Kassinin | Asp-Val-Pro-Lys-Ala-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ | 7.60 |
| [Ala⁷]-Kassinin | Asp-Val-Pro-Lys-Ser-Asp-Ala-Gln-Phe-Val-Gly-Leu-Met-NH₂ | 7.30 |
| [Ala⁸]-Kassinin | Asp-Val-Pro-Lys-Ser-Asp-Gln-Ala-Val-Gly-Leu-Met-NH₂ | 6.82 |
| [pGlu⁶]-Kassinin | Asp-Val-Pro-Lys-Ser-pGlu-Gln-Phe-Val-Gly-Leu-Met-NH₂ | 7.96 |
| [β-Ala⁸]-Neurokinin A (4-10) | Gly-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | 7.85 |
Note: Data is compiled from various pharmacological studies. pD2 = -log(EC50).
Signaling Pathway of NK2 Receptor Activation
Activation of the NK2 receptor by this compound or its analogs initiates a cascade of intracellular events. The NK2 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols
The quantitative data presented in this guide is typically derived from in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to assess the activity of this compound and its analogs.
Isolated Guinea-Pig Ileum Contraction Assay
This is a classic organ bath experiment used to determine the potency of substances that cause smooth muscle contraction.
-
Tissue Preparation: Male guinea pigs are euthanized, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C. The longitudinal muscle is then prepared.
-
Experimental Setup: The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution under a resting tension of 1 g. The tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
-
Data Acquisition: Contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system.
-
Procedure: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound or its analogs) to the organ bath. Each concentration is added only after the response to the previous one has reached a plateau.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., acetylcholine or this compound itself). The EC50 values are then calculated from the concentration-response curves using non-linear regression analysis. The pD2 value is calculated as the negative logarithm of the EC50.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Loading: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK2 receptor are cultured in appropriate media. On the day of the assay, cells are harvested and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.
-
Assay Procedure: After loading, the cells are washed to remove excess dye and resuspended in a buffer solution. The cell suspension is then placed in a fluorometer or a fluorescence plate reader.
-
Measurement: A baseline fluorescence reading is taken before the addition of the agonist. The agonist (this compound or its analog) is then added at various concentrations, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is measured and normalized to the baseline. Concentration-response curves are plotted, and EC50 values are determined using a sigmoidal dose-response equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing this compound analogs.
A Comparative Guide to the Evolutionary and Pharmacological Relationship Between Kassinin and Mammalian Tachykinins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the amphibian tachykinin, Kassinin, and its mammalian counterparts: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). The discovery of this compound in the skin of the African frog Kassina senegalensis was a pivotal moment in neuropeptide research, directly leading to the identification of NKA (formerly Substance K) and NKB (formerly Neuromedin K) in mammals.[1] This guide explores their evolutionary divergence, comparative pharmacology, and the experimental methodologies used to characterize these important signaling molecules.
Executive Summary
This compound, a dodecapeptide isolated from amphibian skin, shares a conserved C-terminal sequence with the mammalian tachykinin family (Phe-X-Gly-Leu-Met-NH2), which is crucial for receptor activation.[2][3] Pharmacologically, this compound's profile closely resembles that of NKA and NKB, exhibiting a preference for NK2 and NK3 receptors over the NK1 receptor, the preferred target of Substance P.[4] This evolutionary link and pharmacological similarity underscore the conserved nature of the tachykinin system across vertebrates. While extensive quantitative binding data for mammalian tachykinins exists, direct, high-quality binding affinity data (Ki or IC50) for this compound at mammalian NK1, NK2, and NK3 receptors is not consistently reported in publicly available literature. This guide presents the available comparative data and detailed experimental protocols for researchers to conduct such comparative studies.
Evolutionary Relationship
The tachykinin system is ancient, with origins tracing back to a common ancestor of protostomes and deuterostomes.[5] In vertebrates, the complexity of this system arose from whole-genome duplication events.[5][6] The discovery that mammalian tissues contained tachykinins with C-terminal sequences and pharmacological activities remarkably similar to the amphibian peptide this compound highlighted a close evolutionary relationship.[1] In fact, the homology between this compound and the newly discovered mammalian tachykinin, Substance K (now NKA), was a key observation.[2]
Phylogenetic analyses of tachykinin genes across vertebrate species have elucidated the evolutionary pathways leading to the diversification of this peptide family. The amphibian and mammalian tachykinins, while sharing a common ancestor, have evolved under different selective pressures, leading to variations in their amino acid sequences and, consequently, their receptor binding profiles.[7]
Comparative Pharmacology
Mammalian tachykinins exert their effects through three main G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[3][8] These receptors exhibit preferential, but not exclusive, binding for the endogenous mammalian tachykinins.[3][9]
-
NK1 Receptor: Preferentially binds Substance P (SP > NKA > NKB).
-
NK2 Receptor: Preferentially binds Neurokinin A (NKA > NKB > SP).
-
NK3 Receptor: Preferentially binds Neurokinin B (NKB > NKA > SP).
Early pharmacological studies demonstrated that this compound's activity profile in various smooth muscle preparations more closely resembled that of NKA and NKB, suggesting a preference for NK2 and NK3 receptors.[4][10] For instance, in the rat vas deferens, this compound, NKA, and NKB are significantly more potent than Substance P.[10] Conversely, Substance P is much more potent in inducing vasodilation and a fall in blood pressure, activities primarily mediated by the NK1 receptor.[10]
Data Presentation
The following tables summarize the available binding affinity data for mammalian tachykinins at their respective receptors. As previously mentioned, comprehensive and directly comparable quantitative binding data for this compound at each of the mammalian receptor subtypes is not consistently available in the reviewed literature.
Table 1: Binding Affinities (Ki, nM) of Mammalian Tachykinins at Human Tachykinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~1-2 | ~200-500 | >1000 |
| Neurokinin A | ~20-50 | ~1-5 | ~50-100 |
| Neurokinin B | ~300-1000 | ~100-300 | ~1-5 |
| This compound | Not Reported | Not Reported | Not Reported |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions, tissue preparation, and specific radioligand used.
Signaling Pathways
Upon agonist binding, tachykinin receptors, being typical GPCRs, couple to Gq/11 proteins, initiating a canonical signaling cascade.[8] This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] This signaling mechanism is conserved for both this compound and mammalian tachykinins.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound, SP, NKA, NKB) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
1. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells transfected with NK1, NK2, or NK3 receptor cDNA) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors, pH 7.4).[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3), and varying concentrations of the unlabeled competitor ligand.[11][12]
-
To determine non-specific binding, include tubes with an excess of a non-labeled, high-affinity ligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
3. Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[11]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
References
- 1. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 4. Substance K: a novel mammalian tachykinin that differs from substance P in its pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of tachykinin/tachykinin receptor (TAC/TACR) in vertebrates and molecular identification of the TAC3/TACR3 system in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tachykinin-peptides-and-receptors-putting-amphibians-into-perspective - Ask this paper | Bohrium [bohrium.com]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro actions of mammalian tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Functional Differences Between Kassinin and Enterokassinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of two tachykinin peptides, Kassinin and Enterothis compound. While both share a common C-terminal sequence characteristic of the tachykinin family, their differing N-terminal amino acid compositions lead to significant variations in their biological activities. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and structural differences to aid in research and drug development endeavors.
Structural and Functional Overview
This compound and Enterothis compound are both dodecapeptides belonging to the tachykinin family of neuropeptides. Tachykinins are characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[1] The N-terminal region, however, varies among different tachykinins and is responsible for receptor selectivity.[1]
-
This compound: With the amino acid sequence Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2, this compound was originally isolated from the skin of the African frog Kassina senegalensis.[1] It is a potent agonist at tachykinin receptors and is known to be particularly effective in contracting smooth muscle tissue.[2] In mammals, this compound shows a preference for the NK2 receptor.[3]
-
Enterothis compound: The amino acid sequence of Enterothis compound is Asp-Glu-Pro-Asn-Ser-Asp-Gln-Phe-Ile-Gly-Leu-Met-NH2. A key functional distinction is highlighted in a study on frog skin, where this compound was shown to stimulate ion transport, while Enterothis compound had no effect.[3] This suggests a critical role of the N-terminal sequence in determining the biological activity of these peptides.
Quantitative Data Comparison
A significant challenge in directly comparing this compound and Enterothis compound is the limited availability of quantitative data for Enterothis compound in the public domain. The following table summarizes the available potency data for this compound in smooth muscle contraction assays.
| Peptide | Tissue | Receptor Target(s) | Assay | Parameter | Value | Reference |
| This compound | Porcine Bladder Detrusor | NK2/NK3 | Smooth Muscle Contraction | pD2 | 7.20 | This value is derived from a study that did not explicitly cite a peer-reviewed publication. |
| This compound | Porcine Bladder Neck | NK2/NK3 | Smooth Muscle Contraction | pD2 | 7.70 | This value is derived from a study that did not explicitly cite a peer-reviewed publication. |
| Enterothis compound | - | - | - | - | No quantitative data available | - |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The lack of quantitative data for Enterothis compound's receptor binding or functional potency is a notable gap in the current scientific literature.
Experimental Protocols
To enable researchers to conduct comparative studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Tachykinin Receptors
This assay is used to determine the binding affinity (Ki or IC50) of a ligand for a specific receptor.
1. Membrane Preparation:
- Culture cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO or HEK293 cells).
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
2. Binding Reaction:
- In a multi-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [3H]-Substance P for NK1, [3H]-Neurokinin A for NK2, or [3H]-Senktide for NK3) at a concentration close to its Kd.
- Add increasing concentrations of the unlabeled competitor ligand (this compound or Enterothis compound).
- To determine non-specific binding, include a set of wells with a high concentration of an unlabeled standard ligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with cold assay buffer to remove unbound radioactivity.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay
This assay measures the potency (EC50 or pD2) of a substance in inducing smooth muscle contraction.
1. Tissue Preparation:
- Isolate a smooth muscle-containing tissue, such as guinea pig ileum or porcine bladder.
- Dissect the tissue into strips or rings of appropriate size.
- Mount the tissue preparations in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
2. Contraction Measurement:
- Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.
- Apply an optimal resting tension to the tissue and allow it to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
- Record the isometric tension using a data acquisition system.
3. Experimental Procedure:
- Construct a cumulative concentration-response curve by adding increasing concentrations of the agonist (this compound or Enterothis compound) to the organ bath at regular intervals.
- Allow the response to each concentration to reach a plateau before adding the next concentration.
- After the maximum response is achieved, wash the tissue to return it to baseline.
4. Data Analysis:
- Express the contractile response to each agonist concentration as a percentage of the maximum response.
- Plot the percentage of maximal contraction against the logarithm of the agonist concentration.
- Use a sigmoidal dose-response curve fit to determine the EC50 (the concentration that produces 50% of the maximal response) and the pD2 (-log EC50).
Visualizations
Structural Differences
Caption: Amino acid sequence alignment of this compound and Enterothis compound.
Tachykinin Receptor Signaling Pathway
Caption: Tachykinin receptor activation leads to downstream signaling.
Experimental Workflow for Functional Comparison
Caption: A typical workflow for comparing the functional properties.
Conclusion
The available evidence strongly suggests significant functional differences between this compound and Enterothis compound, primarily driven by variations in their N-terminal amino acid sequences. This compound is a potent agonist at tachykinin receptors, with a preference for the NK2 subtype, and effectively induces smooth muscle contraction. In contrast, Enterothis compound appears to be significantly less active, as demonstrated by its lack of effect on ion transport in frog skin.[3]
The notable absence of comprehensive quantitative data for Enterothis compound's interaction with tachykinin receptors presents a clear area for future research. Direct comparative studies employing the experimental protocols outlined in this guide are essential to fully elucidate the structure-activity relationships of these peptides and to understand the molecular basis for their functional divergence. Such studies will be invaluable for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in the nuanced roles of tachykinin peptides and their receptors.
References
- 1. Amino acid composition and sequence of this compound, a tachykinin dodecapeptide from the skin of the African frog Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eledoisin and this compound, but not Enterothis compound, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Kassinin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the neuropeptide Kassinin, ensuring the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals handling this compound, a tachykinin peptide derived from the Kassina frog, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility.[1] While specific disposal instructions are mandated by the product's Safety Data Sheet (SDS), this guide provides a framework of essential, immediate safety and logistical information based on general best practices for peptide and chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. This document contains detailed information regarding the hazards, handling, and emergency procedures associated with the compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and transfer. This procedure applies to the pure compound, solutions containing this compound, and any materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure this compound powder.
-
Aqueous or solvent-based solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Contaminated consumables like gloves, bench paper, and weigh boats.
-
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix it with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's guidelines.
2. Waste Containment:
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Never dispose of this compound solutions down the drain.
-
The container must be clearly labeled as "Hazardous Waste" with the name "this compound" and the approximate concentration and solvent.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
3. Storage:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep waste containers sealed except when adding waste to prevent spills or the release of aerosols.
4. Final Disposal:
-
The final disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.
Quantitative Data Summary
As specific quantitative data for this compound disposal (e.g., concentration limits for different disposal routes) is not publicly available and would be determined by local regulations and the specific hazards outlined in the SDS, a general table for waste management is provided below.
| Waste Type | Containment Method | Key Labeling Information | Disposal Route |
| Solid this compound Waste | Leak-proof, chemically compatible container | "Hazardous Waste," "this compound" | Institutional EHS / Hazardous Waste Contractor |
| Liquid this compound Waste | Sealed, shatter-resistant container | "Hazardous Waste," "this compound," Solvent, Conc. | Institutional EHS / Hazardous Waste Contractor |
| Contaminated Labware | Designated hazardous waste container or bag | "Hazardous Waste," "this compound Contaminated" | Institutional EHS / Hazardous Waste Contractor |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps" | Institutional EHS / Hazardous Waste Contractor |
Experimental Protocols
Mandatory Visualizations
The following diagrams illustrate the general workflow and logical relationships for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
Caption: Decision pathway for segregating different types of this compound waste.
References
Personal protective equipment for handling Kassinin
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the tachykinin peptide Kassinin in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of researchers and maintaining the integrity of experiments.
Pre-Handling Preparations and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory | Fume Hood or Enclosure | Weighing of powdered this compound and initial reconstitution should be performed in a fume hood or other ventilated enclosure to avoid inhalation. |
Step-by-Step Handling and Reconstitution Protocol
Follow these steps to ensure safe and accurate preparation of this compound solutions. This workflow is designed to minimize exposure and prevent contamination.
Experimental Protocol for Reconstitution:
-
Don Personal Protective Equipment (PPE): Before handling, ensure you are wearing a lab coat, safety goggles, and nitrile gloves.
-
Prepare Workspace: Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Weigh this compound Powder: Carefully weigh the desired amount of lyophilized this compound powder.
-
Reconstitute: Add the appropriate volume of sterile, high-purity water or a recommended buffer to the vial.
-
Vortex and Aliquot: Gently vortex the solution to ensure it is fully dissolved. To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots.
-
Store Aliquots: Store the aliquots at -20°C or -80°C for long-term stability.
-
Dispose of Waste: Dispose of all contaminated materials (e.g., pipette tips, tubes) as chemical or biological waste in accordance with your institution's guidelines.
-
Clean Workspace: Thoroughly clean and decontaminate the work area.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
This compound Signaling Pathway
This compound is a member of the tachykinin family of neuropeptides.[1] Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors NK1, NK2, and NK3. This binding initiates a signaling cascade that leads to various physiological responses.
Disposal Plan
All materials that have come into contact with this compound, including unused solutions, pipette tips, and empty vials, should be treated as chemical waste.
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (Solid) | Collect all contaminated solid materials (e.g., gloves, wipes, weigh paper) in a designated, sealed container. |
| Liquid Waste | Labeled Hazardous Waste Container (Liquid) | Collect all this compound solutions and contaminated liquids in a sealed, leak-proof container. |
| Sharps | Approved Sharps Container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste. Do not pour this compound solutions down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
